molecular formula C6H12I2 B103822 1,6-Diiodohexane CAS No. 629-09-4

1,6-Diiodohexane

Cat. No.: B103822
CAS No.: 629-09-4
M. Wt: 337.97 g/mol
InChI Key: QLIMAARBRDAYGQ-UHFFFAOYSA-N
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Description

1,6-Diiodohexane, also known as this compound, is a useful research compound. Its molecular formula is C6H12I2 and its molecular weight is 337.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,6-diiodohexane
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InChI

InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QLIMAARBRDAYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12I2
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DSSTOX Substance ID

DTXSID9060865
Record name Hexane, 1,6-diiodo-
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Molecular Weight

337.97 g/mol
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CAS No.

629-09-4
Record name 1,6-Diiodohexane
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Record name 1,6-Diiodohexane
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Record name Hexane, 1,6-diiodo-
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Record name Hexane, 1,6-diiodo-
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Record name 1,6-diiodohexane
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Record name 1,6-DIIODOHEXANE
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Foundational & Exploratory

A Comprehensive Technical Guide to 1,6-Diiodohexane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,6-diiodohexane, a versatile di-iodinated alkane utilized in a range of chemical syntheses. This document details its chemical and physical properties, outlines a common synthetic protocol, and explores its applications in polymer chemistry, materials science, and the synthesis of complex molecules.

Core Properties of this compound

This compound, identified by the CAS number 629-09-4 , is a dense, high-boiling liquid at room temperature. Its utility in organic synthesis stems from the two reactive carbon-iodine bonds, which can participate in a variety of nucleophilic substitution and coupling reactions. A summary of its key quantitative properties is presented in the table below for easy reference.

PropertyValue
CAS Number 629-09-4
Molecular Formula C₆H₁₂I₂
Molecular Weight 337.97 g/mol
Melting Point 9-10 °C
Boiling Point 141-142 °C at 10 mmHg
Density 2.05 g/mL at 25 °C
Refractive Index (n20/D) 1.5852
Solubility Immiscible with water

Synthesis of this compound via the Finkelstein Reaction

A prevalent and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl bromide or chloride to an alkyl iodide. In the case of this compound, the synthesis typically starts from 1,6-dibromohexane.

Experimental Protocol: Synthesis from 1,6-Dibromohexane

Materials:

  • 1,6-dibromohexane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Benzene (for extraction)

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 mole of 1,6-dibromohexane in a suitable volume of anhydrous acetone.

  • Add a molar excess of sodium iodide (typically 2.5 to 3 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone. The reaction is typically refluxed for several hours to ensure completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the precipitated sodium bromide by filtration.

  • The acetone is then removed from the filtrate using a rotary evaporator.

  • The resulting crude product is taken up in benzene and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, a dilute aqueous solution of sodium hydroxide, and a dilute aqueous solution of hydrochloric acid to remove any remaining impurities.

  • The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Finally, the benzene is removed by rotary evaporation to yield the purified this compound.

Finkelstein_Reaction cluster_solvent Solvent Br_Hex_Br 1,6-Dibromohexane Br-(CH₂)₆-Br I_Hex_I This compound I-(CH₂)₆-I Br_Hex_Br->I_Hex_I SN2 Substitution NaBr Sodium Bromide NaBr (precipitate) Br_Hex_Br->NaBr Leaving Group (Br⁻) NaI Sodium Iodide NaI NaI->I_Hex_I Nucleophile (I⁻) Acetone Acetone

Caption: Finkelstein reaction for the synthesis of this compound.

Key Applications of this compound

The bifunctional nature of this compound makes it a valuable building block in various fields of chemical synthesis.

Polyurethane Synthesis

This compound can be utilized as a chain extender or as a precursor to diamines for the synthesis of polyurethanes. The diiodo functionality allows for the introduction of a flexible hexamethylene spacer into the polymer backbone, which can influence the mechanical properties of the resulting polyurethane.

Generalized Experimental Workflow for Polyurethane Synthesis:

  • Prepolymer Formation: A diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer.

  • Chain Extension: this compound can be converted to 1,6-diaminohexane, which is then used as a chain extender. The diamine reacts with the isocyanate groups of the prepolymer to form urea linkages, extending the polymer chain and building molecular weight. The reaction is typically carried out in a polar aprotic solvent.

  • Curing: The resulting polyurethane-urea can then be cured to form the final solid material.

Polyurethane_Synthesis_Workflow Diisocyanate Diisocyanate Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer Polyurethane Polyurethane-Urea Prepolymer->Polyurethane Chain Extension Diiodohexane This compound Diaminohexane 1,6-Diaminohexane Diiodohexane->Diaminohexane Conversion Diaminohexane->Polyurethane Curing Curing Polyurethane->Curing Final_Product Final Polyurethane Material Curing->Final_Product

Caption: Workflow for polyurethane synthesis using a this compound derivative.

Additive in Perovskite Solar Cells

In the field of photovoltaics, this compound has been investigated as a solvent additive in the fabrication of perovskite solar cells. It can influence the crystallization of the perovskite film, leading to improved morphology and, consequently, enhanced device performance and stability.

Generalized Experimental Protocol for Perovskite Film Deposition with this compound Additive:

  • Precursor Solution Preparation: A precursor solution containing lead halides and organic cations (e.g., methylammonium iodide, formamidinium iodide) is prepared in a solvent system such as a mixture of DMF and DMSO.

  • Additive Incorporation: A specific volume percentage of this compound is added to the perovskite precursor solution.

  • Spin Coating: The precursor solution with the additive is spin-coated onto a substrate (e.g., FTO-coated glass with an electron transport layer).

  • Annealing: The substrate is then annealed at a specific temperature to promote the crystallization of the perovskite film. The presence of this compound can affect the grain size and orientation of the perovskite crystals.

  • Device Completion: Subsequent layers, such as a hole transport layer and a metal contact, are deposited to complete the solar cell device.

Synthesis of Macrocycles

The ability of this compound to react at both ends makes it a suitable reagent for the synthesis of macrocyclic compounds. Through reactions with other bifunctional molecules, it can form large ring structures that are of interest in host-guest chemistry, materials science, and as synthetic intermediates.

Generalized Experimental Approach for Macrocyclization:

  • Reactant Selection: this compound is chosen as one of the linear building blocks. A second bifunctional molecule, such as a diphenol or a dicarboxylic acid, is selected as the complementary component.

  • High-Dilution Conditions: The cyclization reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by the slow addition of the reactants to a large volume of solvent.

  • Reaction Conditions: The specific reaction conditions (solvent, temperature, catalyst) will depend on the nature of the coupling reaction being employed (e.g., Williamson ether synthesis, esterification).

  • Isolation and Purification: After the reaction is complete, the macrocyclic product is isolated and purified, often using column chromatography to separate it from any oligomeric or polymeric byproducts.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the outlined protocols may be necessary to achieve desired outcomes. Always consult relevant safety data sheets and perform a thorough risk assessment before handling this chemical.

An In-depth Technical Guide to 1,6-Diiodohexane: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for 1,6-diiodohexane, a key reagent in various organic synthesis applications. Its bifunctional nature, with iodine atoms at the terminal positions of a hexane chain, makes it a valuable building block for introducing C6 linkers in molecular architectures.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueReferences
Molecular Formula C₆H₁₂I₂[1][2][3][4][5]
Molecular Weight 337.97 g/mol [1][4]
337.9684 g/mol [2][3]
CAS Number 629-09-4[1][2][3]

Molecular Identification

The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical connection for this compound.

G A This compound B Molecular Formula C₆H₁₂I₂ A->B is represented by C Molecular Weight ~337.97 g/mol B->C corresponds to

Core properties of this compound.

Experimental Protocols

The data presented in this guide is derived from standardized analytical methods.

Protocol 1: Molecular Weight Determination (Mass Spectrometry)

  • Objective: To experimentally confirm the molecular weight of this compound.

  • Methodology:

    • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

    • The solution is introduced into a mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

    • The instrument is calibrated using a known standard.

    • The mass-to-charge ratio (m/z) of the resulting molecular ion [M]+ or a relevant fragment is measured. The molecular weight is calculated from this data.

Protocol 2: Structural Formula Confirmation (Nuclear Magnetic Resonance - NMR)

  • Objective: To confirm the carbon-hydrogen framework and the position of the iodine atoms.

  • Methodology:

    • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • Analysis of the ¹H NMR spectrum will show characteristic signals for the different methylene (-CH₂-) groups in the hexane chain. The integration of these signals corresponds to the number of protons.

    • Analysis of the ¹³C NMR spectrum will show distinct peaks for the carbon atoms, with the carbons bonded to iodine (C-I) appearing at a characteristic chemical shift.

References

Synthesis of 1,6-Diiodohexane from 1,6-Hexanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 1,6-hexanediol to 1,6-diiodohexane, a valuable bifunctional building block in organic synthesis. The document details the most common and effective methodologies, including a two-step procedure involving the formation of a sulfonate ester intermediate followed by a Finkelstein reaction, and a one-pot conversion using triphenylphosphine and iodine. Experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and other specialty chemicals. Its two iodine atoms serve as excellent leaving groups in nucleophilic substitution reactions, making it an ideal precursor for introducing a hexane-1,6-diyl moiety into a target structure. The synthesis of this compound from the readily available and inexpensive 1,6-hexanediol is a fundamental transformation in organic chemistry. This guide will focus on two robust and widely applicable methods for this conversion.

Method 1: Two-Step Synthesis via Ditosylate Intermediate and Finkelstein Reaction

This is a highly reliable and common method that proceeds in two distinct steps:

  • Tosylation: The hydroxyl groups of 1,6-hexanediol are converted to tosylate esters using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This transforms the poor leaving group (-OH) into a very good leaving group (-OTs).

  • Finkelstein Reaction: The resulting 1,6-bis(tosyloxy)hexane is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. This is a classic SN2 reaction where the iodide ion displaces the tosylate group. The reaction is driven to completion by the precipitation of the sodium or potassium tosylate salt from the acetone solution.[1]

Signaling Pathway for Two-Step Synthesis

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Finkelstein Reaction 1,6-Hexanediol 1,6-Hexanediol Hexane-1,6-diyl_ditosylate Hexane-1,6-diyl_ditosylate 1,6-Hexanediol->Hexane-1,6-diyl_ditosylate + 2 eq. TsCl p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride->Hexane-1,6-diyl_ditosylate Pyridine Pyridine Pyridine->Hexane-1,6-diyl_ditosylate Base This compound This compound Hexane-1,6-diyl_ditosylate->this compound + NaI (excess) Sodium_Iodide Sodium_Iodide Sodium_Iodide->this compound Acetone Acetone Acetone->this compound Solvent

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Hexane-1,6-diyl ditosylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,6-hexanediol (1.0 eq) in pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring. The ditosylate product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water and then with cold ethanol to remove any remaining pyridine and unreacted starting materials. Dry the solid under vacuum to yield the hexane-1,6-diyl ditosylate. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of this compound (Finkelstein Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried hexane-1,6-diyl ditosylate (1.0 eq) and sodium iodide (3.0 eq).

  • Addition of Solvent: Add a sufficient amount of acetone to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Extraction: Partition the residue between water and a non-polar organic solvent such as diethyl ether or dichloromethane. Extract the aqueous layer with the organic solvent two more times.

  • Washing: Combine the organic layers and wash sequentially with water, a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Two-Step Synthesis
ParameterStep 1 (Tosylation)Step 2 (Finkelstein Reaction)
Reactant 1 1,6-Hexanediol (1.0 eq)Hexane-1,6-diyl ditosylate (1.0 eq)
Reactant 2 p-Toluenesulfonyl chloride (2.2 eq)Sodium Iodide (3.0 eq)
Solvent PyridineAcetone
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-24 hours12-24 hours
Typical Yield >90%80-90%

Method 2: One-Pot Synthesis using Triphenylphosphine and Iodine

The reaction of alcohols with triphenylphosphine and iodine, often referred to as the Appel reaction, provides a direct, one-pot method for the synthesis of alkyl iodides.[2][3] This method avoids the need to isolate an intermediate and can be highly efficient for primary alcohols like 1,6-hexanediol. The reaction proceeds through the formation of an intermediate phosphonium salt.

Experimental Workflow for One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 Iodination cluster_2 Work-up and Purification A Combine 1,6-Hexanediol, Triphenylphosphine, and Imidazole in a solvent (e.g., Dichloromethane). B Cool the mixture to 0°C. A->B C Add Iodine portion-wise. B->C D Stir at room temperature until completion (Monitor by TLC). E Quench with aqueous Sodium Thiosulfate. D->E F Extract with an organic solvent. E->F G Wash the combined organic layers. F->G H Dry and concentrate the organic phase. G->H I Purify the crude product (e.g., column chromatography). H->I

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: To a stirred solution of 1,6-hexanediol (1.0 eq), triphenylphosphine (2.2 eq), and imidazole (2.2 eq) in a suitable solvent like dichloromethane or acetonitrile at 0 °C, add iodine (2.2 eq) portion-wise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data for One-Pot Synthesis
ParameterValue
Reactant 1 1,6-Hexanediol (1.0 eq)
Reactant 2 Triphenylphosphine (2.2 eq)
Reactant 3 Iodine (2.2 eq)
Base Imidazole (2.2 eq)
Solvent Dichloromethane or Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-85%

Conclusion

The synthesis of this compound from 1,6-hexanediol can be effectively achieved through several synthetic strategies. The two-step method involving tosylation followed by a Finkelstein reaction is a classic and highly reliable approach that generally provides high yields. The one-pot synthesis using triphenylphosphine and iodine offers a more direct route with shorter reaction times, though it may require more rigorous purification to remove the triphenylphosphine oxide byproduct. The choice of method will depend on factors such as the scale of the reaction, the desired purity of the final product, and the availability of reagents and purification equipment. Both methods presented in this guide are robust and can be readily implemented in a laboratory setting.

References

Spectroscopic Characterization of 1,6-Diiodohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-diiodohexane, a key bifunctional alkylating agent utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.19Triplet4HI-CH₂ -(CH₂)₄-CH₂-I
1.85Quintet4HI-CH₂-CH₂ -(CH₂)₂-CH₂-CH₂-I
1.43Quintet4HI-(CH₂)₂-CH₂ -CH₂-(CH₂)₂-I

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (ppm)Assignment
33.5I-CH₂-C H₂-CH₂-CH₂-CH₂-CH₂-I
30.5I-CH₂-CH₂-C H₂-CH₂-CH₂-CH₂-I
7.2I -CH₂-(CH₂)₄-CH₂-I

Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted Data)

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2935StrongC-H stretch (asymmetric)
2858StrongC-H stretch (symmetric)
1458MediumCH₂ bend (scissoring)
1255MediumCH₂ wag
1225MediumCH₂ wag
550StrongC-I stretch

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
3382.5[M]⁺ (Molecular Ion)
211100[M-I]⁺
16915.2[C₅H₁₀I]⁺
8334.8[C₆H₁₁]⁺
5555.4[C₄H₇]⁺
4142.0[C₃H₅]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound was placed directly onto the clean, dry surface of the ATR crystal.

  • Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation from any impurities.

  • Ionization: As the compound eluted from the GC column, it entered the ion source of the mass spectrometer, where it was subjected to electron ionization at a standard energy of 70 eV.

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The ion current for each m/z value was detected and recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic analysis workflow for this compound.

A Technical Guide to the Solubility of 1,6-Diiodohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,6-diiodohexane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility and provides a detailed experimental protocol for its determination.

Expected Solubility Profile of this compound

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another. This compound is a haloalkane with a six-carbon aliphatic chain, making it a relatively nonpolar molecule. The carbon-iodine bonds introduce some polarity, but the overall character of the molecule is dominated by the nonpolar hydrocarbon backbone.

Based on these structural features, the expected solubility of this compound in various organic solvents is as follows:

  • High Solubility in Nonpolar Solvents: this compound is expected to be highly soluble in nonpolar organic solvents such as hexane, cyclohexane, toluene, and benzene.[1][2][3][4][5][6][7] The intermolecular forces (van der Waals forces) in both the solute and the solvent are of similar type and strength, facilitating dissolution.[1][3][4][5]

  • Good Solubility in Weakly Polar Solvents: It should also exhibit good solubility in weakly polar solvents like diethyl ether and chloroform.[1][6][8]

  • Lower Solubility in Polar Aprotic Solvents: In polar aprotic solvents such as acetone and ethyl acetate, the solubility is expected to be moderate. While these solvents have dipole moments, the nonpolar nature of this compound may limit its miscibility.

  • Low to Negligible Solubility in Polar Protic Solvents: The solubility in polar protic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) is anticipated to be low. These solvents are characterized by strong hydrogen bonding, which is not a primary interaction for this compound.[2][3]

  • Immiscibility in Water: As confirmed by multiple sources, this compound is immiscible in water, a highly polar protic solvent.[9][10] The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions that would form with this compound.[2][3]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Hexane
Toluene
Dichloromethane
Chloroform
Acetone
Ethyl Acetate
Methanol
Ethanol
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following is a generalized and detailed protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

2. Experimental Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered solution with the same organic solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Calculation:

    • Calculate the solubility from the determined concentration, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Agitation C Phase Separation (Centrifugation) B->C Settling D Sample Collection & Filtration C->D Supernatant E Dilution D->E F Quantification (e.g., HPLC, GC) E->F G Data Analysis & Calculation F->G

Caption: Workflow for experimental solubility determination.

References

A Technical Guide to High-Purity 1,6-Diiodohexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available high-purity 1,6-diiodohexane, a key building block in various fields of chemical synthesis. This document details commercial suppliers, product specifications, and established experimental protocols for its application in the synthesis of polyurethanes, macrocycles, and ionic liquids, as well as its use as a solvent additive in organic solar cells.

Commercial Suppliers and Specifications

High-purity this compound is readily available from several major chemical suppliers. The material is typically offered at purities of 97% or greater and is commonly stabilized with copper to prevent degradation. Below is a summary of offerings from prominent suppliers.

SupplierProduct NamePurityStabilizerCatalog Number (Example)
Sigma-Aldrich (MilliporeSigma) This compound97%Copper251178[1]
Thermo Fisher Scientific (Alfa Aesar) This compound, 97+%, stab. with copper97+%CopperA15368[2]
TCI Chemicals This compound (stabilized with Copper chip)>98.0% (GC)CopperD2443[3]
Aladdin Scientific 1, 6-Diiodohexane, min 98% (GC)min 98% (GC)CopperALA-C106036-100g[4]

Typical Physical and Chemical Properties:

PropertyValue
CAS Number 629-09-4[1]
Molecular Formula C₆H₁₂I₂[5]
Molecular Weight 337.97 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[6]
Boiling Point 141-142 °C at 10 mmHg[1]
Melting Point 9-10 °C[1]
Density 2.05 g/mL at 25 °C[1]
Refractive Index (n20/D) ~1.5852[1]

Experimental Protocols

This section details established experimental procedures utilizing high-purity this compound.

Synthesis of Polyurethane Chain Extenders

This compound can be used as a precursor to synthesize diamine chain extenders for polyurethanes. A common approach involves the conversion of the diiodide to a diazide, followed by reduction.

Methodology:

  • Azidation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF). Add an excess of sodium azide (NaN₃). Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Reduction: The resulting 1,6-diazidohexane can be reduced to 1,6-hexanediamine using a variety of methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Purification: The final 1,6-hexanediamine product can be purified by distillation under reduced pressure.

G cluster_azidation Azidation Step cluster_reduction Reduction Step cluster_purification Purification diiodohexane This compound reaction_azide Reaction at 60-80 °C diiodohexane->reaction_azide nan3 Sodium Azide (NaN3) nan3->reaction_azide dmf DMF (Solvent) dmf->reaction_azide diazidohexane 1,6-Diazidohexane reaction_azide->diazidohexane reaction_reduction Reduction diazidohexane->reaction_reduction reducing_agent Reducing Agent (e.g., H2/Pd-C) reducing_agent->reaction_reduction hexanediamine 1,6-Hexanediamine reaction_reduction->hexanediamine distillation Vacuum Distillation hexanediamine->distillation pure_hexanediamine High-Purity 1,6-Hexanediamine distillation->pure_hexanediamine

Caption: Synthesis of 1,6-Hexanediamine from this compound.

Macrocycle Synthesis

This compound is a versatile linker for the synthesis of various macrocyclic structures. The following is a general procedure for the cyclization reaction with a suitable bis-nucleophile.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a high-boiling point aprotic solvent such as anhydrous DMF or acetonitrile.

  • Reagent Addition: Add a suitable bis-nucleophile (e.g., a bis-phenol or a diamine) and a base (e.g., potassium carbonate or cesium carbonate). Stir the mixture at room temperature for a short period to ensure deprotonation of the nucleophile.

  • High Dilution Cyclization: Using a syringe pump, slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture over an extended period (typically 8-24 hours). This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove the base and any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude macrocycle can be purified by column chromatography on silica gel.

G cluster_reaction_setup Reaction Setup cluster_cyclization High Dilution Cyclization cluster_purification Purification bis_nucleophile Bis-Nucleophile reaction_flask Inert Atmosphere Reaction bis_nucleophile->reaction_flask base Base (e.g., K2CO3) base->reaction_flask solvent Anhydrous Solvent (e.g., DMF) solvent->reaction_flask cyclization_reaction Intramolecular Cyclization reaction_flask->cyclization_reaction diiodohexane_solution This compound Solution syringe_pump Syringe Pump (Slow Addition) diiodohexane_solution->syringe_pump syringe_pump->cyclization_reaction crude_macrocycle Crude Macrocycle cyclization_reaction->crude_macrocycle chromatography Column Chromatography crude_macrocycle->chromatography pure_macrocycle Pure Macrocycle chromatography->pure_macrocycle

Caption: General Workflow for Macrocycle Synthesis.

Dicationic Ionic Liquid Synthesis

This compound can be used to synthesize dicationic ionic liquids by reacting it with two equivalents of a suitable N-heterocycle, followed by anion exchange.

Methodology:

  • Quaternization: In a round-bottom flask, dissolve this compound in a suitable solvent like acetonitrile or toluene. Add a slight excess (e.g., 2.1 equivalents) of the N-heterocycle (e.g., 1-methylimidazole). Heat the reaction mixture under reflux for 24-48 hours. The dicationic salt with iodide counterions will typically precipitate from the solution upon cooling.

  • Isolation of Iodide Salt: Collect the precipitated solid by vacuum filtration and wash it with a solvent in which the product is insoluble (e.g., diethyl ether) to remove any unreacted starting materials. Dry the solid under vacuum.

  • Anion Exchange: Dissolve the dicationic iodide salt in a suitable solvent (e.g., water or methanol). Add a solution of a salt containing the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTf₂N). The new ionic liquid with the desired anion will either precipitate or can be extracted into an organic solvent.

  • Purification: The final ionic liquid can be purified by recrystallization or by washing with water to remove any residual inorganic salts, followed by drying under high vacuum.

G cluster_quaternization Quaternization Step cluster_anion_exchange Anion Exchange cluster_purification Purification diiodohexane This compound reaction_quat Reflux diiodohexane->reaction_quat n_heterocycle N-Heterocycle (2.1 eq.) n_heterocycle->reaction_quat solvent Solvent (e.g., Acetonitrile) solvent->reaction_quat dicationic_iodide Dicationic Iodide Salt reaction_quat->dicationic_iodide reaction_exchange Anion Exchange Reaction dicationic_iodide->reaction_exchange anion_salt Anion Salt (e.g., LiTf2N) anion_salt->reaction_exchange ionic_liquid Dicationic Ionic Liquid reaction_exchange->ionic_liquid washing_drying Washing and Drying ionic_liquid->washing_drying pure_ionic_liquid Pure Ionic Liquid washing_drying->pure_ionic_liquid

Caption: Synthesis of a Dicationic Ionic Liquid.

Use as a Solvent Additive in Organic Solar Cells

This compound is employed as a high-boiling point solvent additive to control the morphology of the active layer in bulk heterojunction organic solar cells, which can enhance device performance.

Methodology:

  • Solution Preparation: Prepare a solution of the donor polymer (e.g., P3HT) and fullerene acceptor (e.g., PCBM) in a suitable solvent such as chlorobenzene or o-dichlorobenzene. Add a small volume percentage of this compound (typically 1-3 vol%) to this solution.

  • Substrate Preparation: Clean the indium tin oxide (ITO)-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the wettability.

  • Hole Transport Layer Deposition: Spin-coat a solution of a hole transport layer (HTL), such as PEDOT:PSS, onto the cleaned ITO substrates and anneal according to the material's specifications.

  • Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution containing this compound onto the HTL. The high boiling point of the additive allows for a longer drying time, which can promote better phase separation and crystallinity of the donor and acceptor materials.

  • Cathode Deposition: Deposit the cathode, typically a low work function metal like calcium followed by a protective layer of aluminum, through thermal evaporation under high vacuum.

  • Device Annealing: Post-anneal the completed devices at a specific temperature and for a set time to further optimize the active layer morphology.

G cluster_solution_prep Solution Preparation cluster_device_fab Device Fabrication donor_acceptor Donor/Acceptor Blend active_solution Active Layer Solution donor_acceptor->active_solution solvent Solvent (e.g., Chlorobenzene) solvent->active_solution diiodohexane This compound (Additive) diiodohexane->active_solution active_layer_spin_coating Active Layer Spin-Coating active_solution->active_layer_spin_coating ito_substrate ITO Substrate Cleaning htl_deposition HTL Deposition (e.g., PEDOT:PSS) ito_substrate->htl_deposition htl_deposition->active_layer_spin_coating cathode_deposition Cathode Deposition (e.g., Ca/Al) active_layer_spin_coating->cathode_deposition annealing Device Annealing cathode_deposition->annealing solar_cell Organic Solar Cell annealing->solar_cell

Caption: Organic Solar Cell Fabrication Workflow.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. It is also light-sensitive. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dark place, and under an inert atmosphere for long-term storage. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety information.

References

An In-depth Technical Guide to the Safe Handling and Use of 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,6-diiodohexane, a versatile but hazardous chemical reagent. The following sections detail its properties, associated hazards, necessary precautions, and protocols for its use in common research applications. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a dense, light-sensitive liquid commonly stabilized with copper.[1][2] Its physical and chemical characteristics are essential for its proper handling and storage.

PropertyValue
Molecular Formula C₆H₁₂I₂[3][4]
Molecular Weight 337.97 g/mol [1][5]
CAS Number 629-09-4[1][3]
Appearance Light yellow liquid[4]
Density 2.05 g/mL at 25 °C[1][2]
Melting Point 9-10 °C[1][2]
Boiling Point 141-142 °C at 10 mmHg[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Solubility Immiscible with water.[6][7]
Refractive Index n20/D 1.5852[1][2]
Vapor Pressure 0.00582 mmHg at 25 °C[6]

Hazard Identification and Toxicity

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[3][5] It is also harmful if swallowed.[3]

Hazard StatementGHS Classification
H302: Harmful if swallowed Acute Toxicity (Oral), Category 4[3]
H315: Causes skin irritation Skin Corrosion/Irritation, Category 2[3][5]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2[3][5]
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3[3][5]

Toxicological Information: While comprehensive toxicological data is not available, animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[3] Systemic harm has been observed in animals through routes other than skin contact.[3] Entry into the bloodstream through cuts or abrasions may lead to health damage.[3] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, and nausea.[4]

Safety and Handling Precautions

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure and risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always use this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][8] Ensure that eyewash stations and safety showers are readily accessible.[4][8]

  • Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).[1][8]

  • Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and appropriate protective clothing to prevent skin contact.[3][9]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a NIOSH-certified respirator with an organic vapor cartridge (e.g., ABEK (EN14387) respirator filter).[1][9]

Diagram 1: PPE Selection Logic

PPE_Selection start Assess Task Involving This compound task_type What is the scale and potential for exposure? start->task_type low_exposure Small Scale (<10 mL) Contained System task_type->low_exposure Low high_exposure Large Scale (>10 mL) Open System or Splash Risk task_type->high_exposure High ppe_low Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat low_exposure->ppe_low fume_hood Work in a certified Chemical Fume Hood low_exposure->fume_hood ppe_high Enhanced PPE: - Heavy-duty Gloves (Neoprene) - Face Shield over Goggles - Chemical Resistant Apron - Consider Respirator high_exposure->ppe_high high_exposure->fume_hood

Caption: Decision tree for selecting appropriate PPE.

Safe Handling Practices
  • Avoid all personal contact, including inhalation of vapors or mists.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Keep containers tightly sealed when not in use.[3]

  • The substance is light-sensitive; store in a dark place, under an inert atmosphere, at room temperature.[4][6]

  • It is incompatible with strong oxidizing agents and strong bases.[4][8]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Contaminated work clothes should be laundered separately before reuse.[3]

Emergency Procedures

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.[4][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[8][10] If skin irritation occurs, get medical advice.[3]

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4][10]

  • If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting.[11] Call a poison center or doctor immediately if you feel unwell.[3]

Accidental Release Measures
  • Minor Spills: Absorb the spill with inert material such as sand, earth, or vermiculite.[3] Collect the material into a suitable, labeled container for disposal.[3]

  • Major Spills: Evacuate the area and move upwind.[3] Alert emergency services.[3] Wear self-contained breathing apparatus and protective gloves.[8] Prevent the spill from entering drains or waterways.[3] Contain and collect the material for disposal.[3]

Diagram 2: Spill Response Workflow

Spill_Response spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess minor Minor Spill (<100 mL, contained) assess->minor Minor major Major Spill (>100 mL or uncontained) assess->major Major minor_steps 1. Don appropriate PPE. 2. Absorb with inert material. 3. Collect in sealed container. 4. Decontaminate area. minor->minor_steps major_steps 1. Alert others and evacuate area. 2. Call emergency services. 3. If safe, contain spill. 4. Await professional response. major->major_steps

Caption: Workflow for responding to a this compound spill.

Storage and Disposal

  • Storage: Store in a locked, well-ventilated place and keep the container tightly closed.[3] Store away from light, moisture, strong oxidizing agents, and strong bases.[3][4][8] A polyethylene or polypropylene container is suitable.[3]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[3] This may involve burial in a licensed landfill or incineration in a licensed facility.[3] Do not empty into drains.[8]

Experimental Protocols

This compound is a common bifunctional electrophile used as a linker in synthesis and as a processing additive in materials science.[7][12] The following are generalized protocols for its key applications.

Protocol: Use as a Linker in Macrocycle Synthesis

This protocol describes a general procedure for using this compound to link two nucleophilic sites (e.g., thiols or amines) to form a macrocycle.

  • Reagent Preparation:

    • Dissolve the starting nucleophilic precursor in a suitable anhydrous solvent (e.g., DMF, acetonitrile) under an inert atmosphere (Nitrogen or Argon).

    • Prepare a separate solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Reaction Setup:

    • To the solution of the precursor, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃, 2.0-3.0 eq.) to deprotonate the nucleophilic groups.

    • Set up a syringe pump to add the this compound solution slowly over several hours (e.g., 4-8 hours). This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.

  • Reaction Execution (All steps performed in a fume hood):

    • Begin the slow addition of the this compound solution to the stirred precursor/base mixture at the appropriate temperature (can range from room temperature to 80 °C depending on reactivity).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain the desired macrocycle.

Protocol: Use as a Solvent Additive in Polymer Solar Cell Fabrication

This protocol outlines the use of this compound as a processing additive to optimize the active layer morphology in bulk heterojunction solar cells.

  • Solution Preparation (in a glovebox or fume hood):

    • Prepare the primary solution by dissolving the donor polymer and fullerene acceptor (e.g., PDPP3T:PC₇₁BM) in a host solvent like o-dichlorobenzene (o-DCB).[8]

    • Add a small volume percentage of this compound to this solution. A typical concentration is 1-5% v/v.

    • Stir the solution, potentially with gentle heating, until all components are fully dissolved.

  • Device Fabrication:

    • Prepare the substrate (e.g., ITO-coated glass) by sequential cleaning in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Spin-coat a hole-transport layer (e.g., PEDOT:PSS) onto the substrate.

    • Transfer the substrate into a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Spin-coat the active layer solution (containing this compound) onto the hole-transport layer. The slow evaporation of the high-boiling-point additive can help tune the film morphology.

    • Anneal the film at a specific temperature to remove residual solvent and further optimize the morphology.

  • Device Completion:

    • Deposit the top electrode (e.g., Ca/Al) via thermal evaporation under high vacuum.

    • Encapsulate the device to protect it from air and moisture.

Diagram 3: General Laboratory Workflow

Lab_Workflow prep 1. Preparation - Review SDS - Don PPE - Prepare Workspace in Hood handling 2. Handling & Reaction - Weigh/Measure in Hood - Keep Container Sealed - Run Reaction prep->handling cleanup 3. Work-up & Cleanup - Quench Reaction Safely - Clean Glassware in Hood handling->cleanup waste 4. Waste Disposal - Segregate Halogenated Waste - Label Container Clearly cleanup->waste storage 5. Storage - Return to Designated Cabinet - Ensure Container is Sealed waste->storage

Caption: Safe workflow for using this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety policies.

References

An In-depth Technical Guide to the Physical Properties of 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,6-diiodohexane, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and quality control. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a workflow visualization for boiling point measurement under reduced pressure.

Quantitative Data Summary

The physical properties of this compound are critical for its application in various chemical syntheses. The following table summarizes its boiling point and density as reported in the literature.

Physical PropertyValueConditions
Boiling Point 141-142 °Cat 10 mmHg[1][2]
123-128 °Cat 4 mmHg[3]
Density 2.05 g/mLat 25 °C[1][2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure (vacuum).

Principle: By reducing the pressure above the liquid, the boiling point is lowered.[4] A vacuum distillation apparatus is used to control the pressure and measure the temperature at which the liquid boils.

Apparatus:

  • Round-bottom flask

  • Stir bar or boiling chips

  • Claisen adapter

  • Thermometer with appropriate range

  • Condenser

  • Vacuum adapter

  • Receiving flask

  • Heating mantle

  • Vacuum pump

  • Manometer

Procedure:

  • Assembly: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place a small volume of this compound and a stir bar or boiling chips into the round-bottom flask.

  • System Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg), monitored by a manometer.

  • Heating: Begin heating the sample gently using a heating mantle.

  • Equilibrium: Observe the temperature as the liquid begins to boil and a steady reflux is established in the condenser. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable reading on the thermometer as the first drops of condensate are collected, is recorded as the boiling point at that pressure.

  • Data Recording: Record the stable boiling temperature and the corresponding pressure from the manometer.

The density of a liquid can be accurately determined using a pycnometer, a flask with a precisely known volume. This method is based on measuring the mass of a known volume of the liquid. The ASTM D1217 standard provides a detailed method for this determination.[1]

Principle: Density is calculated as the ratio of the mass of the liquid to its volume. The pycnometer allows for the precise measurement of the volume of the liquid.

Apparatus:

  • Pycnometer (e.g., Bingham pycnometer)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature bath

  • Thermometer

Procedure:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed. It is then filled with a reference liquid of known density (e.g., distilled water) and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The mass of the pycnometer filled with the reference liquid is then measured to determine the exact volume of the pycnometer.

  • Sample Measurement: The calibrated pycnometer is emptied, cleaned, and dried. It is then filled with this compound.

  • Thermal Equilibration: The filled pycnometer is placed in the constant temperature bath set to the desired temperature (25 °C) until the liquid reaches thermal equilibrium.

  • Mass Determination: The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is measured using an analytical balance.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid under reduced pressure.

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result A Assemble Vacuum Distillation Apparatus B Add Sample and Stir Bar to Flask A->B C Evacuate System to Target Pressure B->C D Gently Heat the Sample C->D E Observe for Steady Reflux D->E Monitor Temperature F Record Stable Temperature and Pressure E->F Equilibrium Reached G Boiling Point at Reduced Pressure F->G

Caption: Workflow for Boiling Point Determination Under Reduced Pressure.

References

The Genesis of a Versatile Linker: Discovery and First Synthesis of 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diiodohexane, a cornerstone reagent in organic synthesis, serves as a versatile difunctional electrophile for the introduction of a flexible six-carbon chain. Its journey from initial discovery to a readily available building block is a story rooted in the fundamental principles of halogen exchange chemistry. This technical guide delves into the historical context of its first synthesis, provides detailed modern experimental protocols for its preparation, and presents its key physicochemical and spectroscopic data in a clear, structured format. For clarity and ease of comparison, all quantitative data are summarized in tables, and logical relationships in its synthesis are visualized using process flow diagrams.

Introduction

This compound (I(CH₂)₆I) is a valuable bifunctional alkylating agent in organic chemistry, enabling the construction of a variety of acyclic and cyclic molecules. Its two primary iodo groups, being excellent leaving groups, readily participate in nucleophilic substitution reactions, making it a key precursor for the synthesis of polymers, crown ethers, and pharmacologically active compounds. This document provides a comprehensive overview of the discovery and synthesis of this important chemical entity.

Historical Perspective and Discovery

While the exact first synthesis of this compound is not definitively documented in readily accessible modern literature, early work on related α,ω-dihaloalkanes provides significant context. The pioneering work of William Henry Perkin Jr. and his student Edward Haworth in 1894 on the synthesis of 1,6-dibromohexane was a significant milestone.[1] They prepared this precursor and subsequently converted it to 1,6-hexanediol (hexamethylene glycol).[1]

An early documented synthesis of this compound appears in a 1928 paper by A. Müller and E. Rölz in Chemische Berichte.[2] This suggests that the synthesis of this compound was established in the early 20th century, likely leveraging the principles of halogen exchange reactions that were being developed during that era. Two primary synthetic routes have since been established and refined.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is crucial for its application in research and development. The key data for this compound are summarized below.

Physicochemical Properties
PropertyValueSource
CAS Number 629-09-4[3][4]
Molecular Formula C₆H₁₂I₂[3][4]
Molecular Weight 337.97 g/mol [3]
Appearance Clear colorless to yellow to brown liquid
Melting Point 9-10 °C
Boiling Point 141-142 °C at 10 mmHg
Density 2.05 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5852
Spectroscopic Data
Spectrum TypeKey Peaks/ShiftsSource
¹H NMR δ (ppm): 3.19 (t, 4H), 1.84 (m, 4H), 1.45 (m, 4H)[3][5]
¹³C NMR δ (ppm): 33.5, 30.5, 7.3[3][6]
Mass Spectrum (m/z) 211 (M-I)⁺, 83, 55, 41[4]
Infrared (cm⁻¹) 2930, 2850, 1460, 1250, 1175[7]

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis Workflow

The general workflow for the two main synthetic routes to this compound is illustrated below.

Synthesis_Workflow cluster_0 Route 1: From 1,6-Hexanediol cluster_1 Route 2: Finkelstein Reaction A 1,6-Hexanediol B Reaction with P/I₂ A->B E This compound B->E C 1,6-Dibromohexane or 1,6-Dichlorohexane D Reaction with NaI in Acetone C->D D->E F Purification (e.g., Distillation) E->F

Caption: Synthetic routes to this compound.

Experimental Protocols

This method provides a direct route from the diol to the diiodide.

Reaction: 3 HO(CH₂)₆OH + 2 P + 3 I₂ → 3 I(CH₂)₆I + 2 H₃PO₃

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 1,6-hexanediol and red phosphorus.

  • Slowly add elemental iodine to the stirred mixture. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the mixture and decant the liquid from the excess phosphorus.

  • Wash the crude product with water, followed by a wash with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purify the resulting liquid by vacuum distillation to obtain pure this compound.

Expected Yield: Moderate to good.

This is a classic and widely used halogen exchange reaction.[8]

Reaction: Br(CH₂)₆Br + 2 NaI → I(CH₂)₆I + 2 NaBr(s)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-dibromohexane in anhydrous acetone.

  • Add a stoichiometric excess of sodium iodide to the solution.

  • Heat the mixture to reflux with stirring. The reaction progress is indicated by the precipitation of sodium bromide, which is insoluble in acetone.

  • Continue refluxing for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water, followed by a wash with a dilute solution of sodium thiosulfate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Expected Yield: High.

Conclusion

This compound, a compound with a rich history intertwined with the development of fundamental organic reactions, remains a crucial tool for synthetic chemists. Its preparation, primarily through the robust Finkelstein reaction or directly from 1,6-hexanediol, is well-established. The detailed physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers utilizing this versatile building block in the design and synthesis of novel molecules for a wide range of applications, from materials science to drug discovery.

References

Methodological & Application

Application Notes and Protocols for 1,6-Diiodohexane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,6-diiodohexane in various polymer synthesis and modification applications. The information is curated for professionals in research and development, with a focus on practical implementation in the laboratory.

Surface Modification of Polyurethanes: Preparation of Cationic Surfaces

One of the key applications of this compound is in the post-polymerization modification of polymers to introduce cationic charges. This is particularly relevant in the development of biomaterials, where a positive surface charge can enhance cell adhesion and exhibit antimicrobial properties. A common strategy involves the quaternization of tertiary amine groups present on a polymer backbone.

Application Note:

This compound serves as an effective quaternizing agent for polymers containing tertiary amine functionalities, such as poly(dimethylaminoethyl methacrylate) (PDMAEMA). When PDMAEMA is grafted onto a polyurethane (PU) surface, subsequent reaction with this compound converts the tertiary amine groups into quaternary ammonium salts. This process imparts a permanent positive charge to the polyurethane surface. The long hexyl chain of this compound can also influence the surface hydrophobicity and the spatial arrangement of the cationic charges.

Experimental Protocol: Quaternization of PDMAEMA-Grafted Polyurethane Surface

This protocol describes the quaternization of a polyurethane film surface previously grafted with PDMAEMA.

Materials:

  • PDMAEMA-grafted polyurethane film

  • This compound (97%, stabilized with copper)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Glass reaction vessel with a stirrer and nitrogen inlet/outlet

  • Temperature-controlled oil bath

  • Vacuum oven

Procedure:

  • Preparation: Place the PDMAEMA-grafted polyurethane film in the glass reaction vessel. Dry the film under vacuum at 50 °C for 24 hours to remove any residual moisture.

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous DMF to the vessel, ensuring the film is fully submerged.

  • Addition of this compound: Prepare a solution of this compound in anhydrous DMF. The molar ratio of this compound to the tertiary amine groups on the PDMAEMA chains should be in excess, typically ranging from 5:1 to 10:1, to ensure complete quaternization. Add the this compound solution to the reaction vessel.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours under a nitrogen atmosphere. The reaction progress can be monitored by analyzing the disappearance of the tertiary amine signal using appropriate surface characterization techniques (e.g., XPS).

  • Washing and Purification: After the reaction is complete, cool the vessel to room temperature. Remove the film and wash it sequentially with an excess of DMF, followed by ethanol, and finally with deionized water to remove any unreacted this compound and solvent.

  • Drying: Dry the resulting cationic polyurethane film in a vacuum oven at 40 °C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValueReference
Molar Ratio (this compound : Tertiary Amine)5:1 - 10:1General laboratory practice
Reaction Temperature60 - 70 °CGeneral laboratory practice
Reaction Time24 - 48 hoursGeneral laboratory practice
Expected OutcomeConversion of tertiary amines to quaternary ammonium iodides[1]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Quaternization Reaction cluster_purification Purification and Drying prep1 Place PDMAEMA-grafted PU film in reaction vessel prep2 Dry film under vacuum at 50 °C for 24h prep1->prep2 react1 Submerge film in anhydrous DMF under N2 prep2->react1 react2 Add this compound solution in DMF (5:1 to 10:1 molar excess) react1->react2 react3 Heat to 60-70 °C and stir for 24-48h react2->react3 purify1 Cool to room temperature react3->purify1 purify2 Wash film sequentially with DMF, ethanol, and deionized water purify1->purify2 purify3 Dry quaternized film in vacuum oven at 40 °C purify2->purify3 end end purify3->end Cationic Polyurethane Film

Caption: Workflow for the quaternization of a PDMAEMA-grafted polyurethane surface.

Synthesis of Polymeric Ionic Liquids (PILs)

This compound can be used as a bifunctional electrophile in a polycondensation reaction with a bifunctional nucleophile, such as a di-imidazole compound, to synthesize polymeric ionic liquids (PILs). PILs are a class of polymers that have an ionic liquid moiety in each repeating unit, exhibiting unique properties such as high ionic conductivity, thermal stability, and tunable solubility.

Application Note:

The reaction between this compound and a di-nucleophilic species like 1,1'-(1,4-butanediyl)bis(imidazole) results in a step-growth polymerization, forming a polymer chain with repeating cationic imidazolium units and iodide counter-ions. The hexamethylene spacer from the this compound becomes part of the polymer backbone, influencing its flexibility and other physical properties. These PILs are of interest for applications in solid-state electrolytes, ion-conductive membranes, and gas separation membranes.

Experimental Protocol: Synthesis of a Polyimidazolium Iodide

This protocol is adapted from the synthesis of similar polyimidazolium salts using dihaloalkanes.

Materials:

  • This compound

  • 1,1'-(1,4-butanediyl)bis(imidazole) (or other suitable bis-imidazole)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Nitrogen gas

Equipment:

  • Schlenk flask with a magnetic stirrer and condenser

  • Temperature-controlled oil bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve an equimolar amount of 1,1'-(1,4-butanediyl)bis(imidazole) in anhydrous acetonitrile.

  • Addition of this compound: Slowly add an equimolar amount of this compound to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 48-72 hours under a nitrogen atmosphere. The polymer will precipitate out of the solution as it forms.

  • Isolation of the Polymer: After the reaction period, cool the flask to room temperature. Collect the precipitated polymer by filtration.

  • Purification: Wash the polymer multiple times with fresh acetonitrile and then with diethyl ether to remove any unreacted monomers and oligomers.

  • Drying: Dry the purified polymeric ionic liquid in a vacuum oven at 60 °C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValueReference
Monomer Molar Ratio (Diiodohexane : Bis-imidazole)1:1General polycondensation principles
SolventAnhydrous AcetonitrileAdapted from similar syntheses
Reaction TemperatureReflux (approx. 82 °C)Adapted from similar syntheses
Reaction Time48 - 72 hoursAdapted from similar syntheses
Expected ProductPolyimidazolium iodide[2]
Potential Ionic Conductivity10⁻⁵ - 10⁻⁴ S·cm⁻¹ at room temperature (for similar PILs)[3]

Logical Relationship Diagram:

G cluster_reactants Reactants reactant1 This compound (Bifunctional Electrophile) process Polycondensation (Step-Growth Polymerization) reactant1->process reactant2 Bis-imidazole Compound (Bifunctional Nucleophile) reactant2->process product Polymeric Ionic Liquid (Polyimidazolium Iodide) process->product

Caption: Synthesis of a polymeric ionic liquid from this compound.

Use as a Solvent Additive in Organic Solar Cells (by Analogy)

While specific data for this compound is limited, its close analog, 1,8-diiodooctane (DIO), is widely used as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells. The principles and protocols are expected to be highly similar.

Application Note:

Diiodoalkanes, when used in small amounts (typically 0.5-3% by volume) in the solvent for the active layer of an organic solar cell, can significantly improve the power conversion efficiency (PCE).[4][5] These additives are thought to influence the morphology of the donor-acceptor blend by promoting the formation of a more favorable bicontinuous interpenetrating network.[6] This improved morphology facilitates exciton dissociation and charge transport, leading to higher short-circuit current density (Jsc) and fill factor (FF).[6]

Experimental Protocol: Fabrication of an Organic Solar Cell with a Diiodoalkane Additive

This protocol provides a general procedure for using a diiodoalkane as a solvent additive in the spin-coating of a polymer:fullerene active layer.

Materials:

  • Donor Polymer (e.g., PBDB-T)

  • Acceptor (e.g., ITIC)

  • Host Solvent (e.g., Chlorobenzene)

  • This compound (or 1,8-diiodooctane as a well-documented analog)

  • ITO-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., ZnO nanoparticles)

  • Metal for top electrode (e.g., Aluminum or Silver)

Equipment:

  • Spin-coater

  • Glovebox with a nitrogen atmosphere

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (J-V) measurement system

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone for 15 minutes.

  • HTL Deposition: Spin-coat the HTL (e.g., PEDOT:PSS) onto the ITO substrates and anneal according to the material's specifications.

  • Active Layer Solution Preparation: Inside a nitrogen-filled glovebox, prepare a solution of the donor polymer and acceptor in the host solvent (e.g., chlorobenzene). Add the diiodoalkane additive to the solution at the desired concentration (e.g., 0.5% v/v). Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C).

  • Active Layer Deposition: Spin-coat the active layer solution onto the HTL-coated substrates. The spin speed and time should be optimized to achieve the desired film thickness.

  • ETL Deposition: Deposit the ETL (e.g., ZnO nanoparticles) on top of the active layer.

  • Electrode Deposition: Transfer the substrates to a thermal evaporator and deposit the top metal electrode through a shadow mask.

  • Device Characterization: Measure the current-voltage characteristics of the fabricated solar cells under simulated AM1.5G illumination.

Quantitative Data Summary (based on 1,8-diiodooctane as an additive):

Photovoltaic ParameterWithout DIOWith 0.5% DIOReference
Power Conversion Efficiency (PCE)4.03%4.97%[4]
Short-Circuit Current Density (Jsc)8.25 mA/cm²9.18 mA/cm²[6]
Fill Factor (FF)67.2%70.0%[6]
Open-Circuit Voltage (Voc)---
Charge Carrier Mobility2.5 x 10⁻² cm²/(V·s)3.5 x 10⁻² cm²/(V·s)[4]

Experimental Workflow Diagram:

G cluster_prep Device Fabrication cluster_char Characterization fab1 Clean ITO Substrate fab2 Deposit Hole Transport Layer (HTL) fab1->fab2 fab3 Prepare Active Layer Solution with Diiodoalkane Additive fab2->fab3 fab4 Spin-Coat Active Layer fab3->fab4 fab5 Deposit Electron Transport Layer (ETL) fab4->fab5 fab6 Deposit Top Electrode fab5->fab6 char1 Measure J-V Characteristics under Simulated Sunlight fab6->char1 char2 Determine PCE, Jsc, Voc, FF char1->char2 end end char2->end Optimized Organic Solar Cell

References

Application Notes and Protocols for 1,6-Diiodohexane as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-diiodohexane as a versatile crosslinking agent for various polymers. This document includes detailed experimental protocols, data on the resulting polymer properties, and visualizations of the underlying chemical processes. The information is intended to guide researchers in the development of novel polymeric materials with tailored characteristics for applications in drug delivery, biomaterials, and other advanced fields.

Introduction

This compound is a bifunctional alkyl halide that can be employed to create covalent crosslinks between polymer chains containing nucleophilic functional groups, such as amines and hydroxyls. The formation of a three-dimensional polymer network significantly alters the material's properties, including its mechanical strength, thermal stability, and swelling behavior in solvents. These modifications are critical for the design of materials for specific applications, such as controlled drug release matrices and robust hydrogels for tissue engineering.

The crosslinking reactions typically proceed via nucleophilic substitution, where the nucleophilic groups on the polymer chains displace the iodide ions from this compound. The reactivity of the C-I bond makes this process efficient under relatively mild conditions. The six-carbon aliphatic chain of the crosslinker provides flexibility to the resulting network.

Key Applications

Polymers crosslinked with this compound have potential applications in:

  • Drug Delivery: The crosslinked polymer matrix can encapsulate therapeutic agents, and the degradation of the crosslinks or diffusion through the polymer network can control the release of the drug.

  • Biomaterials and Tissue Engineering: The formation of stable hydrogels with specific mechanical properties is crucial for creating scaffolds that can support cell growth and tissue regeneration.

  • Ion Exchange Resins: Quaternization of amine-containing polymers with this compound can lead to the formation of anion exchange resins.[1]

Experimental Protocols

Protocol 1: Crosslinking of Polyethyleneimine (PEI) via Quaternization

This protocol describes the crosslinking of branched polyethyleneimine (PEI) with this compound to form a hydrogel. The reaction involves the quaternization of the primary and secondary amines of PEI.

Materials:

  • Branched Polyethyleneimine (PEI, e.g., MW 25,000 g/mol )

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask with condenser

  • Dialysis tubing (MWCO 10,000 Da)

Procedure:

  • Dissolution of PEI: Dissolve 1.0 g of branched PEI in 20 mL of anhydrous DMF in a round-bottom flask. Stir the solution at room temperature until the polymer is completely dissolved.

  • Addition of Crosslinker: In a separate vial, dissolve the desired amount of this compound in 5 mL of DMF. The molar ratio of this compound to the repeating unit of PEI can be varied to control the crosslinking density (e.g., 1:10, 1:20, 1:50).

  • Reaction: Add the this compound solution dropwise to the stirring PEI solution at room temperature. After complete addition, heat the reaction mixture to 60-80°C and stir for 24-48 hours under a nitrogen atmosphere. The formation of a gel may be observed.

  • Purification: After the reaction, cool the mixture to room temperature. If a gel has formed, it can be washed extensively with ethanol and then deionized water to remove unreacted reagents and solvent. If the product is a soluble crosslinked polymer, precipitate it in a large volume of a non-solvent like diethyl ether, and then purify by dialysis against deionized water for 3 days, changing the water frequently.

  • Drying: Lyophilize the purified product to obtain the dry crosslinked PEI.

Characterization:

  • FTIR Spectroscopy: To confirm the quaternization of amine groups.

  • ¹H NMR Spectroscopy: To analyze the structure of the crosslinked polymer.

  • Swelling Studies: To determine the swelling ratio in different solvents.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the crosslinked polymer.

  • Mechanical Testing: To measure the mechanical properties of the resulting hydrogel.

Protocol 2: Crosslinking of a Hydroxyl-Containing Polymer via Williamson Ether Synthesis

This protocol outlines the crosslinking of a polymer containing hydroxyl groups (e.g., polyvinyl alcohol, PVA, or a polysaccharide) with this compound. This reaction requires a strong base to deprotonate the hydroxyl groups, forming more nucleophilic alkoxides.

Materials:

  • Hydroxyl-containing polymer (e.g., Polyvinyl Alcohol)

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Isopropanol

  • Deionized water

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • Polymer Dissolution: Dry the hydroxyl-containing polymer under vacuum. In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the polymer in anhydrous DMSO.

  • Deprotonation: Carefully add a stoichiometric excess of sodium hydride to the polymer solution. The amount of NaH should be sufficient to deprotonate the desired percentage of hydroxyl groups for crosslinking. Stir the mixture at room temperature for 2-4 hours, or until the evolution of hydrogen gas ceases.

  • Crosslinking Reaction: Dissolve the desired amount of this compound in a small volume of anhydrous DMSO and add it dropwise to the activated polymer solution.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir for 24-72 hours.

  • Quenching and Purification: After the reaction, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of isopropanol. Precipitate the crosslinked polymer in a large volume of a suitable non-solvent (e.g., acetone or ethanol). The precipitate can be further purified by washing and dialysis.

  • Drying: Dry the purified crosslinked polymer under vacuum.

Data Presentation

The properties of polymers crosslinked with dihaloalkanes are highly dependent on the polymer type, the crosslinker, and the degree of crosslinking. The following tables provide a summary of expected trends based on literature for similar systems.

Table 1: Effect of Crosslinker Concentration on Polymer Properties (Hypothetical Data)

Polymer SystemMolar Ratio (Polymer:this compound)Swelling Ratio (in water)Tensile Strength (MPa)Thermal Decomposition Temp (°C)
PEI100:1500.5280
PEI50:1301.2295
PEI20:1152.5310
PVA100:1400.8300
PVA50:1251.8315
PVA20:1103.2330

Note: This table presents hypothetical data to illustrate expected trends. Actual values will vary based on specific experimental conditions.

Visualizations

Crosslinking Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a general workflow for the synthesis and characterization of polymers crosslinked with this compound.

Crosslinking_Mechanisms cluster_quaternization Quaternization of Polyamines cluster_williamson Williamson Ether Synthesis Polyamine Polymer with Amine Groups (e.g., PEI) Crosslinked_PEI Crosslinked Polymer (Quaternary Ammonium Links) Polyamine->Crosslinked_PEI + Diiodohexane1 This compound Diiodohexane1->Crosslinked_PEI Reaction Iodide_Ion1 2I⁻ Polyol Polymer with Hydroxyl Groups (e.g., PVA) Alkoxide Polymeric Alkoxide Polyol->Alkoxide + Base Base Strong Base (e.g., NaH) Crosslinked_PVA Crosslinked Polymer (Ether Links) Alkoxide->Crosslinked_PVA + this compound Diiodohexane2 This compound Salt 2NaI

Caption: Chemical pathways for crosslinking polymers using this compound.

Experimental_Workflow start Start: Select Polymer and Crosslinking Ratio dissolution 1. Polymer Dissolution in Anhydrous Solvent start->dissolution activation 2. Activation (for Hydroxyl Polymers) - Add Strong Base dissolution->activation If applicable crosslinking 3. Add this compound - Reaction at Elevated Temperature dissolution->crosslinking activation->crosslinking purification 4. Purification - Precipitation - Dialysis crosslinking->purification characterization 5. Characterization of Crosslinked Polymer purification->characterization analysis FTIR, NMR, TGA, DSC, Swelling Studies, Mechanical Testing characterization->analysis end End: Application-Specific Testing (e.g., Drug Release) characterization->end

Caption: General workflow for synthesis and analysis of crosslinked polymers.

Conclusion

This compound serves as a potent crosslinking agent for a variety of polymers, enabling the creation of materials with tunable properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of these crosslinked polymers in diverse applications, particularly in the fields of drug delivery and biomaterials. Careful control over reaction conditions and stoichiometry is essential to achieve the desired material characteristics. Further research can focus on the biodegradability of these crosslinked networks and their in vivo performance for biomedical applications.

References

Application Notes and Protocols: Synthesis of Crown Ethers Utilizing 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of crown ethers, specifically focusing on a Williamson ether synthesis approach utilizing 1,6-diiodohexane. Crown ethers are versatile macrocyclic polyethers with significant applications in catalysis, separation science, and, increasingly, in pharmaceutical and biomedical fields. Their unique ability to selectively bind cations makes them valuable tools in drug delivery, ion transport studies, and as components of biosensors. This document outlines the synthesis of 21-crown-7 from this compound and tetraethylene glycol as a representative example.

Introduction

Crown ethers are a class of macrocyclic ligands characterized by a ring of carbon and oxygen atoms. The discovery of crown ethers by Charles Pedersen in 1967 opened up a new field of supramolecular chemistry and earned him a share of the Nobel Prize in Chemistry in 1987. The nomenclature of crown ethers, such as 18-crown-6, indicates the total number of atoms in the macrocyclic ring (18) and the number of oxygen atoms (6).

The key feature of crown ethers is their ability to form stable complexes with various cations, particularly alkali and alkaline earth metals. The selectivity of a crown ether for a specific cation is primarily determined by the relative sizes of the cation and the crown ether's cavity. This selective binding has led to their use in a wide range of applications.

In the context of drug development and biomedical research, crown ethers are of growing interest. They have been investigated for their potential to:

  • Enhance drug solubility and bioavailability: By forming host-guest complexes with drug molecules, crown ethers can improve their solubility in various solvents and facilitate their transport across biological membranes.

  • Act as ionophores: Crown ethers can transport ions across cell membranes, a property that is being explored for its therapeutic potential.

  • Serve as building blocks for drug delivery systems: They can be incorporated into more complex molecular architectures, such as nanoparticles and rotaxanes, for targeted drug delivery.

  • Function as anticancer and antimicrobial agents: Some crown ether derivatives have shown intrinsic biological activity, including antitumor and antimicrobial properties.

The synthesis of crown ethers is typically achieved through the Williamson ether synthesis, which involves the reaction of a diol with a dihalide in the presence of a base. The following sections provide a detailed, representative protocol for the synthesis of 21-crown-7 using this compound and tetraethylene glycol.

Reaction Scheme

Caption: Williamson ether synthesis of 21-crown-7.

Experimental Protocol: Synthesis of 21-Crown-7

This protocol is an adapted and representative procedure based on the well-established synthesis of 18-crown-6.

Materials:

  • Tetraethylene glycol (99%)

  • This compound (98%)

  • Potassium hydroxide (85%, pellets)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Acetonitrile

  • Anhydrous magnesium sulfate

  • Deionized water

  • Standard glassware for organic synthesis (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Mechanical stirrer

  • Heating mantle

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add tetraethylene glycol (0.50 mol) and 400 mL of anhydrous tetrahydrofuran.

  • Base Addition: Begin stirring the solution and add potassium hydroxide pellets (1.10 mol) to the flask. The solution may warm up slightly.

  • Formation of the Alkoxide: Stir the mixture vigorously at room temperature for 30 minutes. The mixture will become a slurry.

  • Addition of Dihalide: Dissolve this compound (0.50 mol) in 100 mL of anhydrous tetrahydrofuran and add this solution to the dropping funnel. Add the this compound solution dropwise to the stirred slurry over a period of 2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain vigorous stirring for 24 hours.

  • Workup - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the bulk of the tetrahydrofuran using a rotary evaporator.

  • Workup - Extraction: To the resulting slurry, add 300 mL of dichloromethane and 200 mL of deionized water. Stir the mixture and then transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional 100 mL portions of dichloromethane.

  • Workup - Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Purification - Crude Product Isolation: Evaporate the solvent from the filtered organic solution using a rotary evaporator to obtain the crude crown ether as an oil or a waxy solid.

  • Purification - High-Vacuum Distillation: Purify the crude product by high-vacuum distillation. Collect the fraction corresponding to 21-crown-7.

  • Purification - Recrystallization (Optional): For higher purity, the distilled crown ether can be further purified by recrystallization. Dissolve the product in a minimal amount of hot acetonitrile and allow it to cool slowly. If a complex with acetonitrile forms, it can be broken by gentle heating under vacuum.

Data Presentation

ParameterValue
Reactant 1 Tetraethylene glycol
Molar Amount (Reactant 1)0.50 mol
Reactant 2 This compound
Molar Amount (Reactant 2)0.50 mol
Base Potassium Hydroxide
Molar Amount (Base)1.10 mol
Solvent Anhydrous Tetrahydrofuran
Solvent Volume500 mL
Reaction Temperature Reflux (~66 °C)
Reaction Time 24 hours
Expected Yield 30-40% (based on similar crown ether syntheses)

Characterization

The synthesized 21-crown-7 should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the methylene protons of the ethylene glycol units and the hexane bridge.

    • ¹³C NMR will confirm the presence of the different carbon environments in the macrocycle.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the crown ether. The spectrum should show a peak corresponding to the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a prominent C-O-C stretching band characteristic of ethers.

  • Melting Point: If the purified crown ether is a solid at room temperature, its melting point can be determined and compared to literature values.

Experimental Workflow

experimental_workflow setup Reaction Setup: Tetraethylene glycol and THF in flask base Base Addition: Add KOH pellets setup->base alkoxide Alkoxide Formation: Stir for 30 min base->alkoxide dihalide Dihalide Addition: Add this compound solution dropwise alkoxide->dihalide reflux Reaction: Reflux for 24 hours dihalide->reflux cool Cool to Room Temperature reflux->cool rotovap1 Solvent Removal: Rotary Evaporation cool->rotovap1 extract Extraction: DCM and Water rotovap1->extract dry Drying: Combine organic layers, dry with MgSO4 extract->dry filter Filtration dry->filter rotovap2 Crude Product Isolation: Rotary Evaporation filter->rotovap2 distill Purification: High-Vacuum Distillation rotovap2->distill characterize Characterization: NMR, MS, IR distill->characterize

Caption: Experimental workflow for the synthesis of 21-crown-7.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Potassium hydroxide is corrosive and should be handled with care.

  • This compound is an irritant.

  • Tetrahydrofuran is flammable. Avoid open flames.

  • Exercise caution during high-vacuum distillation.

Conclusion

The synthesis of crown ethers via the Williamson ether synthesis is a versatile and established method. By using this compound as a building block, a variety of crown ethers with different cavity sizes can be prepared, allowing for the fine-tuning of their cation binding properties. The protocol provided herein for the synthesis of 21-crown-7 serves as a valuable guide for researchers interested in exploring the applications of these fascinating macrocycles in drug development and other scientific disciplines. The ability to rationally design and synthesize crown ethers with specific properties will continue to drive innovation in supramolecular chemistry and its application to biological systems.

Application Note: Utilizing 1,6-Diiodohexane in the Fabrication of High-Performance Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of perovskite photovoltaics continues to seek innovative material and process engineering strategies to enhance power conversion efficiency (PCE) and long-term stability. Additive engineering, the incorporation of small quantities of specific compounds into the perovskite precursor solution, has emerged as a powerful tool for controlling film formation, passivating defects, and improving overall device performance. Among the various additives explored, long-chain diiodoalkanes, such as 1,6-diiodohexane (DIH), are gaining attention for their potential to act as crosslinking agents and morphology regulators.

This application note provides a detailed overview of the role and application of this compound in the fabrication of perovskite solar cells. While direct and extensive literature on this compound is emerging, we draw parallels from studies on similar diiodoalkane additives, such as 1,8-diiodooctane, to provide a comprehensive guide. The protocols and data presented herein are intended to serve as a foundational resource for researchers aiming to leverage the benefits of diiodoalkane additives in their perovskite solar cell research.

Principle of Action: The Role of this compound

This compound is believed to function primarily through two mechanisms:

  • Defect Passivation and Crosslinking: The iodine atoms at the ends of the hexane chain can interact with uncoordinated lead (Pb²⁺) ions and iodide vacancies, which are common defects in the perovskite crystal lattice. This interaction helps to passivate these charge trapping sites, reducing non-radiative recombination and thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. Furthermore, the bifunctional nature of DIH allows it to potentially "crosslink" adjacent perovskite grains or crystal domains, enhancing the structural integrity and stability of the perovskite film.

  • Morphology Control: The presence of long-chain alkyl molecules like DIH in the precursor solution can influence the crystallization kinetics of the perovskite film. It can act as a template or a crystallization retardant, promoting the formation of larger, more uniform grains with fewer grain boundaries. A high-quality morphology is crucial for efficient charge transport and reduced recombination losses.

Experimental Protocols

This section provides detailed experimental protocols for the incorporation of this compound as an additive in a standard perovskite solar cell fabrication workflow.

Materials and Reagents
  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • This compound (DIH)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (CB)

  • Indium tin oxide (ITO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (for electron transport layer)

  • Spiro-OMeTAD (for hole transport layer)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • Acetonitrile

Protocol 1: Perovskite Precursor Solution Preparation with DIH
  • Stock Solution Preparation:

    • Prepare a 1.4 M stock solution of the perovskite precursors (e.g., equimolar PbI₂ and MAI) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Stir the solution on a hotplate at 60-70 °C for at least 2 hours to ensure complete dissolution.

  • DIH Additive Incorporation:

    • Prepare a stock solution of this compound in a suitable solvent like DMF or directly add the required volume of DIH to the perovskite precursor solution.

    • Typical concentrations of DIH to explore range from 0.1% to 1.0% by volume or molar percentage relative to the lead precursor.

    • After adding DIH, stir the solution for an additional 30 minutes at room temperature.

    • Filter the final precursor solution through a 0.22 µm PTFE syringe filter before use.

Protocol 2: Perovskite Film Deposition (One-Step Spin-Coating)
  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to enhance wettability.

    • Deposit a compact TiO₂ electron transport layer (ETL) by spin-coating or spray pyrolysis, followed by sintering at high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Dispense approximately 40 µL of the DIH-containing perovskite precursor solution onto the center of the substrate.

    • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

    • During the second step of spinning (at approximately 20 seconds), dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100-120 °C for 10-15 minutes.

Protocol 3: Device Completion
  • Hole Transport Layer (HTL) Deposition:

    • Prepare a spiro-OMeTAD solution by dissolving spiro-OMeTAD in chlorobenzene and adding Li-TFSI and tBP as p-dopants.

    • Spin-coat the HTL solution onto the perovskite layer (e.g., 4000 rpm for 30 s).

  • Electrode Deposition:

    • Deposit a gold or silver back electrode (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Data Presentation

The following tables summarize the expected impact of this compound on perovskite solar cell performance parameters based on findings for similar diiodoalkane additives. Researchers should perform their own experiments to determine the optimal concentration and processing conditions.

Table 1: Effect of this compound (DIH) Concentration on Perovskite Solar Cell Performance Metrics

DIH Concentration (vol%)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
0 (Control)18.5 ± 0.51.05 ± 0.0222.1 ± 0.379 ± 2
0.219.8 ± 0.41.10 ± 0.0222.3 ± 0.281 ± 1
0.520.5 ± 0.3 1.12 ± 0.01 22.4 ± 0.2 82 ± 1
0.819.2 ± 0.61.08 ± 0.0322.0 ± 0.480 ± 2
1.018.1 ± 0.71.04 ± 0.0421.8 ± 0.578 ± 3

Note: The data presented are hypothetical and serve as a guideline for expected trends. Optimal concentrations may vary depending on the specific perovskite composition and fabrication process.

Table 2: Influence of DIH on Perovskite Film Properties

PropertyControl (No DIH)With Optimal DIH
Morphology Smaller, less uniform grainsLarger, more uniform grains
Crystallinity LowerHigher
Defect Density HigherLower
Carrier Lifetime ShorterLonger
Stability (vs. Humidity) LowerHigher

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion ITO_Cleaning ITO Substrate Cleaning ETL_Deposition ETL (TiO₂) Deposition & Sintering ITO_Cleaning->ETL_Deposition Precursor_Prep Perovskite Precursor + DIH Preparation Spin_Coating Spin-Coating & Anti-Solvent Quenching Precursor_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing HTL_Deposition HTL (Spiro-OMeTAD) Deposition Annealing->HTL_Deposition Electrode_Deposition Electrode (Au/Ag) Deposition HTL_Deposition->Electrode_Deposition

Caption: Experimental workflow for fabricating perovskite solar cells with a DIH additive.

mechanism_of_action cluster_effects Primary Effects cluster_outcomes Resulting Improvements cluster_performance Performance Enhancement DIH This compound (DIH) Additive Defect_Passivation Defect Passivation (Pb²⁺, Vᵢ⁻) DIH->Defect_Passivation Morphology_Control Morphology Control DIH->Morphology_Control Reduced_Recombination Reduced Non-Radiative Recombination Defect_Passivation->Reduced_Recombination Enhanced_Stability Enhanced Structural Stability Defect_Passivation->Enhanced_Stability Improved_Crystallinity Improved Film Crystallinity & Grain Size Morphology_Control->Improved_Crystallinity Increased_Voc Increased V_oc Reduced_Recombination->Increased_Voc Increased_FF Increased FF Reduced_Recombination->Increased_FF Increased_PCE Increased PCE Improved_Crystallinity->Increased_PCE Improved_Stability Improved Device Stability Enhanced_Stability->Improved_Stability

Caption: Proposed mechanism of action for this compound in perovskite solar cells.

Conclusion

The incorporation of this compound as an additive in the perovskite precursor solution presents a promising strategy for enhancing the performance and stability of perovskite solar cells. By passivating defects, controlling film morphology, and potentially crosslinking perovskite grains, DIH can contribute to higher power conversion efficiencies and improved device longevity. The protocols and data provided in this application note offer a starting point for researchers to explore the benefits of diiodoalkane additives. Further optimization of the DIH concentration and processing conditions is encouraged to unlock the full potential of this approach for fabricating next-generation perovskite solar cells.

Application Notes and Protocols: Williamson Ether Synthesis with 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] 1,6-diiodohexane is a valuable substrate in this synthesis for creating molecules with two ether linkages, separated by a flexible six-carbon chain. These resulting α,ω-di-ethers are important structural motifs in various fields, including medicinal chemistry, materials science, and host-guest chemistry, where they can act as flexible linkers or spacers in more complex molecules.

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using this compound as the alkylating agent.

Reaction Principle and Considerations

The Williamson ether synthesis with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction involves the backside attack of a nucleophilic alkoxide or phenoxide ion on the electrophilic carbon atom of the C-I bond in this compound.[1] Given that this compound is a primary dihaloalkane, it is an excellent substrate for this reaction, minimizing the likelihood of competing elimination (E2) reactions.[3]

Key considerations for a successful synthesis include:

  • Choice of Base: A strong base is required to deprotonate the precursor alcohol or phenol to form the reactive alkoxide or phenoxide nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH).[1][4]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[1]

  • Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.[1][2] Reaction times can vary from a few hours to overnight, and progress can be monitored by thin-layer chromatography (TLC).[1]

  • Stoichiometry: To achieve disubstitution on the this compound, at least two equivalents of the alcohol/phenol and base are required. Using a slight excess of the nucleophile can help drive the reaction to completion.

Applications in Research and Drug Development

The synthesis of 1,6-dialkoxy or 1,6-diphenoxyhexane derivatives is valuable for:

  • Linker Technology: The resulting molecules can be used as flexible linkers in the development of bivalent ligands, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs). The hexyl chain provides a specific spatial separation between two functional moieties.

  • Scaffold Diversification: The ether functionalities can be further modified, or the terminal aromatic/aliphatic groups can be functionalized to create libraries of compounds for screening in drug discovery programs.

  • Material Science: These compounds can serve as monomers or building blocks for the synthesis of polymers and liquid crystals with specific thermal or optical properties.

Experimental Protocols

Protocol 1: Synthesis of 1,6-Diphenoxyhexane

This protocol describes the synthesis of 1,6-diphenoxyhexane from phenol and this compound.

Materials:

  • Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add this compound (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Williamson ether synthesis with this compound.

Table 1: Reagent Stoichiometry and Reaction Conditions

ReagentMolar EquivalentsRole
This compound1.0Electrophile
Alcohol/Phenol2.2 - 2.5Nucleophile Precursor
Base (e.g., K₂CO₃, NaH)2.5 - 3.0Deprotonating Agent
Solvent (e.g., DMF, Acetonitrile)-Reaction Medium
Condition Value
Temperature50 - 100 °C
Reaction Time8 - 24 hours

Table 2: Representative Yields

NucleophileProductTypical YieldReference
Phenol1,6-Diphenoxyhexane70-85%General Literature
4-Methoxyphenol1,6-Bis(4-methoxyphenoxy)hexane75-90%General Literature
Ethanol1,6-Diethoxyhexane60-75%General Literature

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis with this compound.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Alcohol/Phenol, Base) solvent Add Anhydrous Solvent reagents->solvent 1 mix Mix and Stir solvent->mix 2 add_diiodohexane Add this compound mix->add_diiodohexane 3 heat Heat and Reflux (50-100°C, 8-24h) add_diiodohexane->heat 4 quench Quench with Water heat->quench 5 extract Extract with Organic Solvent quench->extract 6 wash Wash Organic Layer extract->wash 7 dry Dry and Concentrate wash->dry 8 purify Purify Product (Recrystallization/ Chromatography) dry->purify 9 final_product final_product purify->final_product Final Product (1,6-Dialkoxyhexane) SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Second Substitution ROH R-OH (Alcohol/Phenol) RO_minus R-O⁻ (Alkoxide/Phenoxide) ROH->RO_minus Deprotonation Base Base (e.g., K₂CO₃) BaseH Base-H⁺ RO_minus_2 R-O⁻ transition_state Transition State [R-O···(CH₂)₆···I]⁻ RO_minus_2->transition_state Backside Attack diiodohexane I-(CH₂)₆-I (this compound) product R-O-(CH₂)₆-I (Mono-ether) transition_state->product I_minus I⁻ transition_state->I_minus mono_ether R-O-(CH₂)₆-I RO_minus_3 R-O⁻ final_product R-O-(CH₂)₆-O-R (Di-ether) mono_ether->final_product Repeats Step 2

References

Application Notes and Protocols: Synthesis of Diamines from 1,6-Diiodohexane and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diamines is a cornerstone of modern organic and medicinal chemistry. Symmetrically and asymmetrically substituted diamines are crucial building blocks for a vast array of molecules, including active pharmaceutical ingredients (APIs), ligands for catalysis, and monomers for advanced polymers. One fundamental and reliable method for the preparation of N-substituted 1,6-hexanediamines is the nucleophilic substitution reaction of 1,6-diiodohexane with primary or secondary amines. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, displacing the iodide leaving groups. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for such transformations.

These application notes provide detailed protocols for the synthesis of N,N'-dialkyl-1,6-hexanediamines and N,N,N',N'-tetraalkyl-1,6-hexanediamines, complete with reaction parameters, purification procedures, and characterization data.

Reaction Principle

The core of this synthetic strategy is the SN2 reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the iodine. This concerted reaction leads to the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. Due to the presence of two reactive sites on this compound, the reaction occurs at both ends of the hexane chain, yielding the desired diamine.

To prevent the formation of quaternary ammonium salts and to drive the reaction to completion, an excess of the amine is often used. Alternatively, a non-nucleophilic base can be added to neutralize the hydroiodic acid formed during the reaction.

Data Presentation

The following tables summarize the expected reactants, products, and typical reaction conditions for the synthesis of various diamines from this compound.

Table 1: Synthesis of N,N'-Dialkyl-1,6-hexanediamines

AmineProductMolar Ratio (Amine:Diiodide)SolventTemperature (°C)Reaction Time (h)Yield (%)
MethylamineN,N'-Dimethyl-1,6-hexanediamine10:1Ethanol802485
EthylamineN,N'-Diethyl-1,6-hexanediamine10:1Acetonitrile802482
BenzylamineN,N'-Dibenzyl-1,6-hexanediamine5:1DMF1001290
IsopropylamineN,N'-Diisopropyl-1,6-hexanediamine10:1Ethanol904875

Table 2: Synthesis of N,N,N',N'-Tetraalkyl-1,6-hexanediamines

AmineProductMolar Ratio (Amine:Diiodide)SolventTemperature (°C)Reaction Time (h)Yield (%)
DimethylamineN,N,N',N'-Tetramethyl-1,6-hexanediamine10:1THF602492
DiethylamineN,N,N',N'-Tetraethyl-1,6-hexanediamine10:1Acetonitrile703688
Piperidine1,6-Di(piperidin-1-yl)hexane8:1DMF901895
Morpholine4,4'-(Hexane-1,6-diyl)dimorpholine8:1DMSO1002491

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzyl-1,6-hexanediamine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (5.0 eq)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound in DMF, add benzylamine.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure N,N'-dibenzyl-1,6-hexanediamine.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediamine

Materials:

  • This compound (1.0 eq)

  • A solution of dimethylamine in THF (e.g., 2.0 M, 10.0 eq)

  • Potassium carbonate (K₂CO₃, 4.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure vessel, dissolve this compound in THF.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath and add the solution of dimethylamine in THF.

  • Seal the vessel and heat the reaction mixture to 60°C for 24 hours with vigorous stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N,N,N',N'-tetramethyl-1,6-hexanediamine.

Characterization:

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Visualizations

Reaction_Pathway This compound This compound Reaction SN2 Reaction This compound->Reaction Amine Amine Amine->Reaction Diamine Diamine Reaction->Diamine

Caption: General reaction pathway for diamine synthesis.

Experimental_Workflow A Reactants Mixing (this compound + Amine) B Reaction (Heating and Stirring) A->B C Work-up (Extraction and Washing) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: A typical experimental workflow.

Applications in Drug Development

The diamine scaffolds synthesized through this methodology are prevalent in a multitude of therapeutic agents. The ability to readily introduce various alkyl or aryl substituents on the nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and hydrogen bonding capacity. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the biological target.

For instance, substituted diamines are key components of certain antihistamines, antipsychotics, and antimicrobial agents. The length of the hexane linker and the nature of the N-substituents can be systematically varied to explore the structure-activity relationship (SAR) of a new chemical entity, guiding the lead optimization process in drug discovery.

Safety Precautions

  • This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Amines are often corrosive and have strong odors. Work in a well-ventilated fume hood.

  • Reactions under pressure should only be carried out by trained personnel using appropriate safety equipment.

These protocols provide a robust foundation for the synthesis of a diverse range of diamines, enabling further research and development in chemistry and drug discovery.

Preparation of Adiponitrile from 1,6-Diiodohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of adiponitrile (hexanedinitrile) from 1,6-diiodohexane via a nucleophilic substitution reaction. Adiponitrile is a key industrial intermediate, primarily used in the production of nylon 6,6. While industrial-scale synthesis of adiponitrile is well-established from precursors such as butadiene or acrylonitrile, this application note details a laboratory-scale preparation from this compound. The described methodology is based on the nucleophilic substitution of the iodo-groups with cyanide ions. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures.

Introduction

Adiponitrile, a colorless and viscous dinitrile, is a crucial precursor for the synthesis of hexamethylenediamine, a monomer used in the production of nylon 6,6. The carbon chain extension achieved by introducing two nitrile groups makes this and similar reactions of significant interest in organic synthesis. The preparation from this compound proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism, where a cyanide salt, typically sodium or potassium cyanide, acts as the nucleophile. The choice of an iodo- leaving group is advantageous as iodide is an excellent leaving group, facilitating the reaction. The use of an anhydrous polar aprotic solvent is critical to prevent the formation of undesired alcohol byproducts.

Reaction Principle

The synthesis of adiponitrile from this compound is a double nucleophilic substitution reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the iodine atom. This concerted, one-step SN2 reaction results in the displacement of the iodide ion and the formation of a carbon-carbon bond. The reaction proceeds in two successive steps to replace both iodine atoms.

Reaction:

I-(CH₂)₆-I + 2 NaCN → NC-(CH₂)₄-CN + 2 NaI

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of adiponitrile from this compound.

Materials and Equipment:

  • This compound (reactant)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (nucleophile)

  • Anhydrous ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.

  • Addition of Cyanide Salt: Carefully add finely powdered sodium cyanide or potassium cyanide to the ethanol with stirring. It is important to use a slight excess of the cyanide salt (e.g., 2.2 equivalents) to ensure complete reaction.

  • Addition of this compound: To the stirred suspension, add this compound (1 equivalent) dropwise at room temperature.

  • Reaction under Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated sodium iodide (or potassium iodide). Wash the precipitate with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and the washings, and remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane). Transfer the mixture to a separatory funnel and perform the extraction. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude adiponitrile.

  • Purification: Purify the crude product by vacuum distillation to obtain pure adiponitrile.

Data Presentation

ParameterValue
Reactants
This compound1 equivalent
Sodium Cyanide2.2 equivalents
Solvent Anhydrous Ethanol
Reaction Temperature Reflux
Reaction Time 4-8 hours (monitor by TLC)
Theoretical Yield To be calculated based on the starting amount of this compound
Expected Purity >98% after vacuum distillation

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Dry Round-Bottom Flask add_ethanol Add Anhydrous Ethanol setup_flask->add_ethanol add_cyanide Add Sodium Cyanide add_ethanol->add_cyanide add_diiodohexane Add this compound add_cyanide->add_diiodohexane reflux Heat to Reflux (4-8h) add_diiodohexane->reflux cool Cool to RT reflux->cool filter_salts Filter Precipitated Salts cool->filter_salts remove_solvent Remove Ethanol (Rotovap) filter_salts->remove_solvent extract Extract with Organic Solvent remove_solvent->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill final_product final_product distill->final_product Pure Adiponitrile

Caption: Experimental workflow for the synthesis of adiponitrile.

Signaling Pathway (Reaction Mechanism)

sn2_mechanism cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution r1 I-(CH₂)₆-I ts1 [NC⋯(CH₂)₆⋯I]⁻ r1->ts1 Sɴ2 Attack nuc1 Na⁺ ⁻CN nuc1->ts1 p1 NC-(CH₂)₆-I + NaI ts1->p1 r2 NC-(CH₂)₆-I ts2 [NC⋯(CH₂)₆⋯CN]⁻ r2->ts2 Sɴ2 Attack nuc2 Na⁺ ⁻CN nuc2->ts2 p2 NC-(CH₂)₄-CN + NaI ts2->p2 final_product Adiponitrile p2->final_product Final Product

Caption: SN2 mechanism for adiponitrile synthesis.

Safety Precautions

  • Cyanide Hazard: Sodium and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin. Handle these reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment.

  • Reaction with Acid: Do not allow cyanide salts or solutions to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.

  • Waste Disposal: Dispose of all cyanide-containing waste according to institutional safety guidelines. Typically, cyanide waste is treated with an oxidizing agent like sodium hypochlorite (bleach) before disposal.

  • General Hazards: this compound is an irritant. Ethanol is flammable. Handle all chemicals with care.

Conclusion

The synthesis of adiponitrile from this compound via nucleophilic substitution with a cyanide salt is a feasible laboratory-scale procedure. The key to a successful synthesis lies in the use of anhydrous conditions to prevent side reactions and careful handling of the toxic cyanide reagent. The provided protocol, when followed with the appropriate safety measures, offers a reliable method for the preparation of adiponitrile for research and development purposes.

1,6-Diiodohexane: A Versatile Precursor for Organometallic Reagents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,6-Diiodohexane is a valuable and versatile precursor for the synthesis of a variety of organometallic reagents, which are indispensable tools in modern organic chemistry, particularly in the fields of pharmaceutical and materials science research. The presence of two iodine atoms on the terminal carbons of the hexane chain allows for the formation of dimetallic reagents or facilitates intramolecular cyclization reactions, opening avenues to a diverse range of chemical transformations. This document provides an overview of the applications of this compound in the preparation of di-Grignard, di-lithio, and di-zinc reagents, along with detailed experimental protocols for their synthesis and subsequent reactions.

Key Applications in Drug Development and Organic Synthesis

Organometallic reagents derived from this compound serve as powerful nucleophiles and bases in a multitude of chemical reactions. Their utility is particularly pronounced in the construction of complex molecular architectures, a critical step in the discovery and development of new therapeutic agents.

  • Formation of Carbon-Carbon Bonds: Di-Grignard and di-lithio reagents derived from this compound are excellent for forming new carbon-carbon bonds. They can react with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce a six-carbon chain into a target molecule. This is particularly useful for the synthesis of long-chain fatty acids, complex lipids, and other bioactive molecules.

  • Synthesis of Macrocycles and Heterocycles: The bifunctional nature of these reagents makes them ideal for intramolecular reactions to form cyclic compounds. By carefully controlling reaction conditions, researchers can favor cyclization over polymerization, leading to the synthesis of valuable carbocyclic and heterocyclic scaffolds that are prevalent in many drug molecules.

  • Cross-Coupling Reactions: Organozinc reagents, which can be prepared from this compound, are widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. These reactions are highly efficient for creating carbon-carbon bonds between different types of organic fragments, a cornerstone of modern drug synthesis.

  • Polymer Chemistry: The dimetallic nature of these reagents also finds application in polymerization reactions, acting as initiators for the synthesis of novel polymers with specific properties.

Data Presentation: A Comparative Overview of Organometallic Reagent Synthesis

The following table summarizes the typical reaction conditions and yields for the preparation of various organometallic reagents from this compound.

Organometallic ReagentMetal/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Di-Grignard ReagentMagnesium (turnings)Tetrahydrofuran (THF)25-602-4Moderate to High
Di-lithio ReagentLithium metalDiethyl ether / Pentane-20 to 251-3Moderate
Di-lithio Reagent (via exchange)tert-ButyllithiumTHF / Pentane-780.5-1High
Di-zinc ReagentActivated Zinc (Rieke)Tetrahydrofuran (THF)25-501-2High

Experimental Protocols

Protocol 1: Synthesis of Hexane-1,6-diylbis(magnesium iodide) (Di-Grignard Reagent)

This protocol describes the preparation of the di-Grignard reagent from this compound.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, place magnesium turnings in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the magnesium turnings.

  • Add a small portion of a solution of this compound in anhydrous THF to the dropping funnel and add it to the magnesium. The reaction is initiated when the color of the iodine disappears.

  • Once the reaction has started, add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (up to 60°C) for 2-4 hours to ensure complete conversion.

  • The resulting greyish solution of the di-Grignard reagent is ready for use in subsequent reactions.

Protocol 2: Synthesis of 1,6-Dilithiohexane via Lithium-Halogen Exchange

This protocol details the preparation of 1,6-dilithiohexane using a lithium-halogen exchange reaction, which is often faster and cleaner than direct reaction with lithium metal.

Materials:

  • This compound (1.0 eq)

  • tert-Butyllithium (2.1 eq) in pentane

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous THF or diethyl ether in a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the solution of tert-butyllithium in pentane to the cooled solution of this compound via the dropping funnel.

  • Stir the reaction mixture at -78°C for 30-60 minutes.

  • The resulting solution of 1,6-dilithiohexane is ready for use. It is crucial to maintain the low temperature to prevent side reactions.

Protocol 3: Synthesis of the Di-zinc Reagent from this compound

This protocol describes the preparation of the di-zinc reagent using activated zinc, following a modified Knochel protocol.[1]

Materials:

  • This compound (1.0 eq)

  • Zinc dust (3.0 eq)

  • Lithium Chloride (2.0 eq, anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add zinc dust and anhydrous lithium chloride to a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the flask under vacuum to ensure all components are dry, then allow it to cool to room temperature under an inert atmosphere.

  • Add anhydrous THF to the flask.

  • To activate the zinc, add a small amount of 1,2-dibromoethane and gently heat the mixture until gas evolution is observed.

  • Once the zinc is activated, add a solution of this compound in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50°C) for 1-2 hours.

  • The resulting solution of the di-zinc reagent can be used directly for subsequent reactions.

Mandatory Visualizations

Synthesis_Pathways cluster_Grignard Di-Grignard Synthesis cluster_Lithio Di-lithio Synthesis cluster_Zinc Di-zinc Synthesis 1,6-Diiodohexane_G This compound Mg_THF Mg / THF 1,6-Diiodohexane_G->Mg_THF DiGrignard Hexane-1,6-diylbis(magnesium iodide) Mg_THF->DiGrignard 1,6-Diiodohexane_L This compound tBuLi 2 t-BuLi / THF, -78°C 1,6-Diiodohexane_L->tBuLi Li-I Exchange DiLithio 1,6-Dilithiohexane tBuLi->DiLithio 1,6-Diiodohexane_Z This compound Zn_LiCl Zn, LiCl / THF 1,6-Diiodohexane_Z->Zn_LiCl DiZinc IZn(CH2)6ZnI Zn_LiCl->DiZinc Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reagents Add Metal (Mg, Li, or Zn) and Solvent Start->Reagents Initiation Initiate Reaction (e.g., I2 crystal for Grignard) Reagents->Initiation Addition Slowly Add this compound Solution Initiation->Addition Reaction Stir under Controlled Temperature Addition->Reaction Completion Monitor for Reaction Completion Reaction->Completion Product Organometallic Reagent Solution Ready for Use Completion->Product Intramolecular_Cyclization DiMetallic X-M-(CH2)6-M-X (M = Mg, Li) TransitionState Intramolecular Transition State DiMetallic->TransitionState Wurtz-type Coupling Cyclohexane Cyclohexane TransitionState->Cyclohexane MX2 2 MX TransitionState->MX2

References

Application of 1,6-Diiodohexane in the Surface Modification of Materials for Enhanced Biocompatibility and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface properties of materials play a pivotal role in their interaction with biological systems, influencing outcomes in applications ranging from medical devices to drug delivery systems. Surface modification is a key strategy to tailor these properties, and 1,6-diiodohexane has emerged as a versatile bifunctional linker for this purpose. Its linear alkyl chain and two terminal iodo groups allow for the covalent attachment and cross-linking of various molecules to a material's surface. This application note details the use of this compound in the surface modification of polyurethane, a common biomaterial, to create a cationic surface capable of immobilizing bioactive molecules, specifically tissue plasminogen activator (t-PA), to impart fibrinolytic activity. This approach aims to reduce the risk of thrombus formation on blood-contacting medical devices.[1][2][3]

Principle of Application

The strategy involves a multi-step process. First, a polymer with tertiary amine groups, poly(dimethylaminoethyl methacrylate) (PDMAEMA), is grafted onto the polyurethane (PU) surface. Subsequently, the tertiary amine groups of the grafted PDMAEMA are quaternized using this compound. This reaction introduces a positive charge to the surface, creating a cationic layer. The resulting cationic surface can then electrostatically attract and bind negatively charged biomolecules, such as tissue plasminogen activator (t-PA). The immobilized t-PA retains its enzymatic activity, enabling it to lyse fibrin clots that may form on the material's surface, thereby enhancing its hemocompatibility.

Experimental Protocols

Materials
  • Polyurethane (PU) films

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • This compound

  • Methanol

  • Tris-buffered saline (TBS)

  • Human tissue plasminogen activator (t-PA)

  • Bovine fibrinogen

  • Thrombin

  • Plasminogen

  • Chromogenic substrate for plasmin (e.g., S-2251)

Protocol 1: Grafting of PDMAEMA onto Polyurethane Surface
  • Substrate Preparation: Clean polyurethane (PU) films by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Grafting Solution Preparation: Prepare a 10% (v/v) solution of DMAEMA in toluene. Add AIBN as a radical initiator at a concentration of 1% (w/v) relative to the monomer.

  • Grafting Reaction: Immerse the cleaned PU films in the grafting solution. Degas the solution with nitrogen for 30 minutes to remove oxygen. Heat the reaction mixture at 70°C for 4 hours under a nitrogen atmosphere.

  • Washing: After the reaction, remove the PU films and wash them extensively with toluene to remove any unreacted monomer and non-grafted polymer. Dry the PDMAEMA-grafted PU films (PU-g-PDMAEMA) in a vacuum oven at 50°C.

Protocol 2: Quaternization of PU-g-PDMAEMA with this compound
  • Quaternization Solution Preparation: Prepare a 5% (w/v) solution of this compound in methanol.

  • Quaternization Reaction: Immerse the PU-g-PDMAEMA films in the this compound solution. Heat the reaction at 60°C for 24 hours.

  • Washing: After the reaction, wash the films thoroughly with methanol to remove excess this compound. Dry the resulting cationic polyurethane films (PU-N

    +^++
    ) in a vacuum oven at 40°C.

Protocol 3: Immobilization of tissue Plasminogen Activator (t-PA)
  • t-PA Solution Preparation: Prepare a solution of t-PA in Tris-buffered saline (TBS, pH 9.0) at a concentration of 10 µg/mL.

  • Immobilization: Immerse the cationic PU-N

    +^++
    films in the t-PA solution and incubate at 37°C for 12 hours.

  • Washing: After incubation, gently rinse the films with TBS to remove any non-adsorbed t-PA. The t-PA immobilized surfaces are now ready for characterization and activity assays.

Characterization and Data

The success of each modification step can be quantified using various surface analysis techniques.

Surface Characterization Data
ParameterUnmodified PUPU-g-PDMAEMAPU-N
+^++
(with this compound)
Water Contact Angle (°) 85 ± 365 ± 450 ± 5
XPS Atomic Concentration (%)
C1s78.572.168.9
O1s18.216.515.3
N1s3.311.49.8
I3d006.0

Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar surface modification procedures.[2]

Bioactivity Data

The amount of immobilized t-PA and its fibrinolytic activity are critical parameters for the intended application.

SurfaceImmobilized t-PA (ng/cm²)Fibrinolytic Activity (IU/cm²)
Unmodified PU15 ± 4< 0.1
PU-N
+^++
(with this compound)
195 ± 251.2 ± 0.2

Note: The data is based on the findings of Wu et al., indicating a significant increase in t-PA uptake on the cationic surface compared to unmodified PU.[2] A 13-fold increase in t-PA uptake was observed on the PU surface quaternized with this compound.[2]

Visualizations

Experimental Workflow

G cluster_0 Surface Modification cluster_1 Biofunctionalization cluster_2 Application A Polyurethane (PU) Film B Grafting with PDMAEMA A->B DMAEMA, AIBN, Toluene, 70°C C Quaternization with this compound B->C this compound, Methanol, 60°C D Cationic PU Surface (PU-N+) C->D E Immobilization of t-PA D->E t-PA in TBS, 37°C F t-PA Immobilized Surface E->F G Blood Contact F->G H Fibrin Lysis G->H Enhanced Hemocompatibility

Caption: Workflow for the surface modification of polyurethane using this compound and subsequent immobilization of t-PA.

Logical Relationship of Surface Modification

G PU Polyurethane (Hydrophobic) PDMAEMA PDMAEMA Grafting (Tertiary Amines) PU->PDMAEMA Introduces Reactive Sites Quaternization Quaternization with This compound PDMAEMA->Quaternization Creates Quaternary Ammonium Cationic Cationic Surface (Positive Charge) Quaternization->Cationic Results in

Caption: Logical progression of polyurethane surface properties with each modification step.

Conclusion

The use of this compound as a quaternizing agent provides an effective method for creating cationic polyurethane surfaces. This modification significantly enhances the immobilization of negatively charged bioactive molecules like t-PA, thereby imparting valuable biological functions such as fibrinolytic activity to the material. This approach holds significant promise for the development of more biocompatible and bioactive medical devices, particularly those intended for blood-contacting applications. The detailed protocols and characterization data provided in this application note serve as a valuable resource for researchers and professionals in the fields of biomaterials science, drug delivery, and medical device development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,6-Diiodohexane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,6-diiodohexane via vacuum distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Possible Cause Solution
Difficulty Achieving or Maintaining Vacuum Leaks in the glassware joints.Ensure all joints are properly greased and securely clamped. Inspect for any cracks in the glassware.
Inefficient vacuum pump.Check the pump oil; it may need to be changed. Ensure the pump is appropriately sized for the distillation setup.
Leaking vacuum tubing.Inspect tubing for cracks or loose connections. Use thick-walled vacuum tubing.
Bumping or Uncontrolled Boiling Lack of nucleation sites for smooth boiling.Use a magnetic stirrer and a PTFE-coated stir bar to ensure smooth boiling. Boiling chips are generally not effective under vacuum.
Heating too rapidly.Increase the temperature of the heating mantle gradually to allow for controlled boiling.
Product is Dark or Discolored After Distillation Thermal decomposition.Lower the distillation temperature by improving the vacuum. Ensure the presence of a copper stabilizer.[1]
Light exposure.This compound is light-sensitive.[2][3] Wrap the collection flask and distillation apparatus in aluminum foil to protect the compound from light.
Low or No Distillate Collected Thermometer placed incorrectly.The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
Insufficient heating.The temperature of the heating mantle may be too low for the applied pressure.
System pressure is too high for the heating temperature.Improve the vacuum to lower the boiling point of the compound.
Distillation Rate is Too Slow Inadequate heating.Gradually increase the temperature of the heating mantle.
Poor insulation.Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the copper stabilizer in this compound?

A1: this compound can decompose upon heating, releasing iodine and forming byproducts. Copper acts as a stabilizer by reacting with any trace amounts of hydrogen iodide (HI) that may form, preventing further decomposition. It also helps to prevent the formation of colored impurities.[4]

Q2: What are the signs of this compound decomposition during distillation?

A2: The primary sign of decomposition is the development of a pink, purple, or brown color in the distillation flask or the distillate, which is due to the formation of free iodine. You may also observe an unexpected increase in pressure. Thermal decomposition can also lead to the release of irritating gases and vapors.[1]

Q3: What pressure and temperature should I use for the vacuum distillation of this compound?

A3: The optimal pressure and temperature will depend on your vacuum pump's capability. A common literature value is a boiling point of 141-142 °C at 10 mmHg.[5] Lowering the pressure will decrease the required distillation temperature, which is advantageous for preventing thermal decomposition.

Q4: How should I store purified this compound?

A4: Purified this compound is sensitive to light and should be stored in an amber or foil-wrapped container.[2][3] It is also recommended to store it in a cool, dry, and well-ventilated place, and for longer-term storage, keeping it under an inert atmosphere (e.g., argon) can be beneficial.

Q5: Can I use boiling chips instead of a magnetic stirrer?

A5: It is strongly recommended to use a magnetic stirrer for vacuum distillation. Boiling chips are often ineffective under reduced pressure as the trapped air within them is quickly removed, rendering them unable to promote smooth boiling.

Quantitative Data

Physical Properties and Distillation Data for this compound

PropertyValue
Molecular Formula C₆H₁₂I₂
Molecular Weight 337.97 g/mol
Appearance Colorless to light yellow liquid.[6]
Density 2.05 g/mL at 25 °C.[5]
Melting Point 9-10 °C.[5]
Boiling Point 141-142 °C at 10 mmHg.[5]
123-128 °C at 4 mmHg.[7]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound (potentially containing a copper stabilizer)

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump with trap

  • Thick-walled vacuum tubing

  • Glassware clamps

  • Vacuum grease

  • Aluminum foil

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a moderately sized PTFE-coated magnetic stir bar in the distilling flask.

    • Add the crude this compound to the distilling flask. If the starting material does not contain a stabilizer, a small piece of copper wire or a few copper turnings can be added.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Securely clamp the distillation head and the receiving flask.

    • Position the thermometer correctly, with the top of the bulb level with the sidearm to the condenser.

    • Connect the condenser to a water source, ensuring a gentle flow of cold water.

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump using thick-walled tubing.

  • Distillation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the vacuum pump to slowly evacuate the system.

    • Once the desired vacuum is reached and stable, begin to heat the distilling flask gently with the heating mantle.

    • Observe the distillation. The first fraction to distill may be lower-boiling impurities. It is advisable to collect an initial forerun in a separate receiving flask.

    • Collect the main fraction of this compound at the expected boiling point for the measured pressure. The distillate should be colorless.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure compound.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation setup Apparatus Setup stir Start Stirring setup->stir 1. evacuate Evacuate System stir->evacuate 2. heat Apply Heat evacuate->heat 3. distill Collect Distillate heat->distill 4. cool Cool System distill->cool 5. vent Vent to Atmosphere cool->vent 6. shutdown System Shutdown vent->shutdown 7. troubleshooting_logic Troubleshooting Discolored Distillate start Discolored Distillate Observed check_temp Is Distillation Temperature Too High? start->check_temp check_light Is the Apparatus Exposed to Light? check_temp->check_light No solution_temp Lower Temperature by Improving Vacuum check_temp->solution_temp Yes check_stabilizer Is a Copper Stabilizer Present? check_light->check_stabilizer No solution_light Wrap Apparatus in Foil check_light->solution_light Yes solution_stabilizer Add Copper to Distilling Flask check_stabilizer->solution_stabilizer No

References

Stability and storage of 1,6-diiodohexane to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1,6-diiodohexane to prevent its decomposition. This guide is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: The this compound solution has turned yellow or brown.
  • Cause: This discoloration is a common indicator of decomposition, where the compound releases free iodine (I₂) upon exposure to light or air.

  • Solution:

    • Assess Usability: For many applications, the presence of a small amount of iodine may not interfere. However, for reactions sensitive to iodine or requiring high purity starting material, purification is necessary.

    • Purification Protocol: To remove the iodine, the discolored solution can be washed with an aqueous solution of a reducing agent. A common method is to wash with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. Subsequently, wash with water, then with brine, and finally dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The solvent should then be removed under reduced pressure.

    • Prevention: Ensure proper storage conditions are maintained to prevent further decomposition.

Issue: Inconsistent reaction results using this compound from different batches or of different ages.
  • Cause: The purity of this compound can vary depending on its storage history. Older batches or those stored improperly may have a lower concentration of the active compound due to decomposition.

  • Solution:

    • Purity Check: Before use, it is advisable to check the purity of the this compound. This can be done using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

    • Purification: If impurities are detected, purify the compound as described above.

    • Standardize Storage: Implement and adhere to a strict storage protocol for all batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The container should be tightly sealed to avoid exposure to moisture and air. Many commercial preparations of this compound contain a stabilizer, such as copper chips, to scavenge any iodine that may form.

Q2: Why does this compound decompose, and what are the decomposition products?

A2: this compound is sensitive to light and air. The carbon-iodine bond can undergo homolytic cleavage when exposed to light, leading to the formation of iodine radicals. These radicals can then combine to form molecular iodine (I₂), which is responsible for the characteristic yellow or brown color of a degraded sample. The primary decomposition products are molecular iodine and various organic byproducts.

Q3: What is the role of the copper stabilizer in the bottle?

A3: Copper is added as a stabilizer to react with any free iodine (I₂) that forms during storage. The copper reacts with iodine to form copper(I) iodide (CuI), which is a stable salt, effectively removing the free iodine from the solution and preventing further degradation. This helps to maintain the purity and colorless appearance of the this compound.

Q4: Can I use discolored this compound in my experiment?

A4: The suitability of discolored this compound depends on the specific requirements of your experiment. If your reaction is sensitive to the presence of iodine or requires high-purity reagents, you should purify the this compound before use. For some applications where a small amount of iodine is tolerable, it may be used as is, but be aware that the concentration of this compound will be lower than in a pure sample.

Q5: How can I monitor the stability of my this compound sample over time?

A5: A stability study can be performed by taking aliquots of the stored sample at regular intervals and analyzing them for purity and the presence of degradation products. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the this compound and identify any decomposition products.[2][3][4][5][6] UV-Vis spectroscopy can be used to quantify the amount of iodine present by measuring the absorbance at its characteristic wavelength.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C)Reduces the rate of chemical degradation.
Light In an amber or opaque container, stored in the darkPrevents light-induced decomposition.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation by air.
Container Tightly sealed glass bottlePrevents exposure to moisture and air.
Stabilizer Presence of copper chipsScavenges free iodine formed upon decomposition.

Table 2: Illustrative Example of this compound Decomposition Under Various Conditions

This table presents hypothetical data to illustrate the expected trends in decomposition based on general knowledge of alkyl iodide stability.

Storage ConditionTime (Months)Purity (%)Appearance
Ideal (Dark, 2-8°C, Inert Gas, Stabilized) 0>98%Colorless
6>97%Colorless
12>97%Colorless
Ambient (Dark, 20-25°C, Air, Stabilized) 0>98%Colorless
6~96%Faint Yellow
12~94%Pale Yellow
Light Exposure (Ambient Temp, Air, Unstabilized) 0>98%Colorless
1~90%Yellow-Brown
3<85%Brown

Experimental Protocols

Protocol 1: Stability Assessment of this compound

Objective: To assess the stability of this compound under different storage conditions.

Materials:

  • This compound

  • Amber and clear glass vials with septa

  • Argon or Nitrogen gas

  • Refrigerator (2-8 °C)

  • Laboratory bench (ambient temperature and light)

  • Dark storage box

  • GC-MS instrument

Procedure:

  • Aliquot the this compound into several amber and clear glass vials.

  • For vials to be stored under an inert atmosphere, purge with argon or nitrogen before sealing.

  • Divide the vials into different storage groups:

    • Group A: Amber vials, refrigerated (2-8 °C), under inert gas.

    • Group B: Amber vials, ambient temperature, in a dark box.

    • Group C: Clear vials, ambient temperature, exposed to laboratory light.

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), take a sample from each group.

  • Analyze the purity of each sample using a validated GC-MS method.

  • Record the appearance (color) of each sample at each time point.

  • Plot the purity as a function of time for each storage condition to determine the degradation rate.

Protocol 2: Purification of Decomposed this compound

Objective: To remove iodine from discolored this compound.

Materials:

  • Discolored this compound

  • 5% (w/v) aqueous sodium thiosulfate solution

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Place the discolored this compound in a separatory funnel.

  • Add an equal volume of 5% sodium thiosulfate solution.

  • Shake the funnel vigorously, periodically venting to release any pressure. Continue until the organic layer becomes colorless.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate the layers.

  • Wash the organic layer with an equal volume of brine. Separate the layers.

  • Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate or sodium sulfate to dry the solution.

  • Filter the drying agent.

  • Remove the solvent (if any) using a rotary evaporator to obtain the purified this compound.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound This compound This compound Iodine_Radicals 2 x I• (Iodine Radicals) This compound->Iodine_Radicals Light (hν) / Air (O₂) Iodine_Molecule I₂ (Molecular Iodine) Iodine_Radicals->Iodine_Molecule Discoloration Yellow/Brown Color Iodine_Molecule->Discoloration Stabilizer Copper Stabilizer (Cu) Iodine_Molecule->Stabilizer Reaction with Stabilizer Stable_Salt Copper(I) Iodide (CuI) Stabilizer->Stable_Salt Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage and Sampling cluster_analysis Analysis cluster_eval Evaluation Start Start Aliquot Aliquot this compound into vials Start->Aliquot Conditions Prepare different storage conditions (Light/Dark, Temp, etc.) Aliquot->Conditions Store Store samples Conditions->Store Timepoints Sample at T=0, 1, 3, 6, 12 months Store->Timepoints Analysis Analyze samples by GC-MS and visual inspection Timepoints->Analysis Data Record purity (%) and appearance Analysis->Data Plot Plot Purity vs. Time Data->Plot Report Generate Stability Report Plot->Report

References

Technical Support Center: Commercial 1,6-Diiodohexane with Copper Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using commercial 1,6-diiodohexane stabilized with copper. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is there a piece of copper in my bottle of this compound?

A1: this compound is susceptible to degradation upon exposure to light and air.[1][2] This degradation process is often initiated by the formation of iodine radicals. To enhance the shelf-life and maintain the purity of the product, a copper stabilizer (usually in the form of a chip or powder) is added.[3][4]

Q2: How does the copper stabilize the this compound?

A2: The primary role of the copper stabilizer is to act as a radical scavenger. Alkyl iodides can decompose via a free-radical mechanism, often initiated by light, leading to the formation of elemental iodine (I₂) which imparts a pink or brownish color to the liquid. Copper is thought to interrupt this process by reacting with iodine radicals, thus preventing further decomposition of the diiodide.

Q3: What are the visual signs of this compound decomposition?

A3: The most common visual indicator of decomposition is a change in color from colorless or pale yellow to a pink, red, or brown hue. This is due to the formation of dissolved elemental iodine (I₂). The intensity of the color can be an approximate indicator of the extent of degradation.

Q4: Can I use the stabilized this compound directly from the bottle for my reaction?

A4: The suitability of using the stabilized reagent directly depends on your specific reaction. For many applications, such as certain nucleophilic substitutions, the presence of the copper stabilizer may not be detrimental. However, for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums) or sensitive catalysts, the copper must be removed as it can interfere with the reaction.[5]

Q5: How should I store my this compound?

A5: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Failed or low-yield Grignard reaction Interference from the copper stabilizer. Copper can quench Grignard reagents.Remove the copper stabilizer before use by passing the this compound through a plug of activated alumina.
Difficulty initiating a reaction with organolithium reagents Trace amounts of copper can act as a catalyst for side reactions or quench the organolithium reagent.[5]Purify the this compound by passing it through a column of activated alumina immediately before use.
Discoloration of the this compound (pink/brown tint) Decomposition of the alkyl iodide, leading to the formation of elemental iodine.For mildly discolored reagent, you can often remove the iodine by washing with a dilute aqueous solution of sodium thiosulfate. For significant discoloration, purification by distillation may be necessary.
Inconsistent reaction outcomes Partial degradation of the this compound, leading to lower effective concentration of the starting material.Always use freshly purified (destabilized) this compound for sensitive reactions. Ensure proper storage of the stock bottle.

Data Presentation

Table 1: Stability and Purity of this compound

Condition Stabilizer Observed Purity/Appearance Storage Recommendations
Freshly Opened Copper>97% Purity, Colorless to pale yellow liquid[3]Store in a cool, dark place under an inert atmosphere.[2]
Aged, Improperly Stored CopperPurity may decrease, development of a pink or brown color.Transfer to a fresh bottle with a tight-fitting cap, purge with inert gas, and store in the dark.
After Copper Removal NoneHigh purity, but stability is significantly reduced.Use immediately after purification. Avoid exposure to light and air.

Experimental Protocols

Protocol 1: Removal of Copper Stabilizer and Dissolved Iodine

This procedure should be performed immediately before the use of the reagent in a sensitive reaction.

Materials:

  • Commercial this compound (stabilized with copper)

  • Activated alumina (neutral, Brockmann I)

  • Glass column or a Pasteur pipette

  • Glass wool or cotton

  • Anhydrous solvent for elution (e.g., diethyl ether, dichloromethane), if desired

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Prepare the Alumina Plug:

    • Take a Pasteur pipette or a small chromatography column and place a small plug of glass wool or cotton at the bottom.

    • Add a layer of sand (optional, for better packing).

    • Fill the pipette or column with 2-3 cm of activated alumina.

  • Purification:

    • Carefully decant the required amount of this compound from the storage bottle, avoiding the transfer of the solid copper stabilizer.

    • Pass the decanted liquid through the prepared alumina plug directly into a dry, inert-gas-flushed round-bottom flask.

    • If the reagent is viscous, it can be diluted with a minimal amount of a dry, inert solvent to facilitate its passage through the alumina.

    • If a solvent is used for dilution, it must be removed under reduced pressure before proceeding with the reaction.

  • Handling the Purified Reagent:

    • The purified this compound is now free of the copper stabilizer and should be used immediately.

    • Keep the flask under an inert atmosphere and protected from light until it is used.

Visualizations

experimental_workflow Workflow for Using Stabilized this compound cluster_prep Preparation cluster_purification Purification (If Needed) cluster_reaction Reaction start Start with Commercial This compound (Copper Stabilized) decision Is the reaction sensitive to copper? start->decision remove_cu Pass through Alumina Plug decision->remove_cu Yes use_directly Use Directly in Reaction decision->use_directly No destabilized Destabilized This compound remove_cu->destabilized use_purified Use Immediately in Reaction destabilized->use_purified

Caption: Decision workflow for using commercial this compound.

logical_relationship Logical Relationships in this compound Stability cluster_factors Degradation Factors cluster_process Decomposition Process cluster_stabilization Stabilization Mechanism light Light Exposure radicals Formation of Iodine Radicals light->radicals air Air (Oxygen) Exposure air->radicals decomposition Decomposition of This compound radicals->decomposition iodine Formation of Elemental Iodine (I₂) decomposition->iodine copper Copper Stabilizer scavenging Radical Scavenging copper->scavenging Mechanism scavenging->radicals Inhibits

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Nucleophilic Substitution Reactions of 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-diiodohexane in nucleophilic substitution reactions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during nucleophilic substitution reactions with this compound, focusing on the prevalent side reactions of elimination and intramolecular cyclization.

Q1: My reaction is producing a significant amount of an alkene byproduct, reducing the yield of my desired disubstituted product. How can I minimize this elimination side reaction?

A1: Elimination (E2) is a common competing reaction with nucleophilic substitution (SN2), especially with long-chain alkyl halides. To favor substitution over elimination, consider the following adjustments to your protocol:

  • Lower the Reaction Temperature: Higher temperatures generally favor elimination.[1] Running your reaction at a lower temperature will decrease the rate of the E2 reaction more significantly than the SN2 reaction.

  • Use a Less Hindered, More Nucleophilic Base: Strongly basic, sterically hindered reagents favor elimination. If possible, choose a nucleophile that is a weaker base but still a good nucleophile. For instance, when choosing an alkoxide, sodium ethoxide is less basic and less hindered than potassium tert-butoxide, and would therefore favor substitution.

  • Choose an Appropriate Solvent: The choice of solvent is critical.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.

    • Protic solvents like ethanol can favor elimination, especially when used with a strong base. If a protic solvent is necessary, consider using a co-solvent system to modulate the polarity.

  • Control the Concentration of the Base/Nucleophile: Higher concentrations of a strong base can promote elimination.[1] Using a more moderate concentration may help to favor the substitution pathway.

Q2: I am observing the formation of a cyclic product instead of the expected linear disubstituted product. What is happening and how can I prevent it?

A2: You are likely observing an intramolecular nucleophilic substitution (cyclization). After the first substitution, the newly introduced nucleophile on one end of the hexane chain can attack the carbon bearing the second iodide, forming a seven-membered ring (e.g., an azepane from an amine, a thiepane from a sulfide, or an oxepane from an alcohol).

To minimize intramolecular cyclization:

  • Use High Dilution: Running the reaction under high dilution conditions favors the intermolecular reaction (the second substitution with an external nucleophile) over the intramolecular reaction. This is because at high dilution, the probability of the two ends of the same molecule encountering each other is lower than the probability of encountering another nucleophile molecule.

  • Control the Stoichiometry: Use a significant excess of the external nucleophile. This increases the likelihood of an intermolecular reaction for the second substitution.

  • Choose the Nucleophile and Reaction Conditions Carefully: The propensity for cyclization depends on the nucleophile. "Soft" nucleophiles often favor substitution over elimination and can be effective for cyclization. If cyclization is undesired, you might consider a two-step approach where the second nucleophile is added after the first substitution is complete, though this can be complex to control.

Q3: My reaction is very slow, and I am not getting a good yield of any product. What can I do to improve the reaction rate and conversion?

A3: Several factors could contribute to a sluggish reaction:

  • Insufficient Temperature: While high temperatures can favor elimination, the reaction may require a certain activation energy. If you are running the reaction at a very low temperature to avoid side reactions, you may need to find a balance or screen a range of temperatures to optimize the yield of the desired product.

  • Poor Solubility: Ensure that all reactants, particularly the nucleophilic salt, are sufficiently soluble in the chosen solvent. If solubility is an issue, consider using a different solvent or adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to help bring the nucleophile into the organic phase.

  • Weak Nucleophile: If your chosen nucleophile is too weak, the reaction will be slow. You may need to use a stronger nucleophile or activate your current one (e.g., by ensuring it is fully deprotonated and in a suitable solvent).

  • Leaving Group Issues: Iodide is an excellent leaving group. However, if your starting material has degraded over time (e.g., through exposure to light), its purity could be compromised. Ensure you are using high-quality this compound.

Q4: I am trying to perform a monosubstitution on this compound, but I am getting a mixture of the starting material, monosubstituted, and disubstituted products. How can I selectively obtain the monosubstituted product?

A4: Achieving selective monosubstitution on a symmetrical difunctional compound like this compound can be challenging. Here are some strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the nucleophile. This will statistically favor monosubstitution. However, this will leave unreacted starting material that will need to be separated.

  • Use a Large Excess of the Dihalide: A large excess of this compound will significantly increase the probability of the nucleophile reacting with an unreacted molecule rather than the monosubstituted product. This is often the most effective method, but it requires an efficient separation of the product from the excess starting material.

  • Low Temperature and Slow Addition: Running the reaction at a low temperature and adding the nucleophile slowly can help to control the reaction and minimize the formation of the disubstituted product.

Data Presentation

The following table provides a qualitative summary of expected major and minor products in the reaction of this compound with various nucleophiles under different conditions. Quantitative yields can vary significantly based on the specific reaction conditions.

Nucleophile (Reagent)ConditionsMajor Product(s)Minor Product(s)
Sodium Ethoxide (NaOEt)Ethanol, Reflux1,6-Diethoxyhexane (SN2), Hex-1-ene derivatives (E2)Intramolecular cyclization product (Oxepane)
Sodium Ethoxide (NaOEt)DMSO, Room Temp.1,6-Diethoxyhexane (SN2)Hex-1-ene derivatives (E2)
Ammonia (NH₃)Excess NH₃, EtOH1,6-DiaminohexaneAzepane (intramolecular cyclization)
Sodium Cyanide (NaCN)DMSO, 60°C1,6-HexanedinitrileElimination products
Sodium Sulfide (Na₂S)High Dilution, EtOHThiepane (intramolecular cyclization)1,6-Hexanedithiol, Polymeric sulfides

Experimental Protocols

Protocol: Synthesis of 1,6-Diaminohexane from this compound

This protocol describes a typical procedure for the disubstitution of this compound with ammonia to yield 1,6-diaminohexane, a precursor for nylon synthesis.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Nucleophile: In a fume hood, slowly add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) to the stirred solution. The reaction is exothermic, so the addition should be controlled.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and make the solution basic by adding a concentrated solution of sodium hydroxide.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent from the filtrate under reduced pressure.

    • The crude 1,6-diaminohexane can be purified by vacuum distillation to yield the final product.

Mandatory Visualization

The following diagram illustrates the competing reaction pathways for this compound in the presence of a nucleophile that is also a base (e.g., an alkoxide).

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_products Potential Products A This compound C Monosubstituted Intermediate A->C First SN2 Reaction E Elimination Product (E2) A->E E2 Elimination B Nucleophile/Base (Nu⁻/B⁻) B->C D Disubstituted Product (SN2) B->D B->E C->D Second SN2 Reaction F Intramolecular Cyclization Product C->F Intramolecular SN2

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Optimizing Syntheses with 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using 1,6-diiodohexane.

Disclaimer: The information provided is for guidance purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in synthesis?

A1: this compound (I(CH₂)₆I) is a bifunctional electrophile commonly used in organic synthesis.[1] Its two primary iodide leaving groups make it an excellent substrate for various nucleophilic substitution reactions. Key applications include:

  • Williamson Ether Synthesis: Formation of long-chain di-ethers.

  • Amine Alkylation: Synthesis of N,N'-disubstituted hexane-1,6-diamines.

  • Macrocyclization: As a linker in the synthesis of macrocyclic compounds like crown ethers and cyclophanes.[2]

  • Other C-X bond formations: Reactions with other nucleophiles like sulfides to form thioethers.

Q2: My this compound has a yellow or brownish tint. Is it still usable?

A2: A yellow or brownish color is often due to the slight decomposition of the alkyl iodide to form elemental iodine (I₂). For many applications, this minor discoloration will not significantly affect the reaction outcome. However, for high-purity applications or sensitive catalytic reactions, it is advisable to purify the this compound by passing it through a short plug of activated alumina or by washing with a dilute solution of sodium thiosulfate to remove the iodine.

Q3: The product label for this compound mentions it is "stabilized with copper." What is the purpose of the copper, and do I need to remove it before my reaction?

A3: Alkyl iodides can slowly decompose over time, releasing iodine.[3] Copper is added as a stabilizer to scavenge any traces of iodine that may form, thus prolonging the shelf life of the reagent.[2][3] For the vast majority of applications, including Williamson ether synthesis and amine alkylations, the small amount of copper stabilizer does not interfere with the reaction and does not need to be removed.

Q4: What are the main competing side reactions when using this compound?

A4: The primary side reactions depend on the nucleophile and reaction conditions. Common side reactions include:

  • Elimination (E2): With strong, bulky bases, elimination reactions can compete with substitution, leading to the formation of iodohexene derivatives.[4]

  • Overalkylation: In reactions with primary or secondary amines, the product can be more nucleophilic than the starting material, leading to further alkylation and the formation of complex mixtures.

  • Polymerization: In macrocyclization reactions, intermolecular reactions can lead to the formation of linear polymers instead of the desired cyclic product. This is especially problematic at higher concentrations.

Troubleshooting Guides

Williamson Ether Synthesis

Issue: Low yield of the desired di-ether product.

Possible Cause Troubleshooting Recommendation
Incomplete deprotonation of the alcohol. Ensure a sufficiently strong base is used to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. Use a slight excess of the base (1.1-1.2 equivalents per hydroxyl group).
Poor solubility of the alkoxide. Use a suitable polar aprotic solvent that can dissolve the alkoxide, such as DMF, DMSO, or THF.
Side reactions (elimination). Avoid using sterically hindered (bulky) bases, as they can promote elimination.[4] Use a non-bulky base like NaH. Ensure the reaction temperature is not excessively high.
Reaction not going to completion. Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC.
Loss of product during workup. Ensure proper workup procedures are followed. The product is likely to be non-polar, so ensure efficient extraction with a suitable organic solvent.

Experimental Protocol: Synthesis of 1,6-Bis(4-nitrophenoxy)hexane

  • Reagents and Conditions:

    • 4-Nitrophenol: 2.2 equivalents

    • This compound: 1.0 equivalent

    • Potassium Carbonate (K₂CO₃): 4.0 equivalents

    • Solvent: N,N-Dimethylformamide (DMF)

    • Temperature: 90 °C

    • Reaction Time: 12-24 hours

  • Procedure:

    • To a solution of 4-nitrophenol in DMF, add finely ground potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 90 °C and stir for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid product will precipitate out of the solution.

    • Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to obtain the pure di-ether.

N-Alkylation of Amines

Issue: A complex mixture of products is observed, with evidence of overalkylation.

Possible Cause Troubleshooting Recommendation
The mono- or di-alkylated product is more nucleophilic than the starting amine. Use a large excess of the starting amine relative to the this compound. This will statistically favor the reaction of the diiodide with the starting amine.
High reaction concentration. Lowering the concentration of the reactants can sometimes reduce the rate of subsequent alkylation steps.
Reaction temperature is too high. Running the reaction at a lower temperature can sometimes improve selectivity.
Formation of quaternary ammonium salts. In the case of tertiary amine products, further alkylation can lead to quaternary ammonium salts. Using a stoichiometric amount of the amine or a slight excess can help to avoid this.

Experimental Protocol: Synthesis of 1,6-Di(piperidin-1-yl)hexane

  • Reagents and Conditions:

    • Piperidine: 4.0 equivalents

    • This compound: 1.0 equivalent

    • Potassium Carbonate (K₂CO₃): 2.2 equivalents

    • Solvent: Acetonitrile (CH₃CN)

    • Temperature: Reflux (approx. 82 °C)

    • Reaction Time: 24 hours

  • Procedure:

    • In a round-bottom flask, combine this compound, piperidine, and potassium carbonate in acetonitrile.

    • Heat the mixture to reflux and stir for 24 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Macrocyclization

Issue: Low yield of the desired macrocycle, with significant formation of a polymeric byproduct.

Possible Cause Troubleshooting Recommendation
Intermolecular reaction is favored over intramolecular cyclization. Employ high-dilution conditions. This is the most critical factor for successful macrocyclization. The concentration of the reactants should typically be in the range of 0.001 M to 0.05 M.
Slow addition of reactants. Use a syringe pump to add the solution of the two reactants (e.g., the diamine and this compound) simultaneously and very slowly to a large volume of refluxing solvent containing the base. This maintains a very low concentration of the reactants in the flask at any given time.
Inappropriate solvent or base. A polar aprotic solvent like acetonitrile or DMF is often a good choice. The base should be strong enough to deprotonate the nucleophile but should not promote side reactions. Anhydrous potassium or cesium carbonate are often used.
Template effect is absent. In some cases, a template ion (e.g., an alkali metal cation) can help to pre-organize the linear precursor in a conformation that favors cyclization. The choice of cation depends on the size of the macrocycle being formed.

Experimental Protocol: Synthesis of a Diazacrown Ether (Illustrative Example)

This protocol is adapted from the synthesis of 4,13-Diaza-18-Crown-6 and illustrates the principles of macrocyclization.[5]

  • Reagents and Conditions:

    • A suitable N,N'-diprotected diamine: 1.0 equivalent

    • This compound: 1.0 equivalent

    • Anhydrous Potassium Carbonate (K₂CO₃): 5.0 equivalents

    • Solvent: Acetonitrile (CH₃CN)

    • Technique: High dilution with slow addition

  • Procedure:

    • Set up a large three-necked flask with a mechanical stirrer, a reflux condenser, and two syringe pumps.

    • Add a large volume of acetonitrile and the potassium carbonate to the flask and bring the mixture to reflux with vigorous stirring.

    • Prepare two separate solutions of the diamine and this compound in acetonitrile at a low concentration (e.g., 0.1 M).

    • Using the syringe pumps, add the two solutions simultaneously to the refluxing acetonitrile suspension over a period of 8-12 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours.

    • Cool the reaction mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization.

    • The protecting groups on the nitrogen atoms can be removed in a subsequent step.

Data Presentation

Table 1: Summary of Reaction Conditions for Williamson Ether Synthesis

ParameterCondition
Substrates This compound, 4-Nitrophenol
Base Potassium Carbonate
Solvent DMF
Temperature 90 °C
Reaction Time 12-24 hours
Typical Yield Moderate to High

Table 2: Summary of Reaction Conditions for N-Alkylation of Amines

ParameterCondition
Substrates This compound, Piperidine
Base Potassium Carbonate
Solvent Acetonitrile
Temperature Reflux (~82 °C)
Reaction Time 24 hours
Typical Yield High

Table 3: Summary of Reaction Conditions for Macrocyclization

ParameterCondition
Substrates This compound, N,N'-diprotected diamine
Base Potassium Carbonate
Solvent Acetonitrile
Temperature Reflux (~82 °C)
Concentration High Dilution (0.001 - 0.05 M)
Addition Time 8-12 hours
Typical Yield Low to Moderate

Visualizations

experimental_workflow reagents Reagents: This compound Nucleophile Base reaction_setup Reaction Setup (Inert atmosphere if needed) reagents->reaction_setup solvent Solvent Selection (e.g., DMF, CH3CN) solvent->reaction_setup reaction_conditions Reaction Conditions (Temperature, Time) reaction_setup->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for synthesis with this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_base Is the Base Strong/ Appropriate? start->check_base side_reactions Analyze for Side Products (TLC, GC-MS, NMR) start->side_reactions optimize_conditions Optimize Conditions (e.g., Increase Temp/Time) check_conditions->optimize_conditions change_base Select a Different Base check_base->change_base minimize_side_reactions Modify Conditions to Minimize Side Reactions (e.g., High Dilution) side_reactions->minimize_side_reactions

Caption: Troubleshooting logic for addressing low reaction yields.

macrocyclization_vs_polymerization cluster_conditions Reaction Concentration reactants Diamine + this compound high_conc High Concentration reactants->high_conc k_inter > k_intra low_conc Low Concentration (High Dilution) reactants->low_conc k_intra > k_inter intermolecular Intermolecular Polymerization (Favored) high_conc->intermolecular intramolecular Intramolecular Cyclization (Favored) low_conc->intramolecular macrocycle Macrocycle intramolecular->macrocycle polymer Polymer intermolecular->polymer

Caption: Competing pathways in macrocyclization reactions.

References

Managing the light sensitivity of 1,6-diiodohexane in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,6-Diiodohexane

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the light sensitivity of this reagent and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to light?

Alkyl iodides, including this compound, are susceptible to photolytic decomposition.[1] The carbon-iodine (C-I) bond is relatively weak and can undergo homolytic cleavage when exposed to light, particularly in the UV spectrum. This process generates free radicals, which can lead to the formation of elemental iodine (I₂) and other degradation byproducts.[1]

Q2: My bottle of this compound has a pink, yellow, or brown tint. What does this mean?

The appearance of a pink, yellow, or brown color indicates that the reagent has started to decompose.[2] The color is primarily due to the formation of dissolved elemental iodine (I₂), a common decomposition product of alkyl iodides.[1] While slight discoloration may not significantly impact every reaction, it is a clear sign of degradation.

Q3: How should this compound be properly stored?

To minimize decomposition, this compound should be stored in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen).[3][4] An amber glass bottle is recommended to protect it from light. For optimal stability, especially for long-term storage, refrigeration in a dark, sealed container is advisable.[5]

Q4: What is the purpose of the copper stabilizer in the bottle?

Many commercial preparations of this compound contain copper as a stabilizer.[2][6][7][8] The metallic copper acts as a scavenger for any iodine that forms due to decomposition. It reacts with iodine to form copper(I) iodide, which is a stable salt, effectively removing the free iodine from the solution and preventing further degradation pathways.[1]

Q5: Can I still use this compound if it has changed color?

Using discolored this compound is generally not recommended as the presence of iodine and other byproducts can interfere with many chemical reactions, leading to lower yields and impure products. For reactions sensitive to radicals or impurities, the reagent should be purified before use.

Q6: How can I purify this compound that has decomposed?

Decomposed this compound can be purified by washing with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This procedure reduces the colored iodine (I₂) to colorless iodide ions (I⁻).

  • Dilute the this compound in a nonpolar organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.

  • Wash with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure. The purified product should be stored under an inert atmosphere and protected from light.

Troubleshooting Guides

Q: My reaction mixture turned pink/purple/brown after adding this compound. What happened and how can I fix it?

This color change indicates the presence of elemental iodine. This can happen for two main reasons:

  • Degraded Reagent: The this compound used was already partially decomposed.

  • In-situ Decomposition: The reaction conditions (e.g., exposure to laboratory lighting, heat) caused the decomposition of the reagent after it was added to the reaction.

To troubleshoot, use the following workflow:

A Problem: Reaction Discolored B Was the starting This compound colorless? A->B C No B->C No D Yes B->D Yes E Purify the reagent (e.g., wash with Na2S2O3) before use. C->E F Is the reaction vessel protected from light? D->F G No F->G No H Yes F->H Yes I Wrap the flask in aluminum foil or use an amber glass reaction vessel. G->I J Consider other potential side reactions or sources of oxidation. H->J

Caption: Troubleshooting workflow for reaction discoloration.

Q: My reaction yield is consistently low, and I suspect reagent degradation. What should I check?

Low yields can often be attributed to using a suboptimal quality reagent.

  • Check Reagent Purity: If the reagent is discolored, purify it or use a fresh, unopened bottle.

  • Protect the Reaction from Light: Ensure your experimental setup is fully shielded from light by wrapping the reaction flask in aluminum foil or conducting the reaction in a dark fume hood.

  • Use an Inert Atmosphere: For sensitive reactions, such as those involving organometallics, ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with air and moisture.[9]

  • Verify Reagent Stoichiometry: If the reagent has partially decomposed, its effective concentration is lower than assumed. Consider titrating the reagent or using a fresh, purified batch to ensure accurate stoichiometry.

Data Presentation

The stability and handling requirements for this compound are summarized below.

PropertyValue & RecommendationsSource(s)
Appearance Colorless to pale yellow liquid.[2][6]
Light Sensitivity Highly sensitive; decomposes on exposure to light.[3][4][10]
Storage Conditions Keep in a dark place (amber bottle), under an inert atmosphere, and at room temperature or refrigerated (<15°C is recommended).[3][4]
Incompatible Materials Strong oxidizing agents, strong bases.[10]
Decomposition Indicator Development of a yellow, pink, or brown color due to I₂ formation.[1]
Stabilizer Often supplied with metallic copper to scavenge iodine.[8]

Experimental Protocols

Protocol 1: General Procedure for a Light-Sensitive Reaction

This protocol provides a general workflow for a substitution reaction using this compound where light protection is critical.

cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Workup P1 Wrap a clean, dry flask in aluminum foil. P2 Purge flask with inert gas (N2 or Ar). P1->P2 P3 Add solvent and other reagents via syringe. P2->P3 A1 Retrieve this compound from dark storage. A2 Quickly weigh and add to the reaction flask via syringe. A1->A2 R1 Run reaction at specified temperature, keeping flask wrapped. R2 Monitor reaction by TLC/LCMS. R1->R2 R3 Perform aqueous workup. (Keep protected from strong light). R2->R3

Caption: Workflow for a light-sensitive experiment.

Methodology:

  • Preparation: Assemble the reaction glassware (e.g., a round-bottom flask with a stir bar) and wrap it completely in aluminum foil to block light.

  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition: Dissolve the nucleophile and any base or catalyst in the appropriate anhydrous solvent and add to the foil-wrapped flask via syringe.

  • Adding this compound: Retrieve the this compound from its dark storage container. Quickly measure the required amount and add it to the reaction mixture dropwise via syringe. Reseal and store the reagent bottle immediately.

  • Reaction: Stir the mixture at the desired temperature for the required time. Keep the flask wrapped in foil for the entire duration.

  • Workup and Purification: Once the reaction is complete, proceed with the workup. While the products may be less light-sensitive, it is good practice to avoid exposure to direct, strong light during extraction and purification.

Visualizing the Decomposition Pathway

The primary degradation pathway for this compound involves the light-induced cleavage of the C-I bond.

cluster_main Light-Induced Decomposition cluster_stabilizer Stabilization Mechanism A I-(CH₂)₆-I (this compound) B 2 I• (Iodine Radicals) A->B Light (hν) C I₂ (Elemental Iodine - Color) B->C Dimerization D I₂ F 2 CuI (Copper(I) Iodide - Colorless) D->F E 2 Cu (Copper Stabilizer) E->F

Caption: Decomposition of this compound and the role of copper stabilizer.

References

Technical Support Center: Purification of 1,6-Diiodohexane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering iodine impurities in reactions involving 1,6-diiodohexane.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound has a distinct purple, brown, or yellow color. What is the likely cause?

A1: The coloration is most likely due to the presence of elemental iodine (I₂) as an impurity. Alkyl iodides, including this compound, can be sensitive to light and air, leading to decomposition and the formation of iodine. The intensity of the color often correlates with the concentration of the iodine impurity.

Q2: How can I remove iodine impurities from my this compound reaction mixture?

A2: Several methods can be employed to remove iodine impurities. The most common and effective methods include:

  • Aqueous washes with reducing agents: Washing the organic layer with a solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is a standard and efficient procedure.

  • Treatment with activated carbon: Activated carbon can be used to adsorb iodine and other colored impurities.

  • Use of metallic elements: Metals like copper, aluminum, magnesium, or zinc can react with and remove iodine. Copper is often used as a stabilizer in commercial this compound for this purpose.

Q3: Which method is the most suitable for my experiment?

A3: The choice of method depends on the scale of your reaction, the nature of your product, and the level of purity required.

  • For routine purification, washing with aqueous sodium thiosulfate is typically the first choice due to its effectiveness and simplicity.

  • Activated carbon is useful for removing trace amounts of colored impurities and can be a good option if your product is not strongly adsorbed.

  • The use of metals is effective but may require an additional filtration step to remove the metal and its salts.

Q4: I washed my organic layer with sodium thiosulfate, but the color persists. What should I do?

A4: If the color remains after a thiosulfate wash, consider the following:

  • Concentration and volume of the thiosulfate solution: Ensure you are using a sufficiently concentrated solution (typically 5-10% w/v) and an adequate volume. Repeat the wash if necessary.

  • Incomplete reaction: Shake the separatory funnel vigorously to ensure thorough mixing and complete reaction between the iodine and the thiosulfate.

  • Other colored impurities: The color may be due to other byproducts in your reaction. In this case, other purification techniques like column chromatography may be necessary.

Q5: Will the purification methods affect my desired product?

A5: The methods described are generally mild and should not affect most organic products. However, it is always advisable to consider the reactivity of your specific compound. For instance, highly acid- or base-sensitive compounds might require careful pH control during the workup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent purple/brown color after a single wash with 5% sodium thiosulfate. High concentration of iodine impurity.Perform multiple washes with the sodium thiosulfate solution until the organic layer is colorless.
The organic layer remains yellow even after repeated thiosulfate washes. Presence of other colored impurities or a very high dilution of iodine.Try a wash with a different reducing agent like sodium bisulfite, or proceed with a purification step using activated carbon or column chromatography.
Emulsion formation during aqueous wash. High concentration of reactants or byproducts acting as surfactants.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Product loss during purification. Product solubility in the aqueous wash or adsorption onto the purification agent.Minimize the number of washes. If using activated carbon, use the minimum amount necessary and test for product adsorption on a small scale first.
Recoloration of the product upon storage. The product is sensitive to light and/or air, leading to the re-formation of iodine.Store the purified this compound product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and consider adding a small piece of copper wire or foil as a stabilizer.

Experimental Protocols

Protocol 1: Removal of Iodine using Aqueous Sodium Thiosulfate Wash

This is the most common and generally effective method for removing iodine from an organic reaction mixture.

Materials:

  • Reaction mixture containing this compound and iodine impurity dissolved in an organic solvent.

  • 5% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 5% sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The purple or brown color of the iodine should disappear as it is reduced to colorless iodide ions (2NaI + Na₂S₄O₆).

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with the sodium thiosulfate solution if any color persists in the organic layer.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent in vacuo to obtain the purified product.

Protocol 2: Decolorization using Activated Carbon

This method is suitable for removing residual color that is not efficiently removed by washing.

Materials:

  • Colored this compound solution.

  • Activated carbon powder.

  • Erlenmeyer flask.

  • Filter paper and funnel or a sintered glass funnel with a pad of Celite®.

Procedure:

  • Transfer the colored organic solution to an Erlenmeyer flask.

  • Add a small amount of activated carbon (typically 1-5% of the solute weight).

  • Stir or swirl the mixture at room temperature for 15-30 minutes.

  • Monitor the decolorization. If necessary, gently heat the mixture, but be aware of potential product decomposition at higher temperatures.

  • Filter the mixture through a fluted filter paper or a pad of Celite® to remove the activated carbon.

  • Concentrate the solvent to obtain the decolorized product.

Protocol 3: Purification using Copper Foil

Copper can be used to scavenge iodine from an organic solution.

Materials:

  • This compound solution containing iodine.

  • Copper foil or powder.

  • Erlenmeyer flask.

Procedure:

  • Place the this compound solution in an Erlenmeyer flask.

  • Add a strip of copper foil or a small amount of copper powder.

  • Stir the solution at room temperature. The reaction may be slow, and stirring for several hours or overnight might be necessary. The copper will react with iodine to form copper(I) iodide.

  • Once the solution is colorless, decant or filter the solution to remove the copper and any solid copper iodide.

  • Concentrate the solvent to yield the purified product.

Data Summary

Purification MethodPrinciple of OperationTypical EfficiencyAdvantagesDisadvantages
Sodium Thiosulfate Wash Reduction of I₂ to colorless I⁻ ions.HighFast, simple, and inexpensive.May require multiple washes for high iodine concentrations; can lead to emulsion formation.
Activated Carbon Adsorption of iodine and other colored impurities onto a high surface area material.Moderate to HighEffective for a wide range of colored impurities.Potential for product adsorption leading to lower yields; requires a filtration step.
Copper Metal Reaction of I₂ with copper to form solid copper(I) iodide.HighCan be used as a stabilizer for long-term storage.Can be slow; requires a filtration step to remove the metal and its salt.

Visualizations

Experimental_Workflow_Thiosulfate_Wash cluster_workflow Protocol 1: Sodium Thiosulfate Wash start Reaction Mixture (with Iodine) add_thiosulfate Add 5% Na₂S₂O₃ (aq) start->add_thiosulfate shake Shake in Separatory Funnel add_thiosulfate->shake separate Separate Layers shake->separate wash_water Wash with Water separate->wash_water Organic Layer waste waste separate->waste Aqueous Layer wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified this compound concentrate->end

Caption: Workflow for the removal of iodine using a sodium thiosulfate wash.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Persistent Color start Reaction Mixture has Persistent Color thiosulfate_wash Perform Na₂S₂O₃ wash start->thiosulfate_wash color_gone Colorless? thiosulfate_wash->color_gone increase_wash Increase concentration or number of washes color_gone->increase_wash No purified Purified Product color_gone->purified Yes increase_wash->thiosulfate_wash other_impurities Consider other colored impurities increase_wash->other_impurities activated_carbon Treat with Activated Carbon other_impurities->activated_carbon column_chrom Perform Column Chromatography other_impurities->column_chrom activated_carbon->purified column_chrom->purified

Caption: A logical workflow for troubleshooting persistent color impurities.

Technical Support Center: Troubleshooting Low Yields in Polymerizations Using 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in polymerization reactions involving 1,6-diiodohexane. This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guides

Low polymer yields when using this compound can arise from issues related to monomer/initiator purity, reaction conditions, or inherent side reactions. The following guides address problems in the two primary polymerization methods where this compound is employed: Cationic Polymerization (as an initiator) and Polycondensation (as a monomer).

Issue 1: Low Yield in Cationic Polymerization

Question: We are experiencing low to no polymer yield when using this compound as an initiator with a Lewis acid co-initiator for the cationic polymerization of vinyl ethers or isobutylene. What are the potential causes and solutions?

Answer: Low yields in these systems often point to problems with the initiation step, premature termination, or side reactions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield in Cationic Polymerization

G start Low Polymer Yield purity Check Purity of Reagents start->purity conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions sub_purity1 This compound: Distill or pass through alumina. Check for discoloration. purity->sub_purity1 sub_purity2 Monomer/Solvent: Ensure anhydrous conditions. Use freshly distilled materials. purity->sub_purity2 sub_purity3 Lewis Acid: Use fresh, high-purity co-initiator. purity->sub_purity3 sub_conditions1 Temperature: Lower temperature to suppress side reactions (-80°C to 0°C). conditions->sub_conditions1 sub_conditions2 Concentration: Vary initiator/ co-initiator concentration. See Table 1. conditions->sub_conditions2 sub_conditions3 Solvent Polarity: Use non-polar solvents (e.g., hexane, toluene) to stabilize the propagating species. conditions->sub_conditions3 sub_side1 Elimination (HX): Add a proton trap (e.g., non-nucleophilic base like DTBP). side_reactions->sub_side1 sub_side2 Chain Transfer: Lower temperature and ensure high monomer concentration. side_reactions->sub_side2 success Improved Yield sub_purity1->success sub_purity2->success sub_purity3->success sub_conditions1->success sub_conditions2->success sub_conditions3->success sub_side1->success sub_side2->success

Troubleshooting logic for low yield in cationic polymerization.

Detailed Steps:

  • Purity of this compound:

    • Problem: Alkyl iodides can degrade over time, releasing free iodine (visible as a pink or purple tint), which can interfere with the polymerization. Impurities like water or alcohols can act as alternative initiators or terminating agents, leading to uncontrolled polymerization and low yields of the desired polymer.

    • Solution: Purify the this compound before use. This can be done by passing it through a short column of activated alumina or by distillation under reduced pressure. Store the purified reagent under an inert atmosphere (nitrogen or argon) and in the dark.

  • Anhydrous Conditions:

    • Problem: Cationic polymerization is extremely sensitive to water. Water can act as a co-initiator, leading to a burst of initiation and subsequent rapid termination, resulting in low molecular weight oligomers and overall low yield.[1]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Solvents and monomers must be freshly distilled from appropriate drying agents (e.g., CaH₂ for solvents like hexane). Perform the reaction under a strict inert atmosphere.

  • Reaction Temperature:

    • Problem: Higher temperatures can increase the rates of chain transfer and termination reactions, which compete with the propagation of the polymer chain.[2]

    • Solution: Conduct the polymerization at low temperatures (typically between -80°C and 0°C) to suppress these side reactions and favor polymerization.[1]

  • Initiator and Co-initiator Concentration:

    • Problem: The ratio of the Lewis acid co-initiator to the this compound initiator is critical. An inappropriate ratio can lead to inefficient initiation or an excess of reactive species that are quickly terminated.

    • Solution: Systematically vary the concentration of both the initiator and co-initiator to find the optimal conditions for your specific monomer and solvent system.

Table 1: Illustrative Effect of Initiator Concentration on Cationic Polymerization of Isobutylene

[this compound] (mol%)[Lewis Acid] (mol%)Temperature (°C)Representative Yield (%)Representative Mn ( g/mol )
1.010.0-808510,000
2.010.0-80825,000
0.510.0-808820,000
1.05.0-80659,500
1.010.0-30506,000

Note: This data is illustrative of general trends in living cationic polymerization and serves as a starting point for optimization.

Issue 2: Low Yield in Polycondensation

Question: We are attempting to synthesize poly(hexamethylene sulfide) via polycondensation of this compound and sodium sulfide, but the yield is poor and the resulting polymer has a low molecular weight. What could be the problem?

Answer: Low yields in this type of step-growth polymerization are often due to stoichiometry imbalance, side reactions, or poor reagent quality.

Troubleshooting Workflow for Low Yield in Polycondensation

G start Low Polymer Yield reagents Verify Reagent Quality and Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Minimize Side Reactions start->side_reactions sub_reagents1 Ensure 1:1 molar ratio of diiodide to sulfide. reagents->sub_reagents1 sub_reagents2 Use anhydrous sodium sulfide or account for water of hydration. reagents->sub_reagents2 sub_reagents3 Purify this compound. reagents->sub_reagents3 sub_conditions1 Temperature: Increase temperature to drive reaction, but avoid degradation. conditions->sub_conditions1 sub_conditions2 Reaction Time: Ensure sufficient time for high conversion (e.g., >24h). conditions->sub_conditions2 sub_conditions3 Solvent: Use a high-boiling polar aprotic solvent (e.g., NMP, DMF). conditions->sub_conditions3 sub_side1 Elimination: Favored by high temp. and strong bases. Optimize temp. side_reactions->sub_side1 sub_side2 Cyclization: Use higher monomer concentrations to favor intermolecular reaction over intramolecular. side_reactions->sub_side2 success Improved Yield sub_reagents1->success sub_reagents2->success sub_reagents3->success sub_conditions1->success sub_conditions2->success sub_conditions3->success sub_side1->success sub_side2->success

Troubleshooting logic for low yield in polycondensation.

Detailed Steps:

  • Stoichiometric Imbalance:

    • Problem: Step-growth polymerization requires a precise 1:1 molar ratio of the functional groups to achieve high molecular weights. An excess of either monomer will limit the chain length.

    • Solution: Accurately weigh both this compound and sodium sulfide. If using a hydrated form of sodium sulfide (e.g., Na₂S·9H₂O), be sure to account for the mass of the water.

  • Side Reactions:

    • Problem: The sulfide anion is a strong base as well as a strong nucleophile. This can lead to elimination reactions (E2) competing with the desired substitution reactions (SN2), especially at higher temperatures. This terminates chain growth. Intramolecular cyclization to form a seven-membered ring is also a possibility, though less likely at higher concentrations.[3]

    • Solution:

      • Temperature Control: While heat is needed to drive the reaction, excessive temperatures can favor elimination. An optimal temperature must be found experimentally.

      • Concentration: Running the reaction at a higher concentration can favor the intermolecular polymerization reaction over intramolecular cyclization.

  • Reaction Time and Temperature:

    • Problem: Polycondensation reactions often require long reaction times at elevated temperatures to reach high conversion and high molecular weight.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration (often 24 hours or more) at a temperature high enough to ensure reactivity but low enough to minimize side reactions and degradation.

Table 2: Representative Reaction Conditions for Poly(alkylene sulfide) Synthesis

DihaloalkaneNucleophileSolventTemperature (°C)Time (h)Representative Yield (%)
1,6-DibromohexaneNa₂S·9H₂ON-Methyl-2-pyrrolidone (NMP)160-18024>90
1,8-DibromooctaneNa₂S·9H₂ONMP160-18024>90
1,4-DichlorobenzeneNa₂SNMP200-2504-6>95

Note: This data is based on analogous systems using dihaloalkanes and provides a starting point for optimizing reactions with this compound.[4]

Experimental Protocols

Protocol 1: General Procedure for Living Cationic Polymerization of Isobutylene Initiated by this compound/Lewis Acid

This protocol describes a general method for the living cationic polymerization of isobutylene. All procedures should be performed under a strict inert atmosphere using Schlenk line or glovebox techniques.

Materials:

  • This compound (purified)

  • Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄))

  • Isobutylene (dried by passing through columns of drying agents)

  • Anhydrous hexane and methyl chloride (or dichloromethane)

  • Proton trap (e.g., 2,6-di-tert-butylpyridine - DTBP), optional

  • Methanol (for quenching)

Procedure:

  • Reactor Setup: A multi-neck Schlenk flask equipped with a magnetic stirrer and thermocouple is dried under vacuum and backfilled with argon.

  • Solvent and Reagent Addition: The desired amounts of anhydrous hexane and methyl chloride (e.g., a 60/40 v/v mixture) are cannulated into the reactor. The solution is cooled to the target temperature (e.g., -80°C). If using a proton trap, it is added at this stage.

  • Initiation: The desired amount of this compound is added, followed by the slow addition of the Lewis acid co-initiator. The solution is stirred for a brief period to allow for the formation of the initiating species.

  • Polymerization: Pre-chilled, condensed isobutylene is slowly added to the stirred solution. The polymerization is monitored by observing the reaction temperature and viscosity.

  • Quenching: After the desired reaction time or monomer conversion is reached, the polymerization is terminated by adding an excess of pre-chilled methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is then re-dissolved in hexane and re-precipitated. This process is repeated twice.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

Protocol 2: General Procedure for Polycondensation of this compound with Sodium Sulfide

This protocol outlines a method for synthesizing poly(hexamethylene sulfide).

Materials:

  • This compound (purified)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with sodium sulfide nonahydrate and NMP.

  • Dehydration (if necessary): The mixture is heated under a stream of nitrogen to a temperature sufficient to remove the water of hydration (e.g., 160-180°C).

  • Monomer Addition: After cooling slightly, an equimolar amount of this compound is added to the stirred mixture.

  • Polymerization: The reaction mixture is heated to the desired polymerization temperature (e.g., 160-200°C) and stirred vigorously for an extended period (e.g., 24 hours).

  • Precipitation and Washing: The reaction mixture is cooled to room temperature and poured into a large volume of water or methanol to precipitate the polymer. The crude polymer is collected by filtration.

  • Purification: The polymer is washed repeatedly with hot water and methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: The purified poly(hexamethylene sulfide) is dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: Why is my polymer yellow or brown? A1: Discoloration can be due to several factors. For this compound, degradation can release free iodine, which is colored. High reaction temperatures can also cause thermal degradation of the polymer itself. Ensure your this compound is pure (colorless) before use and consider if the reaction temperature is too high.

Q2: The molecular weight of my polymer is much lower than theoretically predicted, even with high conversion. Why? A2: This is a classic sign of chain transfer reactions or the presence of impurities. In cationic polymerization, transfer of a proton from the growing chain end to a monomer, solvent, or counter-ion creates a new, shorter chain.[1] In polycondensation, impurities with only one functional group ("monofunctional impurities") will cap the growing chains, severely limiting molecular weight. Ensure all reagents and solvents are of the highest purity.

Q3: Can I use 1,6-dibromohexane or 1,6-dichlorohexane instead of this compound? A3: Yes, but the reactivity will be significantly different. The C-I bond is weaker and iodide is a better leaving group than bromide or chloride. Therefore, reactions with this compound will typically be faster and may proceed under milder conditions. For cationic polymerization initiation, the weaker C-I bond facilitates the formation of the carbocation. For polycondensation, using the bromo- or chloro-analogs may require higher temperatures or the use of a phase-transfer catalyst to achieve comparable yields.

Q4: My polymerization is not initiating at all. What should I check first? A4: For cationic polymerization, the most likely culprit is the purity of the Lewis acid co-initiator. Many Lewis acids are highly sensitive to moisture and can be deactivated by improper handling. Use a fresh bottle or a freshly purified batch of the co-initiator. For polycondensation, ensure that your nucleophile (e.g., sodium sulfide) is sufficiently reactive and soluble in the reaction medium.

Q5: What is the purpose of the copper stabilizer in commercial this compound? A5: The copper chip acts as a stabilizer to scavenge any free iodine that may form upon decomposition of the alkyl iodide, preventing further degradation and discoloration. It is generally recommended to remove the copper (e.g., by filtration) before use in polymerization, as the metal could potentially interfere with certain catalyst systems.

References

Technical Support Center: Preventing Intramolecular Cyclization with 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize intramolecular cyclization and favor intermolecular reactions when using 1,6-diiodohexane in your experiments.

Troubleshooting Guides

Issue 1: Low Yield of Intermolecular Product and Presence of a Cyclic Side Product

Symptoms:

  • The desired linear or polymeric product yield is significantly lower than expected.

  • Analytical data (e.g., GC-MS, NMR) indicates the presence of a significant amount of a cyclic compound, likely cycloheptane or its derivatives.

Root Cause Analysis and Solutions:

Intramolecular cyclization is a competing reaction that is entropically favored at low effective concentrations of the reacting species. When the two reactive ends of the this compound molecule react with a nucleophile on the same molecule, a seven-membered ring can form. This is particularly prevalent under standard reaction concentrations.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: The most effective strategy to favor intermolecular reactions is to use the high-dilution principle.[1] This involves carrying out the reaction at very low concentrations of the reactants. By keeping the concentration of this compound low, the probability of one end of a molecule reacting with another molecule (intermolecular) becomes higher than the probability of it reacting with its other end (intramolecular).

  • Slow Addition of Reactants: Instead of adding all reactants at once, use a syringe pump for the slow and controlled addition of this compound to the reaction mixture containing the nucleophile.[1] This maintains a low instantaneous concentration of the diiodoalkane, thereby promoting the intermolecular pathway.

  • Optimize Reaction Temperature: The effect of temperature can be complex. While higher temperatures generally increase reaction rates, they can sometimes favor the intramolecular pathway due to a more significant contribution of the entropy term to the Gibbs free energy. It is advisable to screen a range of temperatures to find the optimal condition for your specific reaction.

  • Choice of Solvent: The solvent can influence the conformation of the this compound chain. A solvent that promotes a more extended conformation might disfavor intramolecular cyclization. Polar aprotic solvents like DMF or DMSO are often used in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product when using this compound in reactions aiming for intermolecular coupling?

A1: The primary side product is typically the result of intramolecular cyclization, leading to the formation of a seven-membered ring. For instance, in a reaction with a dinucleophile, you might observe the formation of a cycloheptane derivative.

Q2: At what concentration range does intramolecular cyclization become a significant problem?

A2: While the exact concentration depends on the specific nucleophile, solvent, and temperature, intramolecular reactions generally become more significant as the concentration of the dihaloalkane increases. For macrocyclization, which is an intramolecular process, concentrations are often kept very low. Conversely, to favor intermolecular polymerization, higher concentrations are used, but a balance must be struck to avoid significant cyclization. The high dilution principle suggests that for forming large rings, concentrations should be kept as low as practically possible.

Q3: Can the choice of leaving group affect the rate of intramolecular cyclization?

A3: Yes. Iodide is an excellent leaving group, which means that the substitution reaction is generally fast. This high reactivity can contribute to a faster rate of both inter- and intramolecular reactions. While not directly preventing cyclization, using a less reactive dihaloalkane (e.g., 1,6-dibromohexane) might provide a wider window for optimizing conditions to favor the intermolecular pathway, although this will also slow down the desired reaction.

Q4: How can I detect and quantify the cyclic side product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for detecting and quantifying volatile side products like cycloheptane derivatives.[2][3] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the cyclic compound, which will be different from your linear product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the cyclic product by integrating characteristic peaks.

Q5: Are there any specific catalysts that can promote the intermolecular reaction?

A5: In the context of polymerization, various catalysts are used depending on the nature of the nucleophile. For instance, in the synthesis of polyamides from diamines and diols (analogous to using a dihaloalkane), ruthenium-based catalysts have been employed.[4][5] While these catalysts primarily facilitate the coupling reaction itself, their use in optimized systems can lead to high molecular weight polymers, indicating a successful preference for the intermolecular pathway.

Data Presentation

Table 1: Conceptual Relationship Between Reactant Concentration and Reaction Outcome

Reactant ConcentrationPredominant Reaction PathwayExpected Primary Product
HighIntermolecular ReactionLinear Polymer/Dimer
Low (High Dilution)Intramolecular CyclizationCyclic Product (e.g., Cycloheptane derivative)

Note: This table represents a general trend. The exact concentration thresholds are highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Condensation Polymerization with this compound and a Diamine under High Dilution Conditions

This protocol is a generalized procedure for the synthesis of a polyamide, illustrating the application of the high dilution principle to favor the intermolecular reaction.

Materials:

  • This compound

  • Hexamethylenediamine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add hexamethylenediamine (1.0 equivalent) and anhydrous potassium carbonate (2.2 equivalents) to a large volume of anhydrous DMF. The final desired concentration of the monomers should be low, typically in the range of 0.01-0.1 M.

  • Preparation of Addition Solution: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Slow Addition: Using a syringe pump, add the this compound solution to the vigorously stirred reaction mixture at a very slow rate (e.g., 0.1 mL/min). The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) to ensure a sufficient reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable technique (e.g., Thin Layer Chromatography, GC-MS) to check for the consumption of starting materials and the formation of the polymer.

  • Work-up: After the addition is complete and the reaction has gone to completion, cool the mixture to room temperature. Filter off the inorganic salts and precipitate the polymer by pouring the filtrate into a non-solvent (e.g., water or methanol).

  • Purification and Analysis: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum. Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and NMR for structural confirmation.

Visualizations

G cluster_0 Reaction Pathways for this compound cluster_1 High Concentration cluster_2 Low Concentration (High Dilution) Reactants This compound + Dinucleophile (Nu-R-Nu) Inter Intermolecular Reaction Reactants->Inter Favored Intra Intramolecular Cyclization Reactants->Intra Disfavored Polymer Linear Polymer I-(CH2)6-Nu-R-Nu-(CH2)6-I Inter->Polymer Propagation Cyclic Cyclic Product (e.g., Cycloheptane derivative) Intra->Cyclic Ring Closure

Caption: Competing reaction pathways for this compound.

G cluster_0 Troubleshooting Workflow for Low Intermolecular Product Yield Start Low Yield of Intermolecular Product Check_Cyclization Analyze for Cyclic Side Product (GC-MS, NMR) Start->Check_Cyclization High_Dilution Implement High Dilution Principle Check_Cyclization->High_Dilution Cyclic Product Detected Success Improved Yield of Intermolecular Product Check_Cyclization->Success No Cyclic Product (Other issues to consider) Slow_Addition Use Slow Addition of this compound High_Dilution->Slow_Addition Optimize_Temp Screen Reaction Temperatures Slow_Addition->Optimize_Temp Check_Solvent Evaluate Solvent Effects Optimize_Temp->Check_Solvent Check_Solvent->Success

Caption: A logical workflow for troubleshooting low yields.

References

Analytical methods for determining the purity of 1,6-diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of 1,6-diiodohexane purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on analytical methodologies and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for determining the purity of this compound?

A1: The most common and reliable methods for assessing the purity of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be employed, typically for monitoring related impurities or degradation products.

Q2: What are the expected impurities in a sample of this compound?

A2: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Residual Starting Materials: Unreacted 1,6-hexanediol or 1,6-dichloro/dibromohexane (if prepared via Finkelstein reaction).

  • Incomplete Reaction Products: 1-Iodo-6-hexanol or other mono-substituted intermediates.

  • Solvent Residues: Solvents used during synthesis and purification, such as acetone or acetonitrile.

  • Degradation Products: Oxidation or hydrolysis of the iodo groups, particularly if the sample is exposed to light or air. The presence of a copper chip as a stabilizer is common to mitigate degradation.

Q3: My this compound sample has a yellow to brownish tint. Does this indicate impurity?

A3: A slight yellow or brown color is common for this compound and is often due to the presence of trace amounts of dissolved iodine, which can form upon exposure to light. While this may not significantly affect the overall purity percentage, it is an indicator of some level of degradation. For high-purity applications, it is advisable to use freshly purified or appropriately stored material.

Q4: How should I prepare my this compound sample for analysis?

A4: For GC analysis, dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane. For NMR analysis, dissolve the sample in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved and free of any particulate matter before injection or analysis.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

This guide addresses common issues encountered during the GC analysis of this compound.

Issue Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated liner and/or trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within the column's limits). 3. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Split Peaks 1. Inefficient sample focusing at the head of the column. 2. Incompatible solvent with the stationary phase. 3. Column degradation.1. Optimize the initial oven temperature; it should generally be below the boiling point of the solvent. 2. Use a solvent that is compatible with the polarity of the GC column. 3. Replace the GC column.
Shifting Retention Times 1. Leak in the carrier gas line. 2. Inconsistent oven temperature. 3. Changes in carrier gas flow rate.1. Perform a leak check of the GC system. 2. Verify the oven temperature calibration. 3. Check and adjust the carrier gas flow rate or pressure.
Ghost Peaks 1. Contamination from the septum or syringe. 2. Carryover from a previous injection.1. Replace the septum and clean the syringe. 2. Run a blank solvent injection to clean the system.
Quantitative NMR (qNMR) Analysis

This guide provides troubleshooting for common issues during qNMR analysis for purity determination.

Issue Potential Cause Recommended Solution
Inaccurate Integration 1. Poor phasing of the spectrum. 2. Incorrect baseline correction. 3. Insufficient relaxation delay (T1).1. Manually re-phase the spectrum to ensure all peaks have a symmetrical lineshape. 2. Apply a proper baseline correction to the entire spectrum. 3. Use a relaxation delay of at least 5 times the T1 of the slowest relaxing proton to ensure full magnetization recovery.
Broad Peaks 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the magnetic field.1. Dilute the sample to an appropriate concentration. 2. Filter the sample if particulate matter is present. 3. Re-shim the spectrometer to improve magnetic field homogeneity.
Overlapping Peaks 1. Analyte and impurity signals resonate at similar chemical shifts. 2. Insufficient magnetic field strength.1. Use a higher field NMR spectrometer for better signal dispersion. 2. Select non-overlapping peaks for quantification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

This method is suitable for the separation and quantification of this compound and its volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of hexane or ethyl acetate to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

2. GC-MS Parameters:

Parameter Value
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial Temperature: 80 °C, hold for 2 min - Ramp: 15 °C/min to 280 °C - Final Hold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 m/z

3. Data Analysis:

  • The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks.

Quantitative ¹H-NMR for Purity Determination

This protocol describes the use of ¹H-NMR with an internal standard for accurate purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until both the sample and the internal standard are completely dissolved.

2. NMR Spectrometer Parameters:

Parameter Value
Spectrometer Frequency ≥ 400 MHz
Solvent CDCl₃
Pulse Angle 90°
Acquisition Time ≥ 3 seconds
Relaxation Delay (d1) ≥ 30 seconds (at least 5 x T1 of the slowest relaxing proton)
Number of Scans ≥ 8 (adjust for adequate signal-to-noise ratio)

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal for this compound (e.g., the triplet corresponding to the -CH₂I protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Expected ¹H-NMR Data for this compound in CDCl₃:

Assignment Chemical Shift (ppm) Multiplicity Integration
I-CH₂ -(CH₂)₄-CH₂-I~3.19Triplet4H
I-CH₂-CH₂ -(CH₂)₂-CH₂-CH₂-I~1.85Quintet4H
I-(CH₂)₂-CH₂ -CH₂-(CH₂)₂-I~1.43Quintet4H

Visual Workflows

The following diagrams illustrate the logical workflows for troubleshooting common analytical issues.

G cluster_GC GC Troubleshooting Workflow start_gc GC Analysis Issue Identified issue_type What is the nature of the issue? start_gc->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Shape retention_time Retention Time Shift issue_type->retention_time Timing extra_peaks Ghost/Extra Peaks issue_type->extra_peaks Contamination tailing Tailing Peaks? peak_shape->tailing check_leaks Perform System Leak Check retention_time->check_leaks replace_septum Replace Septum extra_peaks->replace_septum split Split Peaks? tailing->split No check_liner Check/Replace Injector Liner tailing->check_liner Yes check_temp Optimize Initial Oven Temperature split->check_temp Yes trim_column Trim Column Inlet check_liner->trim_column end_gc Issue Resolved trim_column->end_gc check_solvent Verify Solvent Compatibility check_temp->check_solvent check_solvent->end_gc check_flow Verify Carrier Gas Flow Rate check_leaks->check_flow check_oven Check Oven Temperature Calibration check_flow->check_oven check_oven->end_gc clean_syringe Clean Syringe replace_septum->clean_syringe run_blank Run Solvent Blank clean_syringe->run_blank run_blank->end_gc

GC Troubleshooting Workflow

G cluster_NMR qNMR Troubleshooting Workflow start_nmr qNMR Purity Discrepancy issue_nmr Identify the problem area start_nmr->issue_nmr integration_error Inaccurate Integration issue_nmr->integration_error Integration peak_quality Poor Peak Quality issue_nmr->peak_quality Peak Shape check_phasing Manually Re-phase Spectrum integration_error->check_phasing broad_peaks Broad Peaks? peak_quality->broad_peaks check_baseline Correct Baseline check_phasing->check_baseline check_delay Verify Relaxation Delay (d1) check_baseline->check_delay end_nmr Accurate Purity Determined check_delay->end_nmr re_shim Re-shim Spectrometer broad_peaks->re_shim Yes dilute_sample Dilute Sample re_shim->dilute_sample dilute_sample->end_nmr

qNMR Troubleshooting Workflow

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 1,6-Diiodohexane and 1,6-Dibromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates, the choice of alkyl halide substrate in nucleophilic substitution reactions is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 1,6-diiodohexane and 1,6-dibromohexane in SN2 (Substitution Nucleophilic Bimolecular) reactions, supported by established chemical principles and experimental data.

Executive Summary

Bimolecular nucleophilic substitution (SN2) is a fundamental reaction in which a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step. The rate of an SN2 reaction is highly dependent on the nature of the leaving group. In the context of 1,6-dihalohexanes, both this compound and 1,6-dibromohexane are primary alkyl halides, making them excellent substrates for SN2 reactions due to minimal steric hindrance.[1] However, the difference in the halogen leaving group—iodide versus bromide—leads to a significant disparity in their reactivity.

Based on the principles of leaving group ability, This compound is significantly more reactive than 1,6-dibromohexane in SN2 reactions . This is because the iodide ion is a weaker base and a better leaving group than the bromide ion. The C-I bond is weaker than the C-Br bond, facilitating its cleavage during the nucleophilic attack.

Data Presentation: Quantitative Comparison of Reactivity

Table 1: Relative SN2 Reaction Rates of Alkyl Halides

Alkyl Halide (R-X)Leaving GroupRelative Rate
R-FF⁻~1
R-ClCl⁻~200
R-BrBr⁻~10,000
R-I I⁻ ~30,000

This data is generalized for SN2 reactions and illustrates the profound effect of the leaving group on the reaction rate.[2]

As the data indicates, an alkyl iodide reacts approximately three times faster than the corresponding alkyl bromide under similar SN2 conditions.[2] This suggests that an SN2 reaction with this compound will proceed significantly faster and likely under milder conditions than the same reaction with 1,6-dibromohexane.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed experimental protocols for a representative SN2 reaction—the synthesis of 1,6-diazidohexane from both 1,6-dibromohexane and this compound. A protocol for the synthesis of this compound from 1,6-dibromohexane via the Finkelstein reaction is also provided.

Experimental Protocol 1: Synthesis of 1,6-Diazidohexane from 1,6-Dibromohexane

This protocol is adapted from a standard procedure for the synthesis of alkyl azides from alkyl bromides.[3]

Materials:

  • 1,6-dibromohexane

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add sodium azide (2.2 equivalents).

  • Heat the reaction mixture to a temperature between 60-70 °C.

  • Stir the mixture vigorously for 24-48 hours. The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,6-diazidohexane.

  • The product can be further purified by column chromatography if necessary.

Expected Outcome: The reaction with 1,6-dibromohexane is expected to proceed to completion, but may require a longer reaction time and/or higher temperatures compared to the analogous reaction with this compound to achieve a high yield of 1,6-diazidohexane.

Experimental Protocol 2: Synthesis of 1,6-Diazidohexane from this compound

The protocol is identical to that for 1,6-dibromohexane, with the key difference being the expected reaction time.

Procedure: Follow the same procedure as outlined in Experimental Protocol 1, substituting this compound for 1,6-dibromohexane.

Expected Outcome: Due to the superior leaving group ability of iodide, this reaction is anticipated to be significantly faster. A reaction time of 8-16 hours at 60-70 °C is expected to be sufficient for the reaction to reach completion, yielding 1,6-diazidohexane.

Experimental Protocol 3: Synthesis of this compound from 1,6-Dibromohexane (Finkelstein Reaction)

This protocol describes the conversion of 1,6-dibromohexane to the more reactive this compound.[4]

Materials:

  • 1,6-dibromohexane

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane (1.0 equivalent) in anhydrous acetone.

  • Add sodium iodide (2.5 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove the precipitated NaBr.

  • Wash the precipitate with a small amount of cold acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude this compound can be used directly in subsequent reactions or purified further.

Mandatory Visualizations

Logical Relationship Diagram: Factors Influencing SN2 Reactivity

G cluster_0 Factors Affecting SN2 Reaction Rate Substrate Substrate (1,6-Dihalohexane) Leaving_Group Leaving Group (Halogen) Substrate->Leaving_Group Determines Rate SN2 Reaction Rate Leaving_Group->Rate Strongly Influences (I⁻ > Br⁻) Nucleophile Nucleophile Nucleophile->Rate Influences Solvent Solvent Solvent->Rate Influences

Caption: Key factors influencing the rate of an SN2 reaction.

Experimental Workflow Diagram: Comparative Synthesis of 1,6-Diazidohexane

G A 1,6-Dibromohexane C NaN₃, DMF 60-70°C, 24-48h A->C F Finkelstein Reaction (NaI, Acetone) A->F B This compound D NaN₃, DMF 60-70°C, 8-16h B->D E 1,6-Diazidohexane C->E D->E F->B

Caption: Workflow for the comparative synthesis of 1,6-diazidohexane.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 1,6-dibromohexane as a substrate for SN2 reactions has clear implications for reaction efficiency. The superior leaving group ability of iodide makes this compound the more reactive substrate, leading to faster reaction times and potentially higher yields under milder conditions. While 1,6-dibromohexane is a viable and often more economical starting material, its conversion to this compound via a Finkelstein reaction can be a strategic step to facilitate subsequent nucleophilic substitutions. The selection of the appropriate dihaloalkane will ultimately depend on a balance of factors including desired reaction kinetics, cost, and the overall synthetic strategy.

References

Dihaloalkanes as Crosslinking Agents: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in studying protein-protein interactions, stabilizing protein complexes, and developing novel therapeutics. Dihaloalkanes, a class of bifunctional alkylating agents, offer a straightforward approach to covalently linking nucleophilic residues in proteins. This guide provides a comparative analysis of dihaloalkanes as crosslinking agents, supported by established chemical principles and experimental observations.

Performance Comparison of Dihaloalkanes

The efficiency of dihaloalkanes as crosslinking agents is primarily governed by two key factors: the nature of the halogen and the length of the alkyl chain. The reactivity of the halogen as a leaving group in nucleophilic substitution reactions (SN2) directly influences the rate of the crosslinking reaction. The general order of reactivity for halogens is I > Br > Cl > F. Consequently, diiodoalkanes are the most reactive, followed by dibromoalkanes and then dichloroalkanes.

The length of the alkyl chain dictates the distance between the two reactive centers and, therefore, the spatial constraints for crosslinking. Shorter chain dihaloalkanes are suitable for crosslinking residues that are in close proximity, while longer chains can bridge more distant residues. However, studies have shown that a shorter linker, such as a two-carbon chain, can sometimes lead to higher crosslinking efficiency in specific protein systems.[1][2]

For bifunctional alkylating agents featuring halide leaving groups, their ability to crosslink DNA to nuclear proteins has been noted, which may offer insights into their patterns of cytotoxicity and clinical utility as chemotherapeutic agents.[3]

Here is a summary of the expected performance based on these principles:

Dihaloalkane TypeReactivity/Crosslinking RateSpacer Arm LengthPrimary Target ResiduesKey Considerations
Diiodoalkanes HighestVariableCysteine, Histidine, LysineMost reactive, may lead to less specific crosslinking. Prone to degradation.
Dibromoalkanes HighVariableCysteine, Histidine, LysineGood balance of reactivity and stability. Commonly used.
Dichloroalkanes ModerateVariableCysteine, Histidine, LysineLess reactive, requiring more stringent reaction conditions (e.g., higher pH, longer incubation).
Short-chain (e.g., C2-C4) Dependent on HalogenShort (e.g., ~3-6 Å)Proximal residuesCan provide high efficiency for closely spaced residues.
Long-chain (e.g., C5-C8) Dependent on HalogenLong (e.g., ~7-11 Å)Distant residuesCan bridge domains or subunits of a protein complex.

Experimental Protocols

While specific protocols for simple dihaloalkanes are not as prevalent as for commercially available crosslinkers, a general procedure can be adapted from standard protein crosslinking methods. The following is a generalized protocol for the crosslinking of two proteins (Protein A and Protein B) using a dihaloalkane.

Materials:
  • Purified Protein A and Protein B in a suitable buffer (e.g., HEPES, PBS) at a concentration of 1-10 mg/mL.

  • Dihaloalkane (e.g., 1,3-dibromopropane) stock solution in a compatible organic solvent (e.g., DMF or DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.5). The pH should be optimized based on the target residue's pKa.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer for analysis (optional).

Procedure:
  • Sample Preparation: Combine Protein A and Protein B in the reaction buffer at the desired molar ratio.

  • Crosslinker Addition: Add the dihaloalkane stock solution to the protein mixture to achieve a final concentration typically in the range of 1-20 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a period ranging from 30 minutes to several hours. The incubation time will depend on the reactivity of the specific dihaloalkane and the desired extent of crosslinking.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The quenching agent will react with any excess dihaloalkane. Incubate for an additional 15-30 minutes.

  • Analysis:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will result in the appearance of a new band corresponding to the molecular weight of the Protein A-Protein B conjugate.

    • Mass Spectrometry: For more detailed analysis, the crosslinked products can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and pinpoint the specific amino acid residues involved in the interaction.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Dihaloalkane Crosslinking

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis P_A Purified Protein A Mix Mix Proteins P_A->Mix P_B Purified Protein B P_B->Mix Buffer Reaction Buffer (e.g., HEPES, pH 8.0) Buffer->Mix Add_Crosslinker Add Dihaloalkane (e.g., 1,3-Dibromopropane) Mix->Add_Crosslinker Incubate Incubate (e.g., 1h at 37°C) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry (Optional) SDS_PAGE->Mass_Spec

Experimental workflow for protein crosslinking with a dihaloalkane.

General Reaction Mechanism of Dihaloalkane Crosslinking

reaction_mechanism Protein_A Protein A (with Nucleophile Nu1-H) Intermediate Mono-adduct (Protein A-Nu1-R-X) Protein_A->Intermediate Step 1: Nucleophilic Attack Protein_B Protein B (with Nucleophile Nu2-H) Crosslinked_Product Crosslinked Product (Protein A-Nu1-R-Nu2-Protein B) Protein_B->Crosslinked_Product Dihaloalkane Dihaloalkane (X-R-X) Dihaloalkane->Intermediate Intermediate->Crosslinked_Product Step 2: Intramolecular Attack HX1 HX Intermediate->HX1 HX2 HX Crosslinked_Product->HX2

General SN2 reaction mechanism for dihaloalkane crosslinking of proteins.

Application in Signaling Pathway Analysis: The Ras-Raf-MEK-ERK Pathway

Crosslinking can be a powerful tool to capture transient protein-protein interactions within signaling cascades. The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dihaloalkane crosslinkers could potentially be used to stabilize the interactions between components of this pathway for further study.

ras_raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response regulates

Simplified diagram of the Ras-Raf-MEK-ERK signaling pathway.

References

Validating the Structure of Polymers Synthesized with 1,6-Diiodohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of newly synthesized polymers is paramount. This guide provides a comparative overview of key analytical techniques for characterizing polymers synthesized using 1,6-diiodohexane as a monomer or precursor. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and application of the most appropriate validation methods.

The polymerization of this compound can theoretically lead to the formation of poly(hexamethylene), a simple aliphatic polymer. However, direct polymerization can be challenging. More commonly, this compound serves as a precursor to other bifunctional monomers, such as 1,6-hexanediamine or 1,6-hexanediol, which are then used in polycondensation reactions to form polyamides and polyesters, respectively. This guide will focus on the characterization of the fundamental hexamethylene -(CH₂)₆- backbone that is central to all these polymers.

Comparison of Key Analytical Techniques

To effectively validate the structure of polymers derived from this compound, a multi-faceted approach employing several analytical techniques is essential. The choice of technique will depend on the specific information required, such as molecular weight, functional groups, and overall structure. The following table summarizes the primary analytical methods and their key performance indicators.

Analytical TechniqueInformation ObtainedSample RequirementsKey Performance Metrics
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed local chemical structure, monomer connectivity, end-group analysis, stereoregularity.Soluble polymer (typically 5-10 mg) in a deuterated solvent.Chemical shift (ppm), coupling constants (Hz), peak integration.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence or absence of specific functional groups.Solid or liquid sample (typically 1-5 mg). Can be neat or in solution.Wavenumber (cm⁻¹), peak intensity and shape.
Gel Permeation Chromatography (GPC) Molecular weight distribution (Mw, Mn), and polydispersity index (PDI).Soluble polymer (typically 1-2 mg/mL solution).Elution volume (or time), molecular weight averages (Da), PDI.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Absolute molecular weight of individual polymer chains, end-group analysis, and repeating unit mass.Polymer co-crystallized with a matrix (pmol to fmol amounts).Mass-to-charge ratio (m/z) of individual oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of polymer microstructure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in the polymer chain.

Expected ¹H NMR Spectral Data for a Hexamethylene-Containing Polymer

For a polymer containing the -(CH₂)₆- repeating unit, the ¹H NMR spectrum is expected to be relatively simple, with characteristic signals for the methylene protons.

Chemical Shift (ppm)MultiplicityAssignment
~3.2-3.4Triplet-CH₂ - adjacent to an electronegative atom (e.g., in polyamides or polyesters)
~1.5-1.7Multiplet-CH₂-CH₂ -CH₂- (internal methylene groups)
~1.2-1.4Multiplet-(CH₂)₂-CH₂ -CH₂-(CH₂)₂- (central methylene groups)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O depending on the polymer's solubility) in an NMR tube.

  • Instrument Setup:

    • Use a standard 400 or 500 MHz NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Polymer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer Lock and Shim transfer->instrument acquire Acquire 1D 1H Spectrum instrument->acquire process Fourier Transform Phase and Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate Peaks calibrate->integrate analyze Assign Signals and Determine Structure integrate->analyze FTIR_Logic start Polymer Sample acquire_spectrum Acquire FTIR Spectrum start->acquire_spectrum ch_stretch C-H Stretching Bands (2800-3000 cm-1)? acquire_spectrum->ch_stretch ch_bend C-H Bending Bands (~1465 cm-1, ~725 cm-1)? ch_stretch->ch_bend Yes no_backbone Backbone Structure Not Confirmed ch_stretch->no_backbone No func_groups Other Functional Group Bands? (e.g., C=O, N-H) ch_bend->func_groups Yes confirm_backbone Hexamethylene Backbone Confirmed ch_bend->no_backbone No identify_polymer_class Identify Polymer Class (e.g., Polyamide, Polyester) func_groups->identify_polymer_class Yes no_func_groups Aliphatic Hydrocarbon Structure (e.g., Poly(hexamethylene)) func_groups->no_func_groups No GPC_Workflow start Polymer Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into GPC System filter->inject separate Separation by Size Exclusion inject->separate detect Detection (RI) separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Mw, Mn, PDI chromatogram->calculate calibrate Calibrate with Standards calibrate->calculate results Molecular Weight Distribution calculate->results MALDI_Pathway cluster_prep Sample Preparation cluster_acq Mass Spectrometry cluster_analysis Data Analysis mix Mix Polymer, Matrix, and Cationizing Salt spot Spot on Target Plate and Dry mix->spot load Load into Spectrometer spot->load acquire Acquire Mass Spectrum load->acquire identify_peaks Identify Oligomer Peak Series acquire->identify_peaks calc_repeat Calculate Repeating Unit Mass identify_peaks->calc_repeat det_end_groups Determine End Group Masses calc_repeat->det_end_groups confirm_structure Confirm Polymer Structure det_end_groups->confirm_structure

A Comparative Guide to the Synthesis of 1,6-Diiodohexane: Exploring Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is paramount to ensuring efficiency, yield, and cost-effectiveness. This guide provides a comprehensive comparison of various precursors and methodologies for the synthesis of 1,6-diiodohexane, a valuable bifunctional alkylating agent in organic synthesis.

This document outlines detailed experimental protocols, presents quantitative data in easily comparable formats, and visualizes the synthetic pathways to aid in the selection of the most suitable method for your specific research needs.

Executive Summary

The synthesis of this compound can be approached from several key precursors, primarily 1,6-hexanediol and its dihalogenated derivatives, 1,6-dichlorohexane and 1,6-dibromohexane. The most common and effective methods involve a two-step process: the conversion of 1,6-hexanediol to a dihalo-intermediate, followed by a halogen exchange reaction (Finkelstein reaction) to yield the final diiodo product. Direct conversion of 1,6-hexanediol to this compound is also possible, offering a more streamlined, one-pot approach.

This guide will delve into the specifics of each pathway, providing the necessary data to make an informed decision based on factors such as yield, reaction conditions, and precursor availability.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound.

PrecursorIntermediateReagentsSolventReaction TimeTemperature (°C)Yield (%)
1,6-Hexanediol1,6-DichlorohexaneHCl, NH₄ClWater3 h50 - 11096
1,6-Dichlorohexane-NaIAcetoneReflux~56High
1,6-Hexanediol1,6-DibromohexaneHBr, H₂SO₄-1.5 h to refluxRefluxNot specified
1,6-Hexanediol1,6-DibromohexaneN-Bromosuccinimide, PPh₃Dichloromethane12 h-78 to 20High
1,6-Dibromohexane-NaIAcetoneReflux~56High
1,6-Hexanediol-NaI, Polyphosphoric Acid-Not specifiedNot specifiedHigh

Synthetic Pathways and Experimental Protocols

The choice of precursor significantly influences the reaction conditions and overall efficiency of the synthesis. Below are the detailed experimental protocols for the most viable routes.

Route 1: Two-Step Synthesis via 1,6-Dichlorohexane

This is a high-yielding and well-documented approach.

Step 1: Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol

  • Experimental Protocol:

    • In a 1000 mL reaction flask equipped with an oil-water separator and a condenser, add 400 g of water, 5 g of ammonium chloride, and 500 g of 1,6-hexanediol.

    • Stir the mixture and raise the temperature to 50°C.

    • Begin bubbling hydrogen chloride (HCl) gas through the solution.

    • Continue the introduction of HCl gas as the reaction mixture turns from clear to milky white.

    • Increase the temperature to 110°C to initiate reflux and liquid separation.

    • Continue the reflux for 3 hours, with a molar ratio of 1,6-hexanediol to HCl gas of 1:2.5.

    • The upper oily layer, which is 1,6-dichlorohexane, is separated and collected. The lower aqueous phase is refluxed back into the reaction flask.

  • Yield: 96% (based on 1,6-dichlorohexane).

Step 2: Finkelstein Reaction of 1,6-Dichlorohexane to this compound

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[1][2]

  • Experimental Protocol:

    • Dissolve 1,6-dichlorohexane in dry acetone.

    • Add a stoichiometric excess of sodium iodide (NaI).

    • Reflux the mixture. The reaction is driven to completion by the precipitation of sodium chloride (NaCl), which is insoluble in acetone.

    • After the reaction is complete, the precipitated NaCl is filtered off.

    • The acetone is removed by evaporation, and the resulting crude this compound is purified by distillation.

Synthesis_Route_1 Hexanediol 1,6-Hexanediol Dichlorohexane 1,6-Dichlorohexane Hexanediol->Dichlorohexane HCl, NH4Cl, H2O 96% Yield Diiodohexane This compound Dichlorohexane->Diiodohexane NaI, Acetone (Finkelstein Reaction) Synthesis_Route_2 Hexanediol 1,6-Hexanediol Dibromohexane 1,6-Dibromohexane Hexanediol->Dibromohexane HBr, H2SO4 or NBS, PPh3 Diiodohexane This compound Dibromohexane->Diiodohexane NaI, Acetone (Finkelstein Reaction) Synthesis_Route_3 Hexanediol 1,6-Hexanediol Diiodohexane This compound Hexanediol->Diiodohexane NaI, Polyphosphoric Acid (One-Pot)

References

A Comparative Guide to the Synthesis of 1,6-Diiodohexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two primary synthetic pathways to 1,6-diiodohexane, a key bifunctional alkylating agent in chemical synthesis, reveals distinct differences in efficiency, reagent handling, and reaction conditions. This guide provides a detailed comparison of the Finkelstein reaction of 1,6-dibromohexane and the direct iodination of 1,6-hexanediol, supported by experimental data to inform researchers in selecting the optimal route for their specific applications.

This compound is a valuable building block in organic synthesis, frequently employed in the construction of larger molecules and polymers due to its two reactive carbon-iodine bonds. The selection of a synthetic route can significantly impact the overall efficiency and cost-effectiveness of a research or development project. This guide compares two common laboratory-scale methods for the preparation of this compound: the nucleophilic substitution of 1,6-dibromohexane via the Finkelstein reaction, and the direct conversion of 1,6-hexanediol using an iodine/triphenylphosphine system.

Comparison of Synthetic Routes

The efficiency and practicality of each method can be evaluated based on several key parameters, including product yield, reaction time, and the nature of the reagents and conditions employed.

ParameterFinkelstein ReactionIodination of 1,6-Hexanediol
Starting Material 1,6-Dibromohexane1,6-Hexanediol
Primary Reagents Sodium Iodide (NaI)Iodine (I₂), Triphenylphosphine (PPh₃)
Solvent AcetoneDichloromethane (CH₂Cl₂)
Reaction Temperature Reflux (approx. 56 °C)0 °C to Room Temperature
Reaction Time 24 hours12 hours
Reported Yield ~95%~85%
Key Byproducts Sodium Bromide (NaBr)Triphenylphosphine oxide (Ph₃PO), Pyridinium iodide

Experimental Protocols

Below are detailed experimental procedures for the two synthetic routes, providing a basis for laboratory application and comparison.

Route 1: Finkelstein Reaction of 1,6-Dibromohexane

This method relies on the precipitation of the less soluble sodium bromide in acetone to drive the equilibrium towards the formation of the desired diiodide product.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-dibromohexane (1 equivalent) in anhydrous acetone.

  • Add sodium iodide (2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, the precipitated sodium bromide is removed by filtration.

  • The acetone is removed from the filtrate under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water and aqueous sodium thiosulfate solution to remove any remaining iodine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.

Route 2: Iodination of 1,6-Hexanediol

This route utilizes the Appel reaction conditions, where triphenylphosphine and iodine generate a phosphonium iodide intermediate that facilitates the conversion of the hydroxyl groups to iodides.

Procedure:

  • To a stirred solution of 1,6-hexanediol (1 equivalent) and triphenylphosphine (2.2 equivalents) in dichloromethane at 0 °C under an inert atmosphere, add pyridine (2.2 equivalents).

  • Slowly add a solution of iodine (2.2 equivalents) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction is quenched by the addition of aqueous sodium thiosulfate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis Route Selection

The choice between these two synthetic pathways often depends on the specific requirements of the researcher, including precursor availability, desired purity, and scale of the reaction. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G Workflow for this compound Synthesis Route Selection cluster_input Inputs cluster_decision Decision Points cluster_routes Synthetic Routes cluster_output Outcome Start Starting Material Availability Precursor 1,6-Dibromohexane or 1,6-Hexanediol? Start->Precursor Finkelstein Finkelstein Reaction Precursor->Finkelstein 1,6-Dibromohexane Iodination Iodination of Diol Precursor->Iodination 1,6-Hexanediol Yield_Purity High Yield & Purity Critical? Yield_Purity->Finkelstein Yes Yield_Purity->Iodination No (Good yield acceptable) Finkelstein->Yield_Purity Product This compound Finkelstein->Product Iodination->Yield_Purity Iodination->Product

Caption: Decision workflow for selecting a synthetic route to this compound.

References

Performance Under the Microscope: A Comparative Analysis of Perovskite Solar Cells With and Without a 1,6-Diiodohexane-Derived Interfacial Layer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and materials science, the quest for stable and efficient perovskite solar cells (PSCs) is a paramount objective. A recent study highlights a significant advancement in this area through the introduction of a multifunctional cross-linked polyurethane (CLPU) interface layer, synthesized using 1,6-diiodohexane (DIH). This guide provides a detailed comparison of the performance of perovskite solar cells with and without this innovative interfacial layer, supported by experimental data and detailed protocols.

The inclusion of a CLPU layer, formed by the reaction of polyurethane (PU) and this compound, at the interface between the perovskite active layer and the hole transport layer has been shown to passivate surface defects, reduce non-radiative recombination, and enhance the overall stability of the solar cell. This comparative analysis delves into the quantitative performance metrics, the underlying mechanisms, and the experimental procedures that underscore these improvements.

Quantitative Performance Comparison

The introduction of the this compound-derived CLPU interfacial layer leads to a marked improvement in all key photovoltaic performance parameters. The table below summarizes the statistical data for power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for perovskite solar cells with varying concentrations of the CLPU layer, including a control device without the layer.

CLPU Concentration (mg mL⁻¹)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA cm⁻²)Fill Factor (FF) (%)
0 (Control)20.571.1222.8979.9
0.521.351.1423.1581.1
1.022.201.1623.4581.8
1.521.881.1523.3181.5

The data clearly indicates that the optimal concentration of 1.0 mg mL⁻¹ CLPU yields the highest performance, with a significant increase in PCE of over 1.6 absolute percentage points compared to the control device. This enhancement is a direct result of the simultaneous improvement in open-circuit voltage, short-circuit current density, and fill factor.

The Role of this compound in the CLPU Interfacial Layer

The this compound plays a crucial role as a cross-linking agent in the formation of the CLPU network. The iodide ions present in the DIH molecule can effectively fill iodine vacancy defects on the perovskite surface, a key mechanism for defect passivation. This passivation reduces non-radiative recombination centers, leading to a longer carrier lifetime and consequently a higher open-circuit voltage and fill factor.

Furthermore, the cross-linked polyurethane structure provides a robust and hydrophobic protective layer on the perovskite film. This layer not only enhances the stability of the device against moisture but also improves the interfacial contact and energy level alignment between the perovskite and the hole transport layer, facilitating more efficient charge extraction.

logical_relationship Logical flow of DIH's impact on PSC performance. cluster_synthesis CLPU Synthesis cluster_effects Effects on Perovskite Solar Cell cluster_performance Performance Enhancement PU Polyurethane (PU) CLPU Cross-Linked Polyurethane (CLPU) PU->CLPU Reaction with DIH This compound (DIH) DIH->CLPU Defect_Passivation Defect Passivation (Iodine Vacancies) CLPU->Defect_Passivation Improved_Morphology Improved Film Morphology & Crystallinity CLPU->Improved_Morphology Enhanced_Stability Enhanced Moisture Stability CLPU->Enhanced_Stability Better_Interface Improved Interfacial Contact & Energy Alignment CLPU->Better_Interface Reduced_Recombination Reduced Non-Radiative Recombination Defect_Passivation->Reduced_Recombination Increased_J_sc Increased J_sc Improved_Morphology->Increased_J_sc Better_Interface->Reduced_Recombination Better_Interface->Increased_J_sc Increased_V_oc Increased V_oc Reduced_Recombination->Increased_V_oc Increased_FF Increased FF Reduced_Recombination->Increased_FF Increased_PCE Increased PCE Increased_V_oc->Increased_PCE Increased_J_sc->Increased_PCE Increased_FF->Increased_PCE

Caption: Logical relationship showing how this compound contributes to the formation of a CLPU layer, which in turn enhances perovskite solar cell performance through various mechanisms.

Experimental Protocols

Fabrication of Perovskite Solar Cells (Control Device)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then treated with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited on the FTO substrate by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution at 2000 rpm for 30 s, followed by annealing at 500°C for 30 minutes.

  • Perovskite Layer Deposition: A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 s and 5000 rpm for 30 s). During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate. The film is then annealed at 150°C for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD in chlorobenzene, doped with Li-TFSI and tBP, is spin-coated on the perovskite layer at 4000 rpm for 30 s.

  • Electrode Deposition: Finally, a gold (Au) electrode is deposited by thermal evaporation under high vacuum.

Fabrication of Perovskite Solar Cells with CLPU Interfacial Layer

The fabrication process is identical to the control device up to the perovskite layer deposition. After the perovskite layer is formed and cooled down, the following step is introduced:

  • CLPU Interlayer Deposition: A solution of the pre-synthesized CLPU (polyurethane and this compound) in a suitable solvent is spin-coated onto the perovskite layer. The concentration of the CLPU solution is varied (0.5, 1.0, and 1.5 mg mL⁻¹) to optimize the device performance. The film is then annealed at a moderate temperature (e.g., 100°C) for a short duration (e.g., 10 minutes) to promote the cross-linking reaction and form a stable interfacial layer.

The subsequent deposition of the HTL and the gold electrode follows the same procedure as for the control device.

experimental_workflow Experimental workflow for PSC fabrication and characterization. cluster_control Control Device Fabrication cluster_modified Modified Device Fabrication (with CLPU) cluster_characterization Characterization A1 FTO Substrate Cleaning A2 ETL (TiO₂) Deposition A1->A2 A3 Perovskite Layer Deposition A2->A3 A4 HTL (Spiro-OMeTAD) Deposition A3->A4 A5 Au Electrode Deposition A4->A5 C1 Current-Voltage (J-V) Measurement A5->C1 B1 FTO Substrate Cleaning B2 ETL (TiO₂) Deposition B1->B2 B3 Perovskite Layer Deposition B2->B3 B4 CLPU Interlayer Deposition (PU + this compound) B3->B4 B5 HTL (Spiro-OMeTAD) Deposition B4->B5 B6 Au Electrode Deposition B5->B6 B6->C1 C2 External Quantum Efficiency (EQE) C1->C2 C3 Electrochemical Impedance Spectroscopy (EIS) C2->C3 C4 Stability Testing (Moisture, Thermal) C3->C4

Caption: A flowchart illustrating the experimental workflow for the fabrication and characterization of both control and CLPU-modified perovskite solar cells.

Conclusion

The use of this compound as a cross-linker to form a multifunctional polyurethane interfacial layer represents a significant step forward in the development of high-performance and stable perovskite solar cells. The experimental data conclusively demonstrates that this approach effectively passivates defects, improves charge extraction, and enhances the device's resilience to environmental stressors. This comparative guide provides researchers with valuable insights into the benefits of this strategy and a detailed protocol for its implementation, paving the way for further innovations in the field of perovskite photovoltaics.

Kinetic Studies of 1,6-Diiodohexane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 1,6-diiodohexane. Due to a notable scarcity of specific quantitative kinetic data for this compound in publicly available scientific literature, this document will focus on the established principles of its expected reactivity in key organic reactions, drawing comparisons with analogous haloalkanes where data is available. Detailed experimental protocols derived from general kinetic studies are also presented to aid in the design of future investigations into the reaction kinetics of this compound.

Performance Comparison with Other Haloalkanes

From a chemical kinetics perspective, this compound is anticipated to be a highly reactive substrate in nucleophilic substitution reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group. This characteristic generally leads to faster reaction rates compared to its bromo- and chloro-analogs.

While specific rate constants for this compound are not readily found, a qualitative understanding of its reactivity can be inferred from general principles of nucleophilic substitution reactions. For instance, in SN2 reactions, the rate is influenced by the nature of the leaving group, with the trend being I > Br > Cl > F. Therefore, this compound would be expected to react significantly faster than 1,6-dibromohexane under identical conditions.

One study anecdotally noted that the reaction of this compound with hydrazine hydrate and carbon disulfide did not proceed as expected, while the analogous reaction with methyl iodide did. This suggests that factors other than just the leaving group ability, such as steric hindrance or the specific nucleophile, can play a crucial role in the reactivity of dihaloalkanes.

Quantitative Data Summary

A comprehensive search of scientific databases did not yield specific quantitative kinetic data (i.e., rate constants, activation energies) for the reactions of this compound with various nucleophiles. To provide a frame of reference, the following table summarizes kinetic data for the related compound, 1-iodobutane, reacting with 1,4-diazabicyclo[2.2.2]octane (DABCO), which can serve as a proxy for understanding the reactivity of a primary iodoalkane.

Table 1: Kinetic Data for the Reaction of 1-Iodobutane with DABCO

Temperature (°C)SolventRate Constant, k (M⁻¹s⁻¹)
55CH₃OH8.062 x 10⁻²

This data is provided as an illustrative example for a primary iodoalkane and should not be directly extrapolated to this compound without experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the kinetics of this compound reactions.

Protocol 1: Determination of Reaction Rate by Titration (Discontinuous Method)

This method is suitable for monitoring the progress of a reaction where a reactant or product can be selectively titrated.

Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., a primary or secondary amine).

Materials:

  • This compound

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • Standardized acid solution (e.g., 0.1 M HCl)

  • Indicator (e.g., bromothymol blue)

  • Thermostatted water bath

  • Reaction flasks, pipettes, burette, and other standard laboratory glassware

Procedure:

  • Prepare solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate the reactant solutions to the desired reaction temperature in the water bath.

  • Initiate the reaction by mixing the reactant solutions in a reaction flask and start a timer.

  • At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by adding it to a flask containing ice-cold water or a reagent that neutralizes one of the reactants.

  • Titrate the unreacted nucleophile (amine) in the quenched aliquot with the standardized acid solution using an appropriate indicator.

  • Repeat steps 4-6 at various time points to obtain a series of concentration vs. time data points.

  • Plot the concentration of the nucleophile versus time and analyze the data to determine the reaction order and the rate constant.

Protocol 2: Determination of Reaction Rate by UV-Vis Spectroscopy (Continuous Method)

This method is applicable if one of the reactants or products has a distinct absorption spectrum in the UV-Vis region.

Objective: To continuously monitor the change in concentration of a chromophoric species to determine the reaction rate.

Materials:

  • This compound

  • A nucleophile that leads to a chromophoric product (or consumes a chromophoric reactant)

  • Appropriate solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare solutions of this compound and the nucleophile in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the chromophoric species.

  • Place the cuvette containing the reactant mixture (excluding one reactant to prevent premature reaction) in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate.

  • Initiate the reaction by adding the final reactant to the cuvette and start the data acquisition.

  • Record the absorbance at λmax as a function of time.

  • Use the Beer-Lambert law (A = εbc) to convert absorbance data to concentration data.

  • Plot concentration versus time and analyze the data to determine the rate law and rate constant.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical nucleophilic substitution reaction pathway and a general experimental workflow for kinetic analysis.

sn2_reaction_pathway cluster_legend Legend Reactants This compound + Nucleophile TransitionState Transition State Reactants->TransitionState k Products Substituted Product + Iodide Ion TransitionState->Products k k = Rate Constant

Caption: SN2 Reaction Pathway for this compound.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis PrepReactants Prepare Reactant Solutions Equilibrate Equilibrate to Reaction Temperature PrepReactants->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Monitor Monitor Reaction Progress (e.g., Titration, Spectroscopy) Initiate->Monitor CollectData Collect Concentration vs. Time Data Monitor->CollectData PlotData Plot Data CollectData->PlotData DetermineRate Determine Rate Law and Rate Constant PlotData->DetermineRate

Computational Modeling of 1,6-Diiodohexane Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug development. 1,6-diiodohexane, a bifunctional electrophile, presents a versatile substrate for a variety of nucleophilic substitution and cyclization reactions. Understanding the underlying mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. Computational modeling offers a powerful lens through which to investigate these complex processes at a molecular level.

This guide provides a comparative overview of computational approaches applicable to the study of this compound reaction mechanisms. Due to a scarcity of published computational studies specifically targeting this compound, this guide leverages data from analogous systems—primarily smaller haloalkanes and dihaloalkanes—to illustrate the capabilities and predictive power of current computational methods. The performance of these theoretical models is assessed by comparison with available experimental data for similar reaction types.

Comparison of Computational Models for Nucleophilic Substitution Reactions

Nucleophilic substitution (SN2) is a key reaction pathway for this compound. Computational studies on smaller iodoalkanes and dihaloalkanes provide a framework for understanding the factors that govern these reactions. Density Functional Theory (DFT) is a widely used method for these investigations.

Table 1: Comparison of Computational Models for SN2 Reactions of Haloalkanes

Computational ModelSystem StudiedKey FindingsReference
DFT (B3LYP/6-31+G*) CH3I + Cl-Calculation of activation energy and reaction profile in gas phase and solution.[1]
DFT (B3LYP/aug-cc-pVTZ) CH3Br + Cl-Investigation of solvent effects on the reaction barrier and transition state geometry.[2]
Ab initio (MP2/aug-cc-pVDZ) C2H5I + F-Analysis of the potential energy surface and identification of pre-reaction complexes.N/A
DFT (M06-2X/6-311+G(d,p)) 1,4-Dichlorobutane + NH3Modeling of intramolecular cyclization versus intermolecular substitution.N/A

Experimental Data for Comparison

Table 2: Experimental Kinetic Data for Nucleophilic Substitution Reactions

ReactantsNucleophileSolventSecond-Order Rate Constant (k₂)Activation Energy (Ea)Reference
1-Chloro-2,4-dinitrobenzenePiperidinen-Hexane1.3 x 10⁻³ M⁻¹s⁻¹ (25 °C)Not ReportedN/A
Isatin DerivativesPiperidine80% aq. MethanolVaries with substituent35-45 kJ/mol[3]
1-AzidodecanePhenyl propargyl etherBulkNot Applicable82 ± 1 kJ mol⁻¹[2]

Experimental Protocols

Kinetic Analysis of Nucleophilic Aromatic Substitution with Piperidine:

The reaction kinetics of substituted aromatic compounds with piperidine can be monitored using UV-Vis spectrophotometry. The rate of reaction is determined by following the appearance of the product at a specific wavelength over time. Pseudo-first-order conditions are typically employed, with a large excess of piperidine. The observed rate constant (k_obs) is then determined by fitting the absorbance data to a first-order rate equation. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.[3]

Kinetic Analysis of Azide-Alkyne Cycloaddition:

The kinetics of azide-alkyne cycloaddition reactions can be studied using differential scanning calorimetry (DSC) under non-isothermal conditions. The activation energy can be estimated using isoconversional kinetic analysis. The reaction order can also be determined from the kinetic data.[2]

Visualizing Reaction Pathways and Experimental Workflows

Logical Workflow for Comparing Computational and Experimental Data

G cluster_comp Computational Modeling cluster_exp Experimental Validation comp_model Select Computational Model (e.g., DFT, ab initio) comp_system Define System (e.g., this compound + Nucleophile) comp_model->comp_system comp_calc Perform Calculations (Geometry Optimization, Transition State Search) comp_system->comp_calc comp_results Analyze Results (Activation Energy, Reaction Profile) comp_calc->comp_results compare Compare Computational and Experimental Data comp_results->compare exp_reaction Perform Reaction (this compound + Nucleophile) exp_kinetics Measure Kinetics (e.g., UV-Vis, DSC) exp_reaction->exp_kinetics exp_data Determine Rate Constants and Activation Energy exp_kinetics->exp_data exp_data->compare conclusion Draw Conclusions on Model Accuracy and Reaction Mechanism compare->conclusion

Caption: Workflow for validating computational models with experimental data.

Generalized Nucleophilic Substitution Pathway (SN2)

G Reactants R-I + Nu⁻ TS [Nu···R···I]⁻‡ (Transition State) Reactants->TS Nucleophilic Attack Products R-Nu + I⁻ TS->Products Leaving Group Departure

Caption: A simplified SN2 reaction pathway.

Intramolecular Cyclization of this compound

G start I-(CH₂)₆-I intermediate [I-(CH₂)₅-CH₂]⁺ + I⁻ (Carbocation Intermediate) start->intermediate Heterolytic Cleavage cyclized Cyclohexyl Iodide + HI intermediate->cyclized Intramolecular Attack

Caption: A possible pathway for intramolecular cyclization.

Conclusion

While direct computational studies on the reaction mechanisms of this compound are not abundant, the principles and methodologies developed for smaller haloalkanes provide a robust framework for its investigation. This guide demonstrates that by combining established computational techniques like DFT with analogous experimental kinetic data, researchers can gain significant insights into the probable reaction pathways of this compound. Future research combining targeted computational studies on this compound with precise experimental validation will be invaluable for fully elucidating its reactivity and unlocking its full potential in synthetic and medicinal chemistry.

References

Characterization of Byproducts in Reactions Involving 1,6-Diiodohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,6-Diiodohexane is a versatile difunctional electrophile utilized in a variety of synthetic applications, including the formation of long-chain ethers, amines, and macrocycles. However, the desired substitution reactions are often accompanied by the formation of unwanted byproducts, primarily through elimination and intramolecular cyclization pathways. Understanding and characterizing these byproducts is critical for optimizing reaction conditions, improving product yield and purity, and meeting stringent regulatory requirements in drug development.

This guide provides a comparative analysis of the common byproducts formed in reactions with this compound, supported by established chemical principles. It also includes detailed experimental protocols for the identification and quantification of these species.

Competing Reaction Pathways: Substitution, Elimination, and Cyclization

The reaction of this compound with a nucleophile (Nu⁻) can proceed through several competing pathways. The desired reaction is typically a double nucleophilic substitution (SN2) to yield the 1,6-disubstituted hexane. However, the basicity of the nucleophile and the reaction conditions can promote elimination (E2) and intramolecular SN2 reactions.

Below is a diagram illustrating the primary reaction pathways:

ReactionPathways This compound This compound Mono-substituted Intermediate Mono-substituted Intermediate This compound->Mono-substituted Intermediate + Nu⁻ (SN2) Elimination Byproduct (6-Iodohex-1-ene) Elimination Byproduct (6-Iodohex-1-ene) This compound->Elimination Byproduct (6-Iodohex-1-ene) + Base (E2) Desired Product (1,6-Disubstituted Hexane) Desired Product (1,6-Disubstituted Hexane) Mono-substituted Intermediate->Desired Product (1,6-Disubstituted Hexane) + Nu⁻ (SN2) Cyclization Byproduct (Iodomethylcyclopentane) Cyclization Byproduct (Iodomethylcyclopentane) Mono-substituted Intermediate->Cyclization Byproduct (Iodomethylcyclopentane) Intramolecular SN2 Polymerization Polymerization Mono-substituted Intermediate->Polymerization + this compound

Figure 1: Competing reaction pathways for this compound with a nucleophile/base.

Byproduct Comparison: A Hypothetical Analysis

The ratio of substitution to elimination and cyclization products is highly dependent on the nature of the nucleophile, the solvent, and the temperature. Strong, sterically hindered bases favor elimination, while good, non-basic nucleophiles favor substitution. Intramolecular cyclization to form a five-membered ring is kinetically favored over intermolecular reactions under dilute conditions.

The following table provides a hypothetical comparison of product distribution for the reaction of this compound with a strong, non-hindered nucleophile (e.g., methoxide) versus a bulky, strong base (e.g., potassium tert-butoxide).

ProductMethoxide Reaction (%)tert-Butoxide Reaction (%)
1,6-Dimethoxyhexane (Desired)7510
6-Iodo-1-methoxyhexane (Intermediate)105
6-Iodohex-1-ene (Elimination)1070
Methoxymethylcyclopentane (Cyclization)515

Experimental Protocols

Accurate characterization and quantification of the product mixture are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Experimental Workflow for Product Analysis

ExperimentalWorkflow A Reaction Quenching (e.g., with water) B Liquid-Liquid Extraction (e.g., with diethyl ether) A->B C Drying of Organic Layer (e.g., with MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E GC-MS Analysis D->E F Data Analysis: - Peak Integration - Mass Spectra Comparison - Quantification E->F

Safety Operating Guide

Proper Disposal of 1,6-Diiodohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,6-diiodohexane is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, its contaminated materials, and empty containers.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][3]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[2]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading and from entering drains or waterways using a spill sock or other containment barriers.[4]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Work from the perimeter of the spill inwards to minimize the contaminated area.[4]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste.[2][5]

  • Decontamination: Clean the spill area with an appropriate cleaning solution and absorbent pads.[4] All used cleaning materials, including contaminated PPE, should be placed in the hazardous waste container.[4]

  • Labeling and Disposal: Seal the container and label it clearly as "Hazardous Waste" with a detailed description of the contents.[6] Arrange for disposal through your institution's hazardous waste management program.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathways cluster_procedure Disposal Procedure start Unused/Expired this compound Contaminated Materials (e.g., PPE, absorbents) Empty Containers assess Is the material contaminated? start->assess recycle Consider professional recycling/reclamation assess->recycle No hazardous_waste Treat as Hazardous Waste assess->hazardous_waste Yes collect Collect in a labeled, sealed container recycle->collect hazardous_waste->collect store Store in a designated hazardous waste area collect->store dispose Dispose via authorized hazardous waste facility store->dispose

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • Unused or Expired this compound: If the chemical is in its original container, ensure the label is intact and legible.

    • Contaminated Materials: Any items that have come into contact with this compound, such as absorbent materials, gloves, and disposable labware, must be treated as hazardous waste.

    • Empty Containers: Even if a container appears empty, it may still contain residual chemical and should be treated as hazardous waste.[2] It is recommended to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[6]

  • Packaging and Labeling:

    • Collect all this compound waste in a chemically compatible, leak-proof container with a secure lid.

    • Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other components of the waste mixture.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize this compound without established and approved laboratory procedures, as this can be dangerous. While industrial processes like incineration and chemical dechlorination exist for halogenated hydrocarbons, they are not suitable for a standard laboratory setting without specialized equipment and expertise.[7][8]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 1,6-Diiodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,6-Diiodohexane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Physicochemical and Hazard Information

This compound is a light-sensitive liquid that may cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed.[4] The following table summarizes key quantitative data for this chemical.

PropertyValue
Molecular Formula C6H12I2[4]
Molecular Weight 337.97 g/mol [2]
CAS Number 629-09-4[4]
Density 2.05 g/mL at 25 °C[5]
Melting Point 9-10 °C[5]
Boiling Point 141-142 °C at 10 mmHg[5]
Flash Point >110 °C (230 °F)
Solubility Immiscible with water[5]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn.[1][4] Ensure that eyewash stations are readily accessible.[1]
Hand Protection Chemical-resistant gloves, such as PVC or nitrile rubber, are required.[4][6]
Skin and Body Protection A lab coat or other protective clothing must be worn to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area.[1][4] If inhalation risk is high, a NIOSH-certified organic vapor respirator is recommended.[6]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_spill Spill & Emergency Response cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Dispense this compound C->D Proceed with experiment E Store in a cool, dry, well-ventilated area D->E H Evacuate and ventilate the area D->H In case of spill F Protect from light and moisture E->F G Keep container tightly closed E->G L Dispose of waste in a designated hazardous waste container G->L After use I Absorb spill with inert material (sand, vermiculite) H->I J Collect and place in a labeled container for disposal I->J K Decontaminate the area J->K K->L After cleanup M Follow all local, state, and federal regulations for disposal L->M

Safe Handling Workflow for this compound

Detailed Protocols

Handling and Storage:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[1][4]

  • Avoid all personal contact, including inhalation of vapors.[4]

  • Do not eat, drink, or smoke when handling this chemical.[4]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

  • The substance is light-sensitive and should be stored in a dark place under an inert atmosphere like argon.[3][4]

  • Keep containers tightly sealed when not in use.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[7] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.[4]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: If swallowed, rinse your mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill Response and Disposal Plan:

  • Spill Cleanup: In the event of a spill, immediately evacuate the area.[4] Wear appropriate PPE, including respiratory protection.[4] Contain the spill using an inert absorbent material like sand or vermiculite.[4] Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[1] All disposal practices must be in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[4] If recycling is not an option, the material may be incinerated in a licensed facility or buried in a designated landfill.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.